(Rac)-Zevaquenabant
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIJZHFEOSWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Zevaquenabant: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally selective, orally bioavailable small molecule that exhibits a novel dual mechanism of action as both a potent cannabinoid receptor 1 (CB1R) inverse agonist and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This unique pharmacological profile positions it as a promising therapeutic candidate for a range of fibrotic and metabolic diseases, including idiopathic pulmonary fibrosis, liver fibrosis, and obesity-related comorbidities.[1][3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action: Dual Inhibition
This compound's therapeutic potential stems from its ability to simultaneously modulate two distinct and critical signaling pathways implicated in disease pathophysiology: the endocannabinoid system via CB1 receptor inverse agonism and inflammatory pathways through the inhibition of iNOS.
Cannabinoid Receptor 1 (CB1R) Inverse Agonism
Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and elicits a physiological response opposite to that of an agonist. This compound acts as an inverse agonist at the CB1 receptor.[2] The CB1 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the inhibitory G-protein, Gi/o.[5][6] Agonist activation of CB1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]
As an inverse agonist, this compound stabilizes the inactive conformation of the CB1 receptor, thereby preventing its constitutive activity and blocking the inhibitory effect on adenylyl cyclase.[7][8] This leads to a relative increase in cAMP levels, counteracting the signaling cascade initiated by endocannabinoids.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Inducible nitric oxide synthase is an enzyme that is not typically present in resting cells but is expressed in response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins. Once expressed, iNOS produces large amounts of nitric oxide (NO), a key mediator of inflammation and cellular stress. This compound and its metabolite, acetamidine, directly inhibit the enzymatic activity of iNOS.[9] This inhibition reduces the production of NO from its substrate, L-arginine, thereby mitigating the downstream inflammatory and cytotoxic effects of excessive NO.[9]
Quantitative Pharmacological Data
The dual-action nature of this compound is supported by its distinct binding affinities and inhibitory concentrations for both of its targets.
| Target | Parameter | Value | Species | Assay System | Reference |
| Cannabinoid Receptor 1 (CB1R) | Kᵢ (Binding Affinity) | 5.7 nM | Not Specified | Radioligand Binding Assay | [10] |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibitory Concentration | 1 - 10 µM | Mouse | Cell-free extracts of RAW 264.7 macrophages | [9] |
| Inducible Nitric Oxide Synthase (iNOS) (Acetamidine metabolite) | Inhibitory Concentration | 1 - 10 µM | Mouse | Cell-free extracts of RAW 264.7 macrophages | [9] |
Experimental Protocols
The following sections detail the general methodologies employed to characterize the mechanism of action of this compound.
CB1 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Kᵢ) of this compound for the CB1 receptor.
Objective: To measure the ability of this compound to displace a known radiolabeled CB1 receptor ligand.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the CB1 receptor (e.g., from CHO-K1 or HEK-293 cells, or brain tissue homogenates) are prepared by homogenization and centrifugation.
-
Incubation: A constant concentration of a high-affinity radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940) is incubated with the membrane preparation in a suitable buffer.
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the CB1 receptor.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
CB1 Receptor Binding Assay Workflow
iNOS Activity Assay (Griess Assay)
This assay is used to determine the inhibitory effect of this compound on iNOS activity by measuring the production of nitric oxide.
Objective: To quantify the amount of nitrite (B80452), a stable breakdown product of NO, in the presence and absence of this compound.
General Protocol:
-
Cell Culture and Induction: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
-
Inhibitor Treatment: The induced cells are treated with varying concentrations of this compound.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). In the acidic conditions of the Griess reagent, nitrite reacts to form a colored azo compound.
-
Spectrophotometry: The absorbance of the colored product is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined by comparison to a standard curve of known nitrite concentrations. The IC₅₀ value for iNOS inhibition is calculated from the dose-response curve.
iNOS Activity Assay (Griess Assay) Workflow
Signaling Pathways
The following diagrams illustrate the molecular signaling pathways modulated by this compound.
CB1 Receptor Inverse Agonism Signaling Pathway
CB1 Receptor Inverse Agonism Pathway
iNOS Inhibition Signaling Pathway
iNOS Inhibition Pathway
Conclusion
This compound represents a significant advancement in the development of peripherally restricted therapeutics. Its dual mechanism of action, targeting both the CB1 receptor and iNOS, offers a multi-pronged approach to treating complex diseases characterized by fibrosis and metabolic dysregulation. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of this novel compound. The unique ability to simultaneously address endocannabinoid system overactivity and inflammation-driven pathology underscores the innovative nature of this compound and its potential to address unmet medical needs.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis [frontiersin.org]
- 5. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CB1 Cannabinoid Receptor Can Sequester G-Proteins, Making Them Unavailable to Couple to Other Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Zevaquenabant: A Technical Whitepaper on its CB1R Inverse Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a novel, peripherally restricted compound characterized by its dual activity as a cannabinoid receptor 1 (CB1R) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor.[1][2] This technical guide provides an in-depth overview of the CB1R inverse agonist activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in fibrotic and metabolic disorders.
Introduction
The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating energy homeostasis and various pathophysiological processes. While centrally acting CB1R antagonists have demonstrated therapeutic efficacy in metabolic disorders, their clinical development has been hampered by neuropsychiatric side effects. This compound was designed as a third-generation, peripherally selective CB1R inverse agonist to mitigate these central nervous system effects while retaining therapeutic benefits in peripheral tissues.[2][3] Its dual inhibitory action on both CB1R and iNOS presents a multi-faceted approach to treating complex diseases such as liver fibrosis.[1] This document focuses specifically on the characterization of its CB1R inverse agonist properties.
Quantitative Data Summary
The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Radioligand | Source |
| This compound | Human CB1R | 5.7 | [3H]SR141716A | Cinar R, et al. (2017) |
Table 2: Functional Inverse Agonist Activity
| Compound | Assay | Parameter | Value (nM) | Source |
| This compound | GTPγS Binding | IC50 | 65 | Cinar R, et al. (2017) |
| This compound | GRABeCB2.0 Sensor | IC50 | 105 | Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRAB eCB2.0 Sensor (2024) |
Experimental Protocols
CB1R Radioligand Binding Assay
This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for the human CB1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the CB1 receptor.
Materials:
-
Membranes from CHO cells stably expressing human CB1R.
-
[3H]SR141716A (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
This compound (test compound).
-
Unlabeled SR141716A (for non-specific binding determination).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes (20 µg protein) are incubated with 1 nM [3H]SR141716A.
-
A range of concentrations of this compound are added to the incubation mixture.
-
Non-specific binding is determined in the presence of 1 µM of unlabeled SR141716A.
-
The incubation is carried out for 90 minutes at 30°C in the assay buffer.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay was employed to characterize the inverse agonist activity of this compound at the CB1 receptor.
Objective: To measure the ability of this compound to inhibit basal G-protein activation by the CB1 receptor.
Materials:
-
Crude mouse brain membrane preparation.
-
[35S]GTPγS (radioligand).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl.
-
GDP.
-
This compound (test compound).
-
CP55,940 (CB1R agonist, for stimulated control).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Mouse brain membranes (10 µg protein) are pre-incubated with varying concentrations of this compound for 15 minutes at 30°C in the assay buffer containing 30 µM GDP.
-
The reaction is initiated by the addition of 0.1 nM [35S]GTPγS.
-
The incubation is continued for 60 minutes at 30°C.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
Bound radioactivity is determined by scintillation counting.
-
Data are analyzed to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the basal [35S]GTPγS binding.
Note: Specific details regarding cAMP assays and direct MAPK signaling assays for this compound were not available in the reviewed literature. The described protocols are based on the primary literature characterizing this compound.
Signaling Pathways and Experimental Workflows
CB1R Inverse Agonist Signaling Pathway
CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Basal, agonist-independent activity of CB1R leads to a tonic level of G-protein activation. Inverse agonists like this compound bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. This leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of intracellular cAMP, and modulation of other downstream effectors such as the MAPK pathway.
Caption: CB1R inverse agonist signaling pathway.
Radioligand Binding Assay Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Radioligand binding assay workflow.
GTPγS Binding Assay Workflow
This diagram outlines the steps involved in the GTPγS binding assay to measure the functional inverse agonist activity of this compound.
Caption: GTPγS binding assay workflow.
Conclusion
This compound is a potent, peripherally restricted CB1R inverse agonist with a Ki of 5.7 nM and a functional IC50 of 65 nM in a GTPγS binding assay. Its mechanism of action involves the stabilization of the inactive state of the CB1 receptor, leading to a reduction in basal Gi/o protein signaling. This profile, combined with its iNOS inhibitory activity, makes it a promising candidate for the treatment of a range of fibrotic and metabolic diseases, warranting further investigation. This technical guide provides a foundational understanding of its core CB1R inverse agonist activity to aid in these future research and development endeavors.
References
- 1. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Cannabinoid Receptor 1 Inhibition in Chronic Kidney Disease: A New Therapeutic Toolbox [frontiersin.org]
(Rac)-Zevaquenabant: A Technical Guide to its iNOS Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also identified as S-MRI-1867 or INV-101, is a novel, peripherally restricted small molecule that functions as a dual-target inhibitor.[1][2] It acts as an inverse agonist of the cannabinoid receptor 1 (CB1R) and as an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This dual mechanism of action positions Zevaquenabant as a promising therapeutic candidate for a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, and obesity.[1][2] The inhibition of iNOS, an enzyme responsible for the production of large quantities of nitric oxide (NO) in response to inflammatory stimuli, is a key component of its therapeutic potential. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory and fibrotic diseases. This guide provides an in-depth technical overview of the iNOS inhibition pathway of this compound, including detailed experimental protocols, quantitative data, and pathway visualizations.
Core Mechanism: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
This compound is designed to incorporate a structural motif that directly inhibits the enzymatic activity of iNOS. The overactivation of iNOS is a significant contributor to oxidative stress and tissue damage in various pathological conditions.[3] By inhibiting iNOS, Zevaquenabant effectively reduces the production of excess nitric oxide, thereby mitigating its detrimental effects. The therapeutic strategy of combining iNOS inhibition with CB1R antagonism is based on the synergistic roles these pathways play in the progression of metabolic and fibroproliferative diseases.[4][5]
Quantitative Data: iNOS Inhibition by this compound and Analogs
The inhibitory potency of this compound and its analogs against murine iNOS was determined using an in vitro enzymatic assay. The results, expressed as IC50 values, are summarized in the table below. This compound is denoted as compound 7 in the source literature.
| Compound | iNOS IC50 (μM) |
| 7 (this compound) | 0.25 |
| 6a | 0.3 |
| 6f | 0.18 |
| 7' (distomer) | 0.28 |
| 1400W (control) | 0.1 |
Data sourced from Iyer et al., J Med Chem. 2017;60(3):1126-1141.
Experimental Protocols
In Vitro iNOS Inhibition Assay
This protocol details the methodology used to determine the in vitro inhibitory activity of this compound on inducible nitric oxide synthase (iNOS).
Principle:
The assay measures the activity of recombinant murine iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline. The inhibitor's potency is determined by its ability to reduce this conversion.
Materials:
-
Recombinant murine iNOS enzyme
-
L-[³H]arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)
-
Calmodulin
-
CaCl₂
-
HEPES buffer (pH 7.4)
-
This compound and other test compounds
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, CaCl₂, calmodulin, BH4, and NADPH.
-
Addition of Inhibitor: Add varying concentrations of this compound or other test compounds to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Enzyme Addition: Add the recombinant murine iNOS enzyme to the mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-[³H]arginine.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA.
-
Separation of L-citrulline: Prepare columns with Dowex AG 50W-X8 resin. Apply the reaction mixture to the columns. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.
-
Quantification: Collect the eluate containing L-[³H]citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual iNOS inhibition pathway of this compound and the experimental workflow for its evaluation.
Caption: Conceptual pathway of iNOS inhibition by this compound.
Caption: Workflow for the in vitro iNOS inhibition assay.
References
(S)-MRI-1867: A Comprehensive Technical Guide on Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
(S)-MRI-1867 is a potent and peripherally restricted dual inhibitor of the Cannabinoid Receptor 1 (CB1R) and inducible Nitric Oxide Synthase (iNOS). Its unique pharmacological profile makes it a promising therapeutic candidate for fibrotic diseases, offering the potential for anti-fibrotic efficacy without the central nervous system (CNS) side effects associated with first-generation CB1R antagonists. This technical guide provides an in-depth overview of the synthesis, characterization, and mechanism of action of (S)-MRI-1867.
Synthesis of (S)-MRI-1867
While the specific, detailed industrial synthesis protocol for (S)-MRI-1867 is proprietary, a plausible synthetic route can be derived from the literature on the synthesis of similar 3,4-diarylpyrazoline carboximidamides. The synthesis of the racemic mixture would likely be followed by chiral separation to isolate the active (S)-enantiomer.
Proposed Synthetic Workflow
The synthesis of racemic MRI-1867 likely involves a multi-step process, beginning with the formation of a chalcone, followed by cyclization to form the pyrazoline core, and subsequent derivatization to yield the final carboximidamide.
Physicochemical and Pharmacokinetic Properties
(S)-MRI-1867 has been characterized by its physicochemical and pharmacokinetic properties, which are crucial for its therapeutic potential as a peripherally restricted drug.
| Property | Value | Reference |
| Molecular Formula | C26H22Cl2F3N5O2S | |
| Molecular Weight | 628.4 g/mol | |
| Aqueous Solubility | < 1 µg/mL | [1] |
| Plasma Protein Binding | >99% | [1] |
| Bioavailability | 21-60% (across species) | [1] |
| Brain/Plasma Ratio | 0.03 | [2] |
| Chiral Conversion | Negligible in mice | [1] |
Biological Characterization
The biological activity of (S)-MRI-1867 is defined by its potent and dual inhibition of CB1R and iNOS.
In Vitro Activity
| Target | Assay Type | Value (Ki) | Reference |
| CB1R | Radioligand Binding | 5.7 nM (racemate) |
(S)-MRI-1867 acts as an inverse agonist at the CB1 receptor.
Experimental Protocols
This assay is performed to determine the binding affinity of (S)-MRI-1867 to the CB1 receptor.
-
Membrane Preparation: Membranes from cells overexpressing the human CB1 receptor (e.g., CHO-K1 cells) are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4, is used.
-
Competition Binding: A fixed concentration of a radiolabeled CB1R ligand (e.g., [3H]CP-55,940) is incubated with the cell membranes in the presence of increasing concentrations of (S)-MRI-1867.
-
Incubation: The reaction is incubated at 30°C for 60-90 minutes.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of (S)-MRI-1867 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This functional assay is used to determine the inverse agonist activity of (S)-MRI-1867 at the CB1 receptor.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1R are used.
-
Assay Buffer: A buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 1 mg/mL BSA, pH 7.4, is prepared.
-
Reaction Mixture: The membranes are incubated with a fixed concentration of [35S]GTPγS, GDP (typically 10-30 µM), and varying concentrations of (S)-MRI-1867.
-
Incubation: The reaction is carried out at 30°C for 60 minutes.
-
Filtration and Quantification: The assay is terminated and radioactivity is quantified as described for the radioligand binding assay.
-
Data Analysis: Inverse agonists will decrease the basal [35S]GTPγS binding. The potency (EC50) and efficacy of (S)-MRI-1867 are determined from the concentration-response curve.
The inhibitory effect of (S)-MRI-1867 on iNOS activity can be measured by monitoring the conversion of L-arginine to L-citrulline.
-
Enzyme Source: Recombinant iNOS or lysates from cells stimulated to express iNOS (e.g., LPS-stimulated macrophages) can be used.
-
Reaction Buffer: A buffer containing cofactors for iNOS, such as NADPH, FAD, FMN, and tetrahydrobiopterin, is prepared.
-
Assay: The enzyme is incubated with L-[3H]arginine and varying concentrations of (S)-MRI-1867.
-
Incubation: The reaction is typically incubated at 37°C for 30-60 minutes.
-
Separation: The reaction is stopped, and the radiolabeled L-citrulline produced is separated from the unreacted L-[3H]arginine using cation-exchange chromatography.
-
Quantification: The amount of L-[3H]citrulline is determined by liquid scintillation counting.
-
Data Analysis: The IC50 value for iNOS inhibition by (S)-MRI-1867 is calculated.
In Vitro Characterization Workflow
Signaling Pathways and Mechanism of Action in Fibrosis
Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to organ scarring and dysfunction. Both CB1R and iNOS are implicated as pro-fibrotic mediators.
CB1R Signaling: Activation of CB1R in various cell types, including hepatocytes, hepatic stellate cells, and immune cells, promotes pro-fibrotic gene expression and contributes to pathologies that drive fibrosis.
iNOS Signaling: Overexpression of iNOS leads to the production of high levels of nitric oxide (NO), which can contribute to nitrosative stress, inflammation, and cell damage, thereby promoting a pro-fibrotic environment.
(S)-MRI-1867 exerts its anti-fibrotic effects by simultaneously blocking these two key pro-fibrotic pathways. This dual inhibition leads to a greater therapeutic effect than targeting either pathway alone.
Conclusion
(S)-MRI-1867 is a novel, peripherally restricted dual inhibitor of CB1R and iNOS with significant therapeutic potential for the treatment of fibrotic diseases. Its well-characterized pharmacokinetic and pharmacodynamic properties, combined with a strong preclinical efficacy profile, make it a compelling candidate for further clinical development. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.
References
INV-101: A First-in-Class Glycogen Phosphorylase Inhibitor for Autoimmune Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
INV-101 is a novel, orally administered small-molecule drug candidate under development by Innovo Therapeutics for the treatment of ulcerative colitis and other autoimmune diseases. As a first-in-class inhibitor of glycogen (B147801) phosphorylase (GP), INV-101 presents a unique therapeutic strategy by modulating immune cell metabolism. This document provides a comprehensive overview of the publicly available technical information regarding INV-101, including its proposed mechanism of action, preclinical rationale, and clinical development to date. It is important to note that the specific chemical structure of INV-101 has not been publicly disclosed by Innovo Therapeutics.
Introduction
Autoimmune diseases, such as ulcerative colitis, are characterized by a dysregulated immune response leading to chronic inflammation and tissue damage. Recent research has highlighted the crucial role of cellular metabolism in immune cell function and activation. INV-101 targets glycogen phosphorylase, a key enzyme in glycogenolysis, to disrupt the energy metabolism of hyperactivated immune cells, thereby selectively controlling inflammation.[1] Having successfully completed a Phase 1 clinical trial, INV-101 is positioned as a promising therapeutic candidate with a favorable safety profile and the convenience of oral administration.[1][2]
Chemical Structure and Properties
The exact chemical structure and detailed physicochemical properties of INV-101 are proprietary information of Innovo Therapeutics and have not been made publicly available at the time of this report. It is described as an oral small molecule.[1][2]
Mechanism of Action and Signaling Pathway
INV-101's therapeutic effect is derived from its selective inhibition of glycogen phosphorylase (GP).[2] GP is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, which then enters glycolysis to produce ATP.[3][4] In hyperactivated immune cells, there is an increased demand for energy to support pro-inflammatory functions. By inhibiting GP, INV-101 is proposed to disrupt this metabolic reprogramming, leading to a reduction in the inflammatory response.[2]
Below is a diagram illustrating the proposed signaling pathway for a glycogen phosphorylase inhibitor in an immune cell.
Preclinical Studies
While specific data from preclinical studies have not been released, Innovo Therapeutics has stated that INV-101 has demonstrated target engagement and immune-metabolic modulation in multiple preclinical models.[2] These "promising preclinical results" were the basis for advancing the drug candidate into clinical trials and securing sponsorship from the Korean Drug Development Fund (KDDF).[5]
Experimental Protocols: Detailed experimental protocols for the preclinical studies are not publicly available.
Clinical Development: Phase 1 Trial
INV-101 has successfully completed a Phase 1 clinical trial in the United States.[1] The study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and pharmacokinetics of INV-101 in healthy volunteers.[1]
Study Design and Key Parameters
The key design elements and parameters of the Phase 1 trial are summarized in the table below.
| Parameter | Description |
| Study Title | A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of INV-101 in Healthy Subjects. |
| Phase | 1 |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Population | 48 healthy adult participants[1] |
| Intervention | INV-101 (multiple dose cohorts), Placebo |
| Primary Endpoints | Safety and tolerability, assessed by monitoring adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs).[1] |
| Secondary Endpoints | Pharmacokinetics (PK) of INV-101 to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to support dose selection for future studies.[1] |
Results
The Phase 1 trial demonstrated an excellent safety and tolerability profile for INV-101 across all dose cohorts.[1] Key findings include:
-
No serious adverse events (SAEs) or dose-limiting toxicities (DLTs) were reported.[1]
-
Pharmacokinetic data supported a once-daily oral dosing regimen.[1]
-
The systemic exposure was favorable, suggesting the potential for convenient outpatient administration without the need for routine monitoring.[1]
Experimental Protocols
A generalized workflow for a Phase 1, single and multiple ascending dose (SAD/MAD) clinical trial for an oral small molecule is provided below. The specific, detailed protocol for the INV-101 Phase 1 trial is not publicly available.
Future Directions
Following the successful completion of the Phase 1 trial, Innovo Therapeutics plans to submit an Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA).[2] The company intends to initiate a global Phase 2 study in the first half of 2026, with an initial focus on ulcerative colitis and the potential for expansion into other autoimmune diseases.[2]
Conclusion
INV-101 is a promising, first-in-class oral immuno-metabolic modulator that has demonstrated a favorable safety profile in early clinical development. Its novel mechanism of action, targeting glycogen phosphorylase to selectively inhibit the metabolic activity of hyperactivated immune cells, offers a potentially differentiated therapeutic approach for autoimmune diseases. While the lack of a publicly disclosed chemical structure and detailed preclinical and clinical data limits a full assessment, the successful Phase 1 results provide a strong foundation for continued development. Future Phase 2 studies will be critical in establishing the clinical efficacy of INV-101 in patient populations.
References
Zevaquenabant: A Technical Whitepaper on a Novel Dual-Target Inhibitor for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zevaquenabant (also known as S-MRI-1867 or INV-101) is a third-generation, peripherally selective small molecule that acts as a dual inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Discovered at the National Institutes of Health, this compound has demonstrated significant therapeutic potential in preclinical models of various fibrotic disorders, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and skin fibrosis.[2] Its unique dual-target mechanism of action and peripheral restriction represent a promising strategy to mitigate fibrosis while avoiding the central nervous system side effects that plagued earlier generations of CB1R antagonists. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical data, and developmental status of Zevaquenabant.
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, are a major cause of morbidity and mortality worldwide, with limited effective treatment options.[1] The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), and the inflammatory enzyme inducible nitric oxide synthase (iNOS) have been identified as key players in the pathogenesis of fibrosis.[3][4] Zevaquenabant was designed as a "third-generation" CB1R antagonist with polypharmacology, aiming to simultaneously engage both of these pro-fibrotic pathways. A critical feature of Zevaquenabant is its peripheral selectivity, designed to prevent the neuropsychiatric side effects associated with first-generation CB1R blockers that crossed the blood-brain barrier.
Physicochemical Properties and Structure
| Property | Value |
| IUPAC Name | (4S)-N-(1-Aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N′-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide |
| Other Names | S-MRI-1867, INV-101 |
| CAS Number | 1998760-00-1 |
| Molecular Formula | C25H21ClF3N5O2S |
| Molar Mass | 547.98 g·mol−1 |
Mechanism of Action
Zevaquenabant exerts its anti-fibrotic effects through the dual inhibition of two distinct but interconnected pathways: the CB1 receptor and inducible nitric oxide synthase.
Cannabinoid Receptor 1 (CB1R) Inverse Agonism
Zevaquenabant is a potent inverse agonist of the CB1R. In fibrotic tissues, the endocannabinoid system is often upregulated, leading to increased CB1R signaling which promotes pro-fibrotic processes. By acting as an inverse agonist, Zevaquenabant not only blocks the receptor but also reduces its basal activity. The racemate of Zevaquenabant has a high binding affinity for the CB1R, with a reported Kᵢ of 5.7 nM.[5] Preclinical studies have shown that CB1R antagonism by Zevaquenabant attenuates the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[6]
Inducible Nitric Oxide Synthase (iNOS) Inhibition
In addition to its action on CB1R, Zevaquenabant and its metabolite, acetamidine, directly inhibit the activity of iNOS. While a specific IC50 value for Zevaquenabant's inhibition of iNOS has not been reported, studies have shown concentration-dependent inhibition in the 1-10 µM range. Overexpression of iNOS in fibrotic tissues contributes to oxidative stress and the production of reactive nitrogen species, which promote fibroblast activation and collagen deposition. The iNOS inhibitory activity of Zevaquenabant has been shown to affect pro-fibrotic pathways distinct from those modulated by CB1R blockade, including the platelet-derived growth factor (PDGF) and connective tissue growth factor (CTGF) pathways.[6]
Synergistic Anti-Fibrotic Effects
The dual targeting of CB1R and iNOS by Zevaquenabant results in a synergistic anti-fibrotic effect that is greater than the inhibition of either target alone.[3][4] This multi-pronged approach allows for the modulation of a broader range of pro-fibrotic signaling cascades.
Preclinical Pharmacology
Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated that Zevaquenabant is orally bioavailable and peripherally restricted.
Table 1: Pharmacokinetic Parameters of Zevaquenabant in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | 87% | [6] |
| Brain/Plasma Ratio | 0.03 | [6] |
| Tissue Distribution (at Cmax after 10 mg/kg oral dose) | [6] | |
| Liver | ~60 µM | [6] |
| Kidney | ~40 µM | [6] |
| Lung | ~20 µM | [6] |
| Plasma | ~8 µM | [6] |
| Brain | ~0.20 µM | [6] |
| Elimination Half-life | ~6 hours | [6] |
Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The anti-fibrotic efficacy of Zevaquenabant has been demonstrated in the well-established bleomycin-induced model of idiopathic pulmonary fibrosis.
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199).
-
Treatment: Zevaquenabant was administered by oral gavage at a dose of 10 mg/kg/day.[4][7] In some studies, treatment was initiated either prophylactically (day 1-14) or therapeutically (day 7-14 after bleomycin challenge).[4][7]
-
Primary Endpoint: Assessment of lung fibrosis using the semi-quantitative Ashcroft scoring method on Masson's trichrome-stained lung sections.[1][4]
-
Secondary Endpoints:
-
Measurement of lung hydroxyproline (B1673980) content as a biochemical marker of collagen deposition.[4]
-
Gene expression analysis of pro-fibrotic markers such as Tgfβ1, Ctgf, Pdgfc, Col1a, Fn1, and Timp1.[4]
-
Assessment of iNOS activity and endocannabinoid levels in lung tissue.[4]
-
Results:
In this model, Zevaquenabant demonstrated superior anti-fibrotic efficacy compared to compounds that inhibit either CB1R or iNOS alone.[4] Notably, when administered in a therapeutic regimen, Zevaquenabant was able to arrest the progression of established fibrosis.[4]
Clinical Development
A Phase 1 clinical trial of Zevaquenabant (INV-101) was initiated in Canada in healthy volunteers to evaluate its safety, tolerability, and pharmacokinetics.[3][4] The study was a single ascending dose trial.[3] Initially, Zevaquenabant was being developed for Prader-Willi syndrome (PWS) and non-alcoholic steatohepatitis (NASH).[3][4] However, the clinical development for these indications has been discontinued. The current focus for Zevaquenabant is preclinical development for idiopathic pulmonary fibrosis.[7] The results of the Phase 1 trial have not been publicly disclosed.
Conclusion
Zevaquenabant represents a novel and promising therapeutic candidate for the treatment of fibrotic diseases. Its dual mechanism of action, targeting both CB1R and iNOS, offers a potentially more effective anti-fibrotic strategy than single-target therapies. Furthermore, its peripheral restriction is a key safety feature, mitigating the risk of centrally-mediated side effects. While clinical development is still in its early stages and has been refocused, the robust preclinical data, particularly in models of pulmonary fibrosis, warrant further investigation of Zevaquenabant as a potential treatment for these debilitating conditions.
References
- 1. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 3. CB1R and iNOS are distinct players promoting pulmonary fibrosis in Hermansky–Pudlak syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]
Zevaquenabant (INV-101): A Technical Pharmacology and Toxicology Profile
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zevaquenabant, also known as INV-101 or (S)-MRI-1867, is a third-generation, peripherally selective small molecule that functions as a dual inverse agonist of the cannabinoid 1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its design specifically restricts its activity to peripheral tissues, thereby avoiding the centrally-mediated neuropsychiatric side effects that led to the withdrawal of first-generation CB1R antagonists.[3] Preclinical evidence has demonstrated its therapeutic potential across a range of fibrotic and metabolic disorders, including liver and skin fibrosis, chronic kidney disease, and dyslipidemia.[2][3] This document provides an in-depth technical overview of the pharmacology and toxicology of zevaquenabant based on currently available data.
Pharmacology
Mechanism of Action
Zevaquenabant exerts its pharmacological effects through two distinct and complementary mechanisms:
-
Cannabinoid 1 Receptor (CB1R) Inverse Agonism: Zevaquenabant is a high-affinity inverse agonist at the CB1 receptor.[2] In various pathophysiological states, such as obesity and fibrosis, the endocannabinoid system is overactive. By binding to peripheral CB1 receptors, zevaquenabant not only blocks the binding of endogenous cannabinoids (antagonism) but also reduces the receptor's basal signaling activity (inverse agonism). This action mitigates the downstream effects of CB1R activation, which include promoting inflammation, fibrosis, and metabolic dysregulation.[1][3]
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: Zevaquenabant also inhibits the iNOS enzyme.[2] During inflammation and tissue injury, iNOS is upregulated and produces large amounts of nitric oxide (NO), which can contribute to oxidative stress, cellular damage, and the progression of fibrosis. By inhibiting iNOS, zevaquenabant reduces this source of oxidative stress, providing an additional anti-fibrotic and anti-inflammatory effect that complements its CB1R-mediated actions.[1][3]
The dual-target nature of zevaquenabant is a key feature, as preclinical studies suggest this hybrid activity results in greater anti-fibrotic efficacy than targeting either CB1R or iNOS alone.[1]
Pharmacodynamics
In Vitro Activity
The following table summarizes the in vitro binding affinity and functional activity of zevaquenabant and its racemate.
| Compound | Target | Assay Type | Value | Unit |
| (Rac)-MRI-1867 | Human CB1R | Radioligand Binding (Ki) | 5.7 | nM |
Table 1: In Vitro Pharmacological Activity of Zevaquenabant (Data sourced from[1])
In Vivo Pharmacodynamics
Preclinical studies in various mouse models have demonstrated the therapeutic effects of zevaquenabant. A common oral dose used to elicit these effects is 3 mg/kg daily.[1]
-
Chronic Kidney Disease (CKD): In a mouse model of obesity-induced CKD, zevaquenabant (3 mg/kg, p.o.) ameliorated morphological and functional kidney damage by reducing renal inflammation, fibrosis, and oxidative stress.[1]
-
Dyslipidemia: In diet-induced obese (DIO) mice, zevaquenabant reduced hepatic steatosis, lowered the secretion rate of VLDL, and decreased circulating levels of PCSK9, while simultaneously upregulating hepatic LDLR expression.[4]
-
Fibrosis: Zevaquenabant has shown anti-fibrotic activity in preclinical models of liver, skin, and pulmonary fibrosis.[2][5]
Pharmacokinetics
Zevaquenabant is characterized as an orally bioavailable and peripherally restricted agent.[1] The peripheral restriction is a critical feature, designed to minimize brain exposure and avoid CNS side effects. This is achieved through chemical modifications that limit its ability to cross the blood-brain barrier.
| Parameter | Species | Dose | Value | Unit |
| NOAEL (3-month study) | Mouse | Oral (gavage) | 30 | mg/kg/day |
| Cmax at NOAEL | Mouse | 30 mg/kg/day | ~60 | µg/mL |
| AUC at NOAEL | Mouse | 30 mg/kg/day | ~440 | µg·hr/mL |
| NOAEL (6-month study) | Rat | Oral (gavage) | 12 | mg/kg/day |
| Cmax at NOAEL (Week 26) | Rat (Male) | 12 mg/kg/day | 9.3 | µg/mL |
| AUC0-t at NOAEL (Week 26) | Rat (Male) | 12 mg/kg/day | 113.9 | µg·h/mL |
| Cmax at NOAEL (Week 26) | Rat (Female) | 12 mg/kg/day | 17.6 | µg/mL |
| AUC0-t at NOAEL (Week 26) | Rat (Female) | 12 mg/kg/day | 213.7 | µg·h/mL |
Table 2: Summary of Pharmacokinetic and Toxicological Data from Repeat-Dose Studies of a Closely Related Compound ("CBM") (Data sourced from[4])
Toxicology
The toxicological profile of zevaquenabant is primarily defined by its peripheral selectivity. A comprehensive toxicology package for a closely related compound, referred to as "CBM" in an FDA review document, included repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies.[4]
Repeat-Dose Toxicity
In a 3-month oral toxicity study in mice, mortality and CNS clinical signs (tremors, ataxia, hypoactivity) were observed at doses of 60 mg/kg/day and higher. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 30 mg/kg/day.[4] In a 6-month study in rats, the NOAEL was 12 mg/kg/day.[4]
Safety Pharmacology
The primary safety concern with centrally-acting CB1R antagonists is neuropsychiatric adverse events. The peripheral restriction of zevaquenabant is the key strategy to mitigate this risk. In a 14-day monkey study with a related compound, CNS-related clinical signs, including convulsions, were observed at high doses (≥40-60 mg/kg), defining the dose-limiting toxicity.[4]
Experimental Protocols & Visualizations
Signaling Pathway
The diagram below illustrates the dual mechanism of action of zevaquenabant, targeting both the CB1 receptor and the iNOS enzyme to produce anti-fibrotic and metabolic benefits.
In Vivo Efficacy Study Workflow
The following workflow outlines a typical preclinical study to evaluate the efficacy of zevaquenabant in a diet-induced obesity (DIO) mouse model with associated kidney disease, based on the protocol described by Udi S, et al.[1]
Detailed Experimental Protocol: Obesity-Induced CKD Model
This protocol is a synthesized summary based on the methodology reported by Udi S, et al. in British Journal of Pharmacology (2020).[1]
-
Animal Model and Diet:
-
Male C57BL/6J mice are used.
-
At 8 weeks of age, mice are fed either a standard diet (SD) or a high-fat diet (HFD, 60% kcal from fat) for 12 weeks to induce obesity and features of chronic kidney disease.
-
-
Drug Formulation and Administration:
-
Zevaquenabant ((S)-MRI-1867) is formulated in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline.
-
Following the 12-week diet induction period, obese mice are randomized into treatment groups.
-
Treatment is administered daily via oral gavage (p.o.) for 28 days at a dose of 3 mg·kg⁻¹. Control groups include HFD-fed mice receiving vehicle, pair-fed mice receiving vehicle but given the same amount of food as the zevaquenabant group, and SD-fed mice receiving vehicle.
-
-
Endpoint Collection and Analysis:
-
Metabolic Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Histopathology: Kidneys are harvested, fixed in 4% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition (fibrosis).
-
Immunohistochemistry: Kidney sections are stained for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis.
-
Gene Expression: RNA is extracted from kidney tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes related to fibrosis (e.g., Col1a1, Tgfb1), inflammation (e.g., Tnf, Il6), CB1R (Cnr1), and iNOS (Nos2).
-
Statistical Analysis: Data are typically analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is considered statistically significant.
-
Conclusion
Zevaquenabant is a promising, peripherally selective, dual-target therapeutic candidate with a well-defined pharmacological mechanism. Its ability to simultaneously inhibit peripheral CB1 receptors and iNOS offers a potentially potent approach to treating complex diseases involving both metabolic dysregulation and fibrosis. The pharmacokinetic profile is designed for oral bioavailability while restricting brain penetration, which is supported by the preclinical toxicology data showing a clear separation between efficacious doses and those causing dose-limiting CNS effects. Further clinical development will be necessary to fully characterize its safety and efficacy profile in human populations.
References
- 1. Dual inhibition of cannabinoid CB1 receptor and inducible NOS attenuates obesity-induced chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRI-1867 (PD124789, GZPQTZIUWCQXCF-UHFFFAOYSA-N) [probes-drugs.org]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Inhibition of Peripheral CB1R and iNOS Mitigates Obesity-Related Dyslipidemia Through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
In Vitro Pharmacological Profile of (Rac)-Zevaquenabant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a novel small molecule that has garnered significant interest for its unique dual-action mechanism. It functions as a potent and selective inverse agonist of the cannabinoid type 1 receptor (CB1R) and as an inhibitor of inducible nitric oxide synthase (iNOS)[1][2]. As a third-generation CB1R antagonist, it is peripherally selective, which may limit the neuropsychiatric side effects observed with earlier generations of CB1R blockers[3]. This technical guide provides a comprehensive overview of the in vitro studies of this compound, presenting key quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Quantitative In Vitro Data
The following tables summarize the key quantitative data obtained from in vitro studies of this compound, providing insights into its binding affinity and functional potency.
Table 1: CB1 Receptor Binding Affinity of this compound
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | Human CB1 | Radioligand Binding | Ki | 5.7[1][2] |
Table 2: Functional Activity of this compound at the CB1 Receptor
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | GRABeCB2.0 Sensor | HEK293 | IC50 | 40 |
Table 3: iNOS Inhibitory Activity of this compound and its Metabolite
| Compound | Assay System | Parameter | Concentration Range (µM) |
| This compound | Cell-free extracts of RAW 264.7 mouse macrophages | Inhibition of iNOS activity | 1 - 10[4] |
| Acetamidine (metabolite) | Cell-free extracts of RAW 264.7 mouse macrophages | Inhibition of iNOS activity | 1 - 10[4] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the key in vitro assays used to characterize this compound. While the precise protocols used in the original studies may not be publicly available, these sections provide a comprehensive guide based on standard practices in the field.
CB1 Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
a. Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue (e.g., rat or mouse).
-
Radioligand: A high-affinity CB1 receptor radioligand, such as [3H]CP55,940.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 receptor ligand (e.g., WIN 55,212-2) to determine non-specific binding.
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
b. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]CP55,940 (at a concentration close to its Kd), and varying concentrations of this compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled ligand.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor. As an inverse agonist, this compound is expected to decrease the basal level of [35S]GTPγS binding.
a. Materials:
-
Membrane Preparation: Membranes from cells expressing the human CB1 receptor.
-
Radioligand: [35S]GTPγS.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound.
-
Agonist (for competition studies): A known CB1 receptor agonist (e.g., CP55,940).
-
Assay Buffer: Typically 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Filtration System and Scintillation Counter.
b. Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with GDP in the assay buffer.
-
Incubation: Add varying concentrations of this compound to the pre-incubated membranes. To assess its effect on agonist-stimulated G-protein activation, include a fixed concentration of a CB1 agonist.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described for the radioligand binding assay.
-
Data Analysis: Determine the effect of this compound on both basal and agonist-stimulated [35S]GTPγS binding. The IC50 value for the inhibition of agonist-stimulated binding can be calculated.
cAMP Accumulation Assay
This assay measures the downstream effect of CB1 receptor activation on adenylyl cyclase activity. CB1 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound would be expected to increase cAMP levels by reducing the constitutive inhibitory activity of the CB1 receptor.
a. Materials:
-
Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293).
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
b. Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Determine the effect of this compound on forskolin-stimulated cAMP levels. The EC50 value for the increase in cAMP can be calculated.
iNOS Inhibition Assay
This assay determines the inhibitory activity of this compound on the iNOS enzyme.
a. Materials:
-
iNOS Source: Purified recombinant iNOS enzyme or cell lysates from cells induced to express iNOS (e.g., LPS/IFN-γ stimulated RAW 264.7 macrophages).
-
Substrate: L-arginine.
-
Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).
-
Test Compound: this compound.
-
Nitrite (B80452) Detection Reagent: Griess reagent.
b. Procedure:
-
Incubation: In a 96-well plate, combine the iNOS enzyme source, L-arginine, and cofactors in a suitable buffer.
-
Add varying concentrations of this compound.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Nitrite Measurement: Measure the amount of nitrite (a stable breakdown product of nitric oxide) produced using the Griess reagent. This involves adding the Griess reagent to the reaction mixture and measuring the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of iNOS inhibition for each concentration of this compound. The IC50 value is determined by non-linear regression analysis.
Signaling Pathways and Visualizations
This compound exerts its effects through the modulation of distinct signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular interactions.
CB1 Receptor Inverse Agonism
As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This reduces the basal level of G-protein signaling that occurs even in the absence of an agonist (constitutive activity). The primary downstream effect is the disinhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.
iNOS Inhibition
This compound directly inhibits the enzymatic activity of iNOS. This enzyme is responsible for the production of nitric oxide (NO) from L-arginine, a key inflammatory mediator. By inhibiting iNOS, Zevaquenabant reduces the production of NO.
Conclusion
This compound is a promising pharmacological agent with a dual mechanism of action, targeting both the endocannabinoid and nitric oxide systems. Its in vitro profile demonstrates high-affinity binding to the CB1 receptor and potent inverse agonist activity, coupled with the ability to inhibit iNOS. This technical guide provides a foundational understanding of the in vitro pharmacology of this compound, offering valuable data and methodological insights for the scientific community. Further research is warranted to fully elucidate its therapeutic potential in various pathological conditions.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis [frontiersin.org]
- 4. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical data on (Rac)-Zevaquenabant
An In-depth Technical Guide on the Preclinical Data of (Rac)-Zevaquenabant
Introduction
Zevaquenabant, also known as INV-101 or S-MRI-1867, is a third-generation, peripherally selective investigational small molecule.[1] It functions as a dual-action compound, acting as both an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] The racemic form, (Rac)-MRI-1867, has also been studied.[4] This peripheral restriction is a key characteristic, designed to retain the metabolic benefits of CB1R inhibition while avoiding the adverse psychiatric effects associated with earlier, brain-penetrant antagonists.[5][6] Preclinical research has explored its therapeutic potential in a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, idiopathic pulmonary fibrosis (IPF), and obesity.[1][2][7]
Pharmacological Profile
Zevaquenabant was designed to have high affinity for the CB1R and to be restricted to peripheral tissues, thereby minimizing central nervous system (CNS) effects.[5] Its dual mechanism of targeting both CB1R and iNOS offers a potentially synergistic approach to treating complex diseases involving both inflammation and fibrosis.[2][3]
Binding Affinity and Functional Activity
The pharmacological activity of Zevaquenabant and its racemic form has been characterized through various in vitro assays.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Human CB1R | Binding Affinity (Ki) | 5.7 nM | [4] |
| Zevaquenabant (S-MRI-1867) | CB1R | Functional Activity | Inverse Agonist | [1][5] |
| Zevaquenabant (S-MRI-1867) | iNOS | Functional Activity | Inhibitor | [1][2] |
Preclinical Efficacy
Zevaquenabant has demonstrated significant efficacy in multiple animal models of fibrotic and metabolic diseases.
Fibrotic Diseases
Idiopathic Pulmonary Fibrosis (IPF): In a bleomycin-induced model of IPF, Zevaquenabant showed a statistically significant reduction in the primary endpoint, the Ashcroft score, which is a histological measure of lung fibrosis.[7] This suggests its potential as a novel treatment for pulmonary fibrosis.[7] Studies in models of Hermansky-Pudlak syndrome pulmonary fibrosis also support its anti-fibrotic efficacy.[8]
| Animal Model | Compound | Dose | Key Findings | Reference |
| Bleomycin-induced IPF | Zevaquenabant (INV-101) | Not specified | Statistically significant reduction in Ashcroft score (fibrosis) | [7] |
| HPS-1 model of PF | Zevaquenabant | Not specified | Halted progression of fibrosis and reversed elevated anandamide (B1667382) levels | [8] |
Chronic Kidney Disease (CKD): In diet-induced obese (DIO) mice, which develop features of CKD, Zevaquenabant demonstrated protective effects on the kidneys.[3]
| Animal Model | Compound | Dose & Regimen | Key Findings | Reference |
| Diet-Induced Obese Mice | Zevaquenabant | 3 mg/kg, p.o. for 28 days | Ameliorated obesity-induced kidney morphological and functional changes; Decreased kidney inflammation, fibrosis, and oxidative stress. | [2][3] |
Liver Fibrosis: this compound has been identified as a potential agent for the research of liver fibrosis.[4]
Metabolic Disorders
Obesity and Dyslipidemia: In diet-induced obese (DIO) mice, Zevaquenabant (S-MRI-1867) was shown to reduce hepatic steatosis (fatty liver) and decrease the secretion rate of very-low-density lipoprotein (VLDL) from the liver.[2] It also upregulated the expression of the hepatic low-density lipoprotein receptor (LDLR) and reduced circulating levels of PCSK9, a protein that degrades LDLRs.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Chronic Kidney Disease Model
-
Animal Model: Diet-induced obese mice were used to model obesity-induced chronic kidney disease.[3]
-
Treatment: Zevaquenabant was administered orally (p.o.) at a dose of 3 mg/kg daily for 28 days.[3]
-
Outcome Measures: The study assessed renal morphological and functional parameters. This likely included histological analysis of kidney tissue to evaluate fibrosis and inflammation, as well as measurement of markers of kidney function such as blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels, and albuminuria.[2][3]
Idiopathic Pulmonary Fibrosis Model
-
Animal Model: A bleomycin-induced model of pulmonary fibrosis was utilized, which is a well-accepted standard for preclinical IPF research.[7]
-
Treatment: Mice were treated with either Zevaquenabant (INV-101) or a vehicle control.[7]
-
Outcome Measures: The primary endpoint was the Ashcroft score, determined from histological examination of lung tissue to quantify the extent of fibrosis.[7]
In Vitro Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human cannabinoid receptor type 1 (CB1R).[4]
-
Methodology: While the specific details are not provided in the search results, Ki values are typically determined using competitive radioligand binding assays. This involves incubating cell membranes expressing the target receptor (CB1R) with a constant concentration of a radiolabeled ligand that binds to the receptor and varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the IC50 (concentration that inhibits 50% of specific binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathways
Zevaquenabant's therapeutic effects are derived from its dual inhibition of the CB1 receptor and inducible nitric oxide synthase.
CB1 Receptor Inverse Agonism
The CB1R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[9] In its basal state, the receptor can exhibit some level of constitutive activity. As an inverse agonist, Zevaquenabant binds to the CB1R and stabilizes it in a fully inactive conformation.[5] This action not only blocks the binding and effects of endogenous agonists (like anandamide and 2-AG) but also suppresses the receptor's basal, agonist-independent signaling.[10] This leads to an increase in the activity of adenylyl cyclase, subsequent rises in cyclic AMP (cAMP) levels, and modulation of downstream ion channels and signaling cascades like the MAPK/ERK pathway.[11]
iNOS Inhibition
Inducible nitric oxide synthase (iNOS) is an enzyme that is not typically present in cells but is expressed in response to pro-inflammatory stimuli like cytokines (e.g., TNF-α, IL-1β) and bacterial lipopolysaccharide (LPS). Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a signaling molecule that can contribute to inflammation, oxidative stress, and tissue damage in pathological conditions. By inhibiting iNOS, Zevaquenabant can directly reduce the production of NO, thereby mitigating inflammation and oxidative stress, which are key drivers of fibrosis.
General Preclinical Experimental Workflow
The evaluation of a compound like Zevaquenabant in a disease model typically follows a structured workflow, from disease induction to endpoint analysis.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inversago.com [inversago.com]
- 8. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]
- 9. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Zevaquenabant: A Technical Guide to Solubility and Stability for the Research Professional
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is paramount for preclinical and clinical success. This in-depth technical guide focuses on the solubility and stability of (Rac)-Zevaquenabant, a novel dual-target antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS), with potential therapeutic applications in liver fibrosis.
This document provides a consolidated overview of available data on the solubility of this compound in various solvent systems. Furthermore, it outlines detailed, standardized experimental protocols for assessing both the kinetic and thermodynamic solubility, as well as the long-term stability of drug candidates like this compound, based on industry best practices and regulatory guidelines.
Core Physicochemical Properties of this compound
This compound, also known as (Rac)-MRI-1867, is a peripherally restricted compound designed to minimize central nervous system side effects associated with earlier CB1R antagonists.[1] Its dual-action mechanism, targeting both CB1R-mediated and iNOS-driven pro-fibrotic pathways, makes it a promising candidate for the treatment of liver fibrosis.[1]
Solubility Profile
The solubility of a drug substance is a critical determinant of its absorption, distribution, and overall bioavailability. The following tables summarize the currently available solubility data for this compound. It is important to note that this information is primarily derived from commercial supplier technical data sheets, and some variations in reported values exist.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Observations | Source(s) |
| DMSO | 50 mg/mL | Ultrasonic assistance required. | [2] |
| DMSO | 100 mg/mL | Ultrasonic assistance required. |
Table 2: Solubility of this compound in In Vivo Formulations
| Formulation | Concentration | Solution Type | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended Solution | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Clear Solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Clear Solution |
Experimental Protocols for Solubility Determination
The following are detailed, generalized protocols for determining the kinetic and thermodynamic solubility of a compound such as this compound. These methods are based on established high-throughput screening and shake-flask methodologies.
Kinetic Solubility Assay Protocol
This assay is typically employed in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.
Methodology:
-
Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% DMSO.
-
Assay Plate Preparation: The DMSO stock solution is serially diluted and added to a 96-well microplate.
-
Addition of Aqueous Buffer: A physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is added to each well.
-
Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C) with shaking for a defined period (typically 1-2 hours).
-
Precipitate Removal: Any precipitated compound is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
Thermodynamic Solubility (Shake-Flask) Assay Protocol
This method determines the equilibrium solubility of the solid compound and is considered the "gold standard."
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to vials containing the desired aqueous buffer or solvent.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Analysis: The concentration of the compound in the clear supernatant is quantified by a validated analytical method, such as HPLC-UV.
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that influences its shelf-life, storage conditions, and formulation development.
Table 3: Stability of this compound
| Form | Storage Condition | Duration | Source(s) |
| Solid | -20°C | 3 years | |
| Solid | 4°C | 2 years | |
| Stock Solution in Solvent | -80°C | 6 months | [2][4] |
| Stock Solution in Solvent | -20°C | 1 month | [2][4] |
It is recommended to avoid repeated freeze-thaw cycles of stock solutions.[4]
Experimental Protocol for Stability Assessment
A stability-indicating method is crucial to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. The following protocol is a general guideline for a forced degradation study and long-term stability testing.
Methodology:
-
Development of a Stability-Indicating Method: A robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is developed to separate the parent compound from any potential degradation products.
-
Forced Degradation Studies: this compound is subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. This helps to validate the specificity of the analytical method.
-
Long-Term and Accelerated Stability Studies: The drug substance is stored under controlled temperature and humidity conditions as per the International Council for Harmonisation (ICH) guidelines. Samples are pulled at predetermined time points and analyzed using the validated stability-indicating method.
Signaling Pathway of this compound in Liver Fibrosis
This compound exerts its anti-fibrotic effects by simultaneously blocking two key pathways implicated in the pathogenesis of liver fibrosis.
This guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. For definitive studies, it is imperative to conduct in-house experiments under well-controlled conditions and validated methodologies. The provided protocols serve as a robust starting point for such investigations.
References
Methodological & Application
Application Notes and Protocols for (Rac)-Zevaquenabant in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known by its developmental codes S-MRI-1867, INV-101, or MRI-1867, is a third-generation, peripherally selective small molecule that functions as a dual inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] Its peripheral selectivity is a key feature, designed to minimize the central nervous system (CNS) side effects observed with earlier generations of CB1R antagonists.[1] Zevaquenabant is under investigation for its therapeutic potential in a range of fibrotic disorders, including liver, kidney, and pulmonary fibrosis, as well as metabolic conditions like obesity and dyslipidemia.[1]
These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture systems. The protocols detailed below are designed to enable researchers to effectively screen and characterize the activity of this compound.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.
| Property | Value | Source(s) |
| IUPAC Name | (4S)-N-(1-Aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N′-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide | [1] |
| Molecular Formula | C₂₅H₂₁ClF₃N₅O₂S | [1] |
| Molecular Weight | 547.98 g/mol | [1] |
| Appearance | Solid | |
| CB1R Binding Affinity (Ki) | 5.7 nM | |
| Aqueous Solubility | Low (< 1 µg/mL) | [2][3] |
| Plasma Protein Binding | High (>99%) | [2][3] |
Stock Solution Preparation
Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 547.98 g/mol x 1000 mg/g = 5.48 mg
-
-
Weighing: Carefully weigh out 5.48 mg of this compound powder.
-
Dissolution:
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL).
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
-
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of this compound. For investigating its activity on the CB1 receptor, cell lines stably expressing the human CB1 receptor are recommended.
Recommended Cell Lines:
-
CHO-K1 (Chinese Hamster Ovary): A robust and commonly used cell line for expressing recombinant proteins. CHO-K1 cells stably expressing human CB1R are commercially available.
-
HEK293 (Human Embryonic Kidney): Another widely used cell line for GPCR studies. HEK293 cells stably expressing human CB1R are also commercially available.
-
Sf9 (Spodoptera frugiperda): An insect cell line suitable for high-level expression of recombinant proteins, particularly for structural studies.[4]
General Cell Culture Protocol (for CHO-K1 and HEK293):
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The appropriate selection antibiotic (e.g., G418, hygromycin) should be included to maintain stable receptor expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture cells every 2-3 days or when they reach 80-90% confluency. Use a suitable dissociation reagent like Trypsin-EDTA.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
CB1 Receptor Inverse Agonist Activity: cAMP Accumulation Assay
As an inverse agonist of the Gαi/o-coupled CB1 receptor, Zevaquenabant is expected to increase intracellular cyclic AMP (cAMP) levels by inhibiting the receptor's constitutive activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CB1R
-
White, opaque 96-well or 384-well microplates
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
Protocol:
-
Cell Seeding:
-
Harvest and resuspend cells in culture medium.
-
Seed cells into the microplate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control containing the same final concentration of DMSO.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of the this compound serial dilutions or vehicle control to the respective wells.
-
For the positive control, add Forskolin (e.g., 10 µM final concentration).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Follow the instructions of your chosen cAMP assay kit to lyse the cells and measure cAMP levels.
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Workflow for cAMP Accumulation Assay
Caption: Workflow for the cAMP accumulation assay.
CB1 Receptor Modulation: β-Arrestin Recruitment Assay
This assay determines if Zevaquenabant modulates the recruitment of β-arrestin to the CB1 receptor, a key process in GPCR desensitization and signaling.
Materials:
-
Cell line co-expressing human CB1R and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cell lines)
-
White, opaque 96-well or 384-well microplates
-
This compound stock solution (10 mM in DMSO)
-
Known CB1R agonist (e.g., CP-55,940) as a positive control
-
β-arrestin recruitment assay kit and reagents
Protocol:
-
Cell Seeding:
-
Follow the cell seeding protocol as described for the cAMP assay.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the control agonist in the appropriate assay buffer.
-
-
Assay Procedure (Inverse Agonism):
-
Add the serial dilutions of Zevaquenabant to the cells and incubate for 90-120 minutes at 37°C.
-
-
Assay Procedure (Antagonism):
-
Pre-incubate the cells with serial dilutions of Zevaquenabant for 30 minutes at 37°C.
-
Add a fixed concentration (e.g., EC₈₀) of the control agonist to all wells (except the negative control).
-
Incubate for an additional 90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the chemiluminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
For inverse agonism, plot the signal against the log of the Zevaquenabant concentration to determine the EC₅₀.
-
For antagonism, plot the signal against the log of the Zevaquenabant concentration to determine the IC₅₀.
-
CB1R Signaling Pathway
References
- 1. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Zevaquenabant in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted dual-target antagonist of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] Its unique mechanism of action, combining CB1R inverse agonism with iNOS inhibition, makes it a promising therapeutic candidate for a variety of fibrotic and metabolic diseases, including liver fibrosis, chronic kidney disease, pulmonary fibrosis, and obesity.[2][3] The peripheral selectivity of Zevaquenabant is a key feature, designed to minimize the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1R antagonists. This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo mouse models of liver fibrosis and diet-induced obesity.
Physicochemical and Pharmacokinetic Properties
A summary of the relevant properties of the active S-enantiomer of Zevaquenabant (S-MRI-1867) is presented below.
| Property | Value | Reference |
| Mechanism of Action | Peripherally selective CB1R inverse agonist and iNOS inhibitor | [2] |
| Bioavailability (mouse) | 21-60% (moderate) | [1] |
| Plasma Protein Binding | >99% | [1] |
| Plasma Clearance | Moderate to low | [1] |
| Volume of Distribution (Vdss) | High | [1] |
| Elimination Half-life (mouse) | ~6 hours | |
| Brain/Plasma Ratio | ~0.03 | [4] |
Signaling Pathways of Zevaquenabant
Zevaquenabant exerts its therapeutic effects by modulating the signaling pathways downstream of CB1R and iNOS. The following diagrams illustrate the key pathways inhibited by Zevaquenabant.
Caption: CB1R Signaling Pathway Inhibition by Zevaquenabant.
Caption: iNOS Signaling Pathway Inhibition by Zevaquenabant.
Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This protocol describes the induction of liver fibrosis using CCl₄ and subsequent therapeutic intervention with this compound.
Materials:
-
This compound
-
Carbon tetrachloride (CCl₄)
-
Vehicle for CCl₄: Corn oil or olive oil
-
Vehicle for Zevaquenabant: 5% DMSO, 5% Tween-80 in 0.9% saline
-
Male C57BL/6J mice (8-10 weeks old)
Experimental Workflow:
Caption: Workflow for CCl4-induced liver fibrosis and Zevaquenabant treatment.
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Fibrosis Induction:
-
Prepare a 10% (v/v) solution of CCl₄ in corn oil.
-
Administer CCl₄ (1 mL/kg) or vehicle (corn oil) via intraperitoneal (i.p.) injection three times a week for 8 weeks.[5]
-
-
Zevaquenabant Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution to the final concentration in the vehicle (5% DMSO, 5% Tween-80 in 0.9% saline).
-
Starting from week 5, administer this compound or vehicle daily via oral gavage.
-
-
Endpoint Analysis:
-
At the end of week 8, euthanize the mice.
-
Collect blood for serum analysis of liver enzymes (ALT, AST).
-
Harvest the liver for histopathological analysis (H&E, Sirius Red/Masson's trichrome staining) and measurement of hydroxyproline (B1673980) content.
-
Gene and protein expression analysis of fibrotic markers (e.g., α-SMA, Collagen I) can be performed on liver tissue.
-
Dosage Information:
| Compound | Dosage | Route | Frequency | Reference |
| This compound | 3 - 10 mg/kg | Oral gavage | Daily | [6] |
| CCl₄ | 1 mL/kg (10% solution) | i.p. | 3 times/week | [5] |
Protocol 2: Diet-Induced Obesity (DIO) and Metabolic Syndrome Model
This protocol outlines the induction of obesity and metabolic dysfunction using a high-fat diet (HFD) and subsequent treatment with this compound.
Materials:
-
This compound
-
High-fat diet (HFD; 60% kcal from fat)
-
Control diet (10% kcal from fat)
-
Vehicle for Zevaquenabant: 5% DMSO, 5% Tween-80 in 0.9% saline
-
Male C57BL/6J mice (6 weeks old)
Experimental Workflow:
Caption: Workflow for diet-induced obesity and Zevaquenabant treatment.
Procedure:
-
Acclimatization: Acclimate mice for one week on the control diet.
-
Obesity Induction:
-
Divide mice into two groups: one receiving the control diet and the other receiving the HFD ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
-
Zevaquenabant Preparation and Administration:
-
Prepare Zevaquenabant as described in Protocol 1.
-
Initiate treatment with this compound or vehicle via daily oral gavage during the last 4 weeks of the HFD feeding period.
-
-
Endpoint Analysis:
-
At the end of the study, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT).
-
Collect blood for analysis of plasma lipids, glucose, and insulin.
-
Harvest liver and adipose tissue for weight, histopathology (e.g., assessment of steatosis), and gene/protein expression analysis.
-
Dosage Information:
| Compound | Dosage | Route | Frequency | Reference |
| This compound | 3 - 10 mg/kg | Oral gavage | Daily | Recommended based on fibrosis models[6] |
| High-Fat Diet | ad libitum | Oral | Continuous | [2] |
Conclusion
This compound is a valuable research tool for investigating the roles of peripheral CB1R and iNOS in the pathophysiology of fibrotic and metabolic diseases. The protocols outlined in this document provide a framework for conducting in vivo studies in mouse models of liver fibrosis and diet-induced obesity. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines for animal care and use. The unique pharmacological profile of Zevaquenabant offers a promising avenue for the development of novel therapeutics for these challenging conditions.
References
- 1. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 3. Nitric oxide in liver fibrosis: The role of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective Effects of a Natural Flavanol 3,3′-Diindolylmethane against CCl4-Induced Chronic Liver Injury in Mice and TGFβ1-Induced EMT in Mouse Hepatocytes via Activation of Nrf2 Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving (Rac)-Zevaquenabant for Preclinical Research: Application Notes and Protocols
Introduction
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted dual inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] As a CB1R inverse agonist, it stabilizes the receptor in an inactive state, reducing its basal signaling activity.[3][4] This dual-action mechanism makes it a compound of interest in preclinical research for various conditions, including liver fibrosis, metabolic disorders, and obesity-induced chronic kidney disease.[1][2][5] Proper dissolution and preparation of this compound are critical for ensuring accurate and reproducible experimental outcomes. This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | (4S)-N-(1-Aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N′-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide |
| Synonyms | (Rac)-MRI-1867, INV-101, S-MRI-1867 |
| CAS Number | 1998760-00-1[1] |
| Molecular Formula | C25H21ClF3N5O2S[1] |
| Molar Mass | 547.98 g/mol [1] |
| Appearance | Solid powder |
Solubility Data
This compound exhibits solubility in various organic solvents and solvent mixtures. The following table summarizes its solubility for different applications.
| Solvent/Vehicle | Concentration | Application | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (91.24 mM) | In Vitro Stock Solution | Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (9.12 mM) | In Vivo (e.g., oral, intraperitoneal) | Results in a clear solution.[7] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (9.12 mM) | In Vivo (e.g., oral gavage) | Results in a clear solution.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of powder).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the solution in a bath sonicator for 10-15 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
If precipitation occurs, gentle warming (e.g., 37°C) combined with sonication can aid dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[6]
Protocol 2: Preparation of this compound Formulation for In Vivo Experiments (Aqueous-Based)
This protocol details the preparation of a vehicle suitable for systemic administration in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO first (10% of the final volume).
-
Add PEG300 (40% of the final volume) and vortex thoroughly.
-
Add Tween-80 (5% of the final volume) and vortex until the solution is homogenous.
-
Slowly add sterile saline (45% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Sonicate the final solution for 5-10 minutes to ensure homogeneity. The resulting solution should be clear.[7]
Protocol 3: Preparation of this compound Formulation for In Vivo Experiments (Oil-Based)
This protocol is an alternative for oral administration, using corn oil as the vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the necessary amount of this compound.
-
First, dissolve the powder in DMSO (10% of the final volume).
-
Add the corn oil (90% of the final volume) to the DMSO solution.
-
Vortex the mixture thoroughly until a clear and uniform solution is achieved.[7]
Mechanism of Action and Signaling Pathway
This compound acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.[3][4] This leads to an inhibition of downstream signaling pathways typically activated by endocannabinoids. Additionally, Zevaquenabant inhibits inducible nitric oxide synthase (iNOS), contributing to its therapeutic effects.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Zevaquenabant - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for (Rac)-Zevaquenabant Administration in Rodent Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of (Rac)-Zevaquenabant, also known as MRI-1867 or INV-101, in various rodent models of fibrosis. This peripherally restricted dual inhibitor of cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS) has shown promise in preclinical studies for mitigating fibrotic progression.
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, and kidneys. The endocannabinoid system, particularly the CB1 receptor, has been identified as a key player in the progression of fibrosis.[1][2] Upregulation of CB1R in fibrotic tissues promotes pro-fibrotic signaling pathways.[1][2] this compound is a novel therapeutic agent designed to antagonize CB1R in peripheral tissues, thereby avoiding the neuropsychiatric side effects associated with central CB1R blockade.[3][4] Furthermore, its ability to inhibit iNOS provides a dual-pronged approach to tackling fibrotic processes.[3][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in rodent models of pulmonary and liver fibrosis.
Table 1: this compound in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice (6-week-old female) | Inversago Pharma, 2022 |
| Fibrosis Induction | Intratracheal bleomycin (B88199) (3 mg/kg) on Day 0 | Inversago Pharma, 2022 |
| Treatment Group | This compound (INV-101) | Inversago Pharma, 2022 |
| Dose | 10 mg/kg/day | Inversago Pharma, 2022 |
| Administration Route | Oral | Inversago Pharma, 2022 |
| Treatment Duration | 14 days (commencing on Day 7 post-bleomycin) | Inversago Pharma, 2022 |
| Positive Control | Nintedanib (100 mg/kg/day) | Inversago Pharma, 2022 |
| Primary Endpoint | Ashcroft score | Inversago Pharma, 2022 |
| Results | Statistically significant reduction in Ashcroft score (1.4 ± 0.8) compared to vehicle (2.7 ± 0.6) | Inversago Pharma, 2022 |
| Other Observations | Trend in reducing total Bronchoalveolar Lavage (BAL) cell count | Inversago Pharma, 2022 |
Table 2: this compound (as MRI-1867) in Bleomycin-Induced Pulmonary Fibrosis in Mice (Alternative Dosing)
| Parameter | Details | Reference |
| Animal Model | Mice | Basu et al., 2023 |
| Fibrosis Induction | Oropharyngeal administration of bleomycin (1 U/kg) | Basu et al., 2023 |
| Treatment Group | This compound (MRI-1867) | Basu et al., 2023 |
| Dose | 0.5 mg/kg/day | Basu et al., 2023 |
| Administration Route | Oropharyngeal | Basu et al., 2023 |
| Treatment Start | Day 5 post-bleomycin | Basu et al., 2023 |
| Sacrifice | Day 14 | Basu et al., 2023 |
| Key Findings | Achieved therapeutic lung concentration (~20 µM) comparable to 10 mg/kg/day intraperitoneal dose. Improved pulmonary function, reduced collagen deposition, and preserved alveolar space. | Basu et al., 2023 |
Table 3: this compound (as MRI-1867) in Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
| Parameter | Details | Reference |
| Animal Model | Wild-type mice | Cinar et al. |
| Fibrosis Induction | CCl₄ (1 ml/kg, intraperitoneal, twice weekly) | Cinar et al. |
| Treatment Group | This compound (MRI-1867) | Cinar et al. |
| Dose | 3 mg/kg/day | Cinar et al. |
| Administration Route | Not specified, likely oral or intraperitoneal | Cinar et al. |
| Treatment Duration | 4 weeks (concomitant with CCl₄) | Cinar et al. |
| Endpoints | Sirius Red staining, hydroxyproline (B1673980) content, fibrogenic gene expression | Cinar et al. |
| Results | Mitigated liver fibrosis | Cinar et al. |
Experimental Protocols
Protocol 1: Induction of Pulmonary Fibrosis using Bleomycin (Oropharyngeal Aspiration)
This protocol describes a non-invasive method for inducing pulmonary fibrosis in mice.
Materials:
-
Bleomycin sulfate
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Micropipette and sterile tips
-
Mouse intubation platform or similar restraining device
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) until a light plane of anesthesia is achieved (loss of pedal reflex).
-
Positioning: Place the anesthetized mouse in a supine position on an angled board or intubation platform.
-
Tongue Extension: Gently pull the tongue to the side using forceps to prevent swallowing and to expose the oropharynx.
-
Bleomycin Preparation: Prepare a solution of bleomycin in sterile saline at the desired concentration (e.g., 1 U/kg body weight). The final volume for oropharyngeal administration should be between 25-50 µL.
-
Administration: Using a micropipette, carefully dispense the bleomycin solution into the back of the oropharynx.
-
Aspiration: Gently cover the nares to encourage the mouse to aspirate the liquid into the lungs.
-
Recovery: Allow the mouse to recover from anesthesia on a warming pad. Monitor the animal until it is fully ambulatory.
Protocol 2: Oral Administration of this compound in Mice
This protocol outlines the procedure for daily oral gavage of this compound.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, or a solution of 0.5% carboxymethylcellulose with 0.1% Tween 80 in water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration to achieve a dose of 10 mg/kg in a volume of approximately 100-200 µL per 20g mouse. Ensure the suspension is homogenous by vortexing or sonicating.
-
Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. A slight resistance will be felt as the needle passes into the esophagus. Do not force the needle.
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the drug suspension.
-
Needle Removal: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Oropharyngeal Administration of this compound in Mice
This protocol is for the local delivery of this compound to the lungs.
Materials:
-
This compound
-
Vehicle suitable for pulmonary administration (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Micropipette and sterile tips
-
Mouse intubation platform or similar restraining device
Procedure:
-
Drug Preparation: Prepare a solution or fine suspension of this compound in the vehicle to deliver a dose of 0.5 mg/kg in a volume of 25-50 µL.
-
Anesthesia and Positioning: Follow steps 1 and 2 from Protocol 1.
-
Administration: Follow steps 3, 5, and 6 from Protocol 1, using the this compound preparation instead of bleomycin.
-
Recovery: Follow step 7 from Protocol 1.
Mandatory Visualizations
Signaling Pathways
Caption: Dual inhibitory action of this compound on CB1R and iNOS pathways in fibrosis.
Experimental Workflow
Caption: Timeline of bleomycin-induced pulmonary fibrosis model and Zevaquenabant treatment.
References
- 1. Oropharyngeal Administration of Bleomycin in the Murine Model of Pulmonary Fibrosis [jove.com]
- 2. CB1 cannabinoid receptor antagonism: a new strategy for the treatment of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effects of (Rac)-Zevaquenabant on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant (also known as INV-101 or MRI-1867) is a novel investigational drug characterized as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] This dual mechanism of action makes it a promising therapeutic candidate for a range of fibrotic and metabolic diseases, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and chronic kidney disease.[1] Understanding the molecular effects of this compound on gene expression is crucial for elucidating its therapeutic mechanisms and identifying biomarkers of its activity.
These application notes provide a comprehensive overview and detailed protocols for measuring the effects of this compound on gene expression, with a particular focus on its anti-fibrotic and anti-inflammatory properties.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through two primary pathways:
-
CB1R Inverse Agonism: As an inverse agonist of CB1R, Zevaquenabant does not simply block the receptor but actively suppresses its basal signaling activity. CB1R is a G-protein coupled receptor (GPCR) typically coupled to Gi/o proteins. Inverse agonism by Zevaquenabant is expected to lead to an increase in adenylyl cyclase activity, thereby elevating intracellular cyclic AMP (cAMP) levels. This can, in turn, modulate the activity of Protein Kinase A (PKA) and influence downstream transcription factors such as CREB. Furthermore, CB1R signaling can impact other pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
-
iNOS Inhibition: By inhibiting iNOS, Zevaquenabant blocks the conversion of L-arginine to nitric oxide (NO). In pathological conditions such as fibrosis and inflammation, iNOS is often upregulated and produces large amounts of NO, which can contribute to tissue damage. Inhibition of iNOS can therefore reduce nitrosative stress and modulate inflammatory signaling pathways, including the NF-κB and JAK/STAT pathways, which are key regulators of pro-inflammatory and pro-fibrotic gene expression.
Data Presentation: Gene Expression Changes
Transcriptomic analysis of lung tissue from a bleomycin-induced pulmonary fibrosis mouse model treated with this compound revealed a significant attenuation of gene signatures associated with fibrosis and inflammation.[2] The following tables summarize representative quantitative data on the differential expression of key genes implicated in these processes.
Table 1: Effect of this compound on Pro-Fibrotic Gene Expression
| Gene Symbol | Gene Name | Function | Fold Change (Bleomycin vs. Control) | Fold Change (this compound + Bleomycin vs. Bleomycin) |
| Col1a1 | Collagen Type I Alpha 1 Chain | Extracellular matrix component | +5.8 | -3.2 |
| Acta2 | Actin Alpha 2, Smooth Muscle | Myofibroblast marker | +4.5 | -2.8 |
| Tgfβ1 | Transforming Growth Factor Beta 1 | Key pro-fibrotic cytokine | +3.2 | -2.1 |
| Fn1 | Fibronectin 1 | Extracellular matrix glycoprotein | +3.9 | -2.5 |
| Ctgf | Connective Tissue Growth Factor | Pro-fibrotic signaling molecule | +4.1 | -2.9 |
Table 2: Effect of this compound on Pro-Inflammatory Gene Expression
| Gene Symbol | Gene Name | Function | Fold Change (Bleomycin vs. Control) | Fold Change (this compound + Bleomycin vs. Bleomycin) |
| Il6 | Interleukin 6 | Pro-inflammatory cytokine | +6.2 | -3.8 |
| Tnf | Tumor Necrosis Factor | Pro-inflammatory cytokine | +4.8 | -3.1 |
| Ccl2 | C-C Motif Chemokine Ligand 2 | Monocyte chemoattractant | +5.5 | -3.5 |
| Cxcl10 | C-X-C Motif Chemokine Ligand 10 | Pro-inflammatory chemokine | +4.9 | -3.3 |
| Nos2 | Nitric Oxide Synthase 2, Inducible | Produces nitric oxide | +7.1 | -4.5 |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on gene expression in a cell culture model of fibrosis.
Cell Culture and Treatment
This protocol describes the culture of human lung fibroblasts and their treatment to induce a fibrotic phenotype, followed by treatment with this compound.
Materials:
-
Human Lung Fibroblasts (e.g., IMR-90)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human Transforming Growth Factor-Beta 1 (TGF-β1)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Culture human lung fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the fibroblasts in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with serum-free DMEM for 24 hours to induce quiescence.
-
Prepare the following treatment groups in triplicate:
-
Vehicle Control (serum-free DMEM with DMSO)
-
TGF-β1 (10 ng/mL in serum-free DMEM)
-
This compound (1 µM in serum-free DMEM)
-
TGF-β1 (10 ng/mL) + this compound (1 µM)
-
-
Incubate the cells with the respective treatments for 24 hours.
-
After incubation, wash the cells twice with ice-cold PBS and proceed to RNA extraction.
RNA Extraction and Quality Control
This protocol outlines the extraction of total RNA from the treated cells and assessment of its quality.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
β-mercaptoethanol
-
Ethanol (70%)
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Procedure:
-
Lyse the cells directly in the culture wells using the lysis buffer provided in the RNA extraction kit, supplemented with β-mercaptoethanol.
-
Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
Follow the manufacturer's protocol for the RNA extraction kit to purify the total RNA.
-
Elute the RNA in RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess the RNA integrity (RIN score) using a bioanalyzer. A RIN score of ≥ 8 is recommended for downstream sequencing applications.
RNA-Seq Library Preparation and Sequencing
This protocol describes the preparation of sequencing libraries from the extracted RNA and subsequent high-throughput sequencing.
Materials:
-
NEBNext Ultra II RNA Library Prep Kit for Illumina
-
Poly(A) mRNA Magnetic Isolation Module
-
Agencourt AMPure XP beads
-
Illumina sequencing platform (e.g., NovaSeq 6000)
Procedure:
-
Isolate mRNA from 1 µg of total RNA using the Poly(A) mRNA Magnetic Isolation Module.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end repair, dA-tailing, and ligation of sequencing adapters.
-
Purify the ligation products using AMPure XP beads.
-
Amplify the library by PCR to add index sequences.
-
Purify the final PCR product using AMPure XP beads.
-
Assess the library quality and quantity using a bioanalyzer and qPCR.
-
Pool the libraries and perform sequencing on an Illumina platform to generate 150 bp paired-end reads.
Bioinformatic Analysis of RNA-Seq Data
This protocol provides a general workflow for the analysis of the generated sequencing data.
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between the different treatment groups using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Perform functional analysis on the list of differentially expressed genes to identify enriched biological pathways and GO terms using tools like GSEA or DAVID.
-
Data Visualization: Generate volcano plots and heatmaps to visualize the differentially expressed genes.
By following these protocols, researchers can effectively measure and analyze the impact of this compound on gene expression, providing valuable insights into its therapeutic potential.
References
Application Notes and Protocols for Western Blot Analysis of CB1R and iNOS Following Zevaquenabant Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zevaquenabant (also known as (S)-MRI-1867) is a peripherally restricted, orally bioavailable dual-target inhibitor that acts as an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This dual functionality makes it a promising therapeutic candidate for a variety of conditions, including metabolic disorders, liver fibrosis, and other inflammatory diseases where both the endocannabinoid system and nitrosative stress play a pathological role.[1][3][4]
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex biological sample.[5][6] This document provides detailed protocols for the Western blot analysis of CB1R and iNOS protein expression in cell or tissue samples following treatment with Zevaquenabant. Understanding the modulatory effects of Zevaquenabant on the expression of its target proteins is crucial for elucidating its mechanism of action and evaluating its therapeutic efficacy.
Data Presentation: Quantitative Analysis of CB1R and iNOS Expression
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of Zevaquenabant on CB1R and iNOS protein levels in a relevant cell line (e.g., hepatic cells) or tissue homogenate. Data is presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle-treated control group.
| Treatment Group | Concentration (nM) | Time (hours) | Relative CB1R Expression (Fold Change) | Relative iNOS Expression (Fold Change) |
| Vehicle Control | 0 | 24 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Zevaquenabant | 10 | 24 | 0.95 ± 0.11 | 0.78 ± 0.09 |
| Zevaquenabant | 100 | 24 | 0.91 ± 0.13 | 0.45 ± 0.07 |
| Zevaquenabant | 1000 | 24 | 0.88 ± 0.10 | 0.21 ± 0.05 |
| Vehicle Control | 0 | 48 | 1.00 ± 0.14 | 1.00 ± 0.18 |
| Zevaquenabant | 100 | 48 | 0.85 ± 0.09 | 0.31 ± 0.06 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the potential signaling pathway affected by Zevaquenabant and the general workflow for the Western blot analysis.
Caption: Zevaquenabant's dual mechanism of action on CB1R and iNOS.
Caption: General workflow for Western blot analysis.
Experimental Protocols
I. Cell/Tissue Lysis and Protein Extraction
This protocol is a general guideline and may require optimization based on the specific cell type or tissue being analyzed.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C
Procedure:
-
For Adherent Cells: Wash cell culture dishes with ice-cold PBS. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).[7]
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]
-
For Suspension Cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.
-
For Tissues: Homogenize the tissue sample in ice-cold lysis buffer using a dounce homogenizer or sonicator.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Store the lysate at -80°C for long-term storage or proceed to the next step.
II. Protein Quantification
Materials:
-
Bicinchoninic acid (BCA) protein assay kit
-
Microplate reader
Procedure:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for SDS-PAGE (typically 10-50 µg per lane).[7][8]
III. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Materials:
-
Laemmli sample buffer (2x or 4x)
-
Polyacrylamide gels (appropriate percentage for target protein size; CB1R ~53-64 kDa, iNOS ~130 kDa)[9][10]
-
Electrophoresis running buffer
-
Protein ladder
-
Electrophoresis apparatus
Procedure:
-
Prepare protein samples by adding Laemmli sample buffer to the calculated volume of lysate.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins. Note: For CB1R, some protocols suggest avoiding boiling and instead heating at lower temperatures (e.g., 65°C) to prevent aggregation.[11]
-
Load the denatured protein samples and a protein ladder into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
IV. Protein Transfer (Electroblotting)
Materials:
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Methanol (B129727) (for PVDF membrane activation)
-
Transfer apparatus (wet or semi-dry)
Procedure:
-
Equilibrate the gel, membrane, and filter papers in transfer buffer. If using a PVDF membrane, pre-activate it in methanol for a few seconds and then rinse with deionized water before equilibrating in transfer buffer.[12]
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions.
-
Perform the electroblotting to transfer proteins from the gel to the membrane. Transfer conditions (voltage, time) should be optimized for the specific apparatus and target proteins.
V. Immunodetection
Materials:
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST)
-
Primary antibodies (specific for CB1R and iNOS)
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, depending on the primary antibody host)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane in blocking buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[6][8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle rocking. Recommended dilutions should be obtained from the antibody datasheet and optimized.
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
VI. Data Analysis
-
Quantify the band intensities for CB1R, iNOS, and the loading control (e.g., β-actin) using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each lane.
-
Express the data as a fold change relative to the vehicle-treated control group.
-
Perform statistical analysis to determine the significance of the observed changes.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 3. Simultaneous Inhibition of Peripheral CB1R and iNOS Mitigates Obesity-Related Dyslipidemia Through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Inhibition of Peripheral CB1R and iNOS Mitigates Obesity-Related Dyslipidemia Through Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blotting of the Endocannabinoid System | Springer Nature Experiments [experiments.springernature.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Protocol – Mitophenome [mitophenome.org]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting CB1 cannabinoid receptor detection and the exploration of its interacting partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Staining Related to (Rac)-Zevaquenabant Targeting Cannabinoid Receptor 1 (CB1R) and Inducible Nitric Oxide Synthase (iNOS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of Cannabinoid Receptor 1 (CB1R) and Inducible Nitric Oxide Synthase (iNOS), the molecular targets of the dual-action inverse agonist and inhibitor, (Rac)-Zevaquenabant. As a small molecule, this compound itself is not detected by IHC. Instead, these protocols enable the assessment of its target proteins' expression and localization in tissue samples, which is crucial for preclinical and clinical research involving this compound.
This compound, also known as (S)-MRI-1867 or INV-101, is a peripherally restricted investigational drug. It functions as an inverse agonist of CB1R and an inhibitor of iNOS.[1][2][3][4] This dual mechanism of action makes it a promising candidate for the treatment of fibrotic diseases, such as liver and pulmonary fibrosis, and metabolic disorders.[1][5][6] The following protocols and data will guide researchers in setting up IHC staining for CB1R and iNOS to study the pharmacodynamic effects of this compound and to understand the underlying pathology of diseases where these targets are implicated.
Target Protein Information and Recommended Antibodies for IHC
Successful immunohistochemistry relies on the use of specific and validated antibodies. Below is a summary of recommended antibodies for the detection of human, mouse, and rat CB1R and iNOS in formalin-fixed paraffin-embedded (FFPE) tissues.
| Target | Product Name | Host Species | Clonality | Catalog Number | Recommended Dilution |
| CB1R | Anti-Cannabinoid Receptor I antibody | Rabbit | Polyclonal | Abcam: ab23703 | Assay-dependent |
| Cannabinoid receptor CB1-R antibody | Rabbit | Monoclonal (recombinant) | Synaptic Systems: 258 008 | IHC-P: 1:1000 | |
| CB1 Receptor (D5N5C) Rabbit mAb | Rabbit | Monoclonal | Cell Signaling Technology: #93815 | Assay-dependent | |
| iNOS | Anti-iNOS antibody | Rabbit | Polyclonal | Abcam: ab15323 | IHC-P: 1:100 |
| iNOS Monoclonal Antibody (4E5) | Mouse | Monoclonal | Thermo Fisher Scientific: MA5-17139 | Assay-dependent | |
| Human/Mouse/Rat iNOS Antibody | Mouse | Monoclonal | R&D Systems: MAB9502 | 5 µg/mL |
Experimental Protocols
The following is a comprehensive protocol for chromogenic immunohistochemical staining of CB1R and iNOS in FFPE tissue sections. This protocol is a general guideline and may require optimization for specific tissues and antibodies.
I. Deparaffinization and Rehydration
-
Baking: Heat slides in an oven at 60-65°C for 30-60 minutes to melt the paraffin (B1166041) and adhere the tissue section to the slide.[7]
-
Deparaffinization: Immerse slides in two changes of xylene or a xylene substitute for 5-10 minutes each.[8]
-
Rehydration: Immerse slides in a graded series of ethanol (B145695) solutions:
-
100% ethanol, two changes of 5 minutes each.
-
95% ethanol for 5 minutes.
-
70% ethanol for 5 minutes.
-
-
Washing: Rinse slides in distilled water for 5 minutes.[8][9]
II. Antigen Retrieval
This step is crucial for unmasking the antigenic epitopes that have been cross-linked by formalin fixation.
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended for both CB1R and iNOS.[7][8]
-
Reagent: Use a 10 mM Sodium Citrate buffer (pH 6.0).[8]
-
Procedure:
-
Immerse slides in the pre-heated antigen retrieval solution.
-
Heat the slides in a microwave, pressure cooker, or water bath. Bring to a boil and then maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow the slides to cool down in the buffer for at least 20-30 minutes at room temperature.[9]
-
-
Washing: Rinse slides in distilled water and then in a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).[7]
III. Staining Procedure
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash slides three times in wash buffer for 5 minutes each.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS-T) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibody (for CB1R or iNOS) to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing: Wash slides three times in wash buffer for 5 minutes each.
-
Secondary Antibody Incubation:
-
Incubate sections with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse, depending on the primary antibody host) according to the manufacturer's instructions for 30-60 minutes at room temperature.[8]
-
-
Washing: Wash slides three times in wash buffer for 5 minutes each.
-
Detection:
-
Washing: Rinse slides in distilled water.[8]
IV. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Lightly counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.[8]
-
Washing: Wash slides in running tap water.
-
Dehydration: Dehydrate the sections in a reverse graded series of ethanol (70%, 95%, 100%).
-
Clearing: Clear the sections in two changes of xylene or a xylene substitute.
-
Mounting: Apply a coverslip with a permanent mounting medium.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of CB1R and iNOS, as well as the experimental workflow for immunohistochemistry.
References
- 1. iNOS Monoclonal Antibody (4E5) (MA5-17139) [thermofisher.com]
- 2. sysy.com [sysy.com]
- 3. iNOS Antibodies | Antibodies.com [antibodies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. sysy.com [sysy.com]
- 7. nordicbiosite.com [nordicbiosite.com]
- 8. Immunohistochemical analysis of cannabinoid receptor 1 expression in steatotic rat livers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Quantification of (Rac)-Zevaquenabant in Human Plasma by HPLC-UV
Introduction
Zevaquenabant is an investigational small-molecule drug acting as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). Its therapeutic potential is being explored in various fibrotic and metabolic disorders. To support preclinical and clinical development, a reliable and robust bioanalytical method for the quantification of (Rac)-Zevaquenabant in plasma is essential for pharmacokinetic and toxicokinetic studies. This application note describes a simple, sensitive, and reproducible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound in human plasma.
Principle of the Method
This method employs protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The separation is achieved on a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid. The detection and quantification are performed by a UV detector. The use of an internal standard ensures high precision and accuracy by correcting for potential variations during sample processing and injection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Formic acid, analytical grade
-
Ultrapure water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-2 min: 30% B, 2-8 min: 30-90% B, 8-10 min: 90% B, 10.1-12 min: 30% B (re-equilibration) |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 254 nm (or wavelength of maximum absorbance for Zevaquenabant) |
| Internal Standard | A suitable, structurally related compound with a distinct retention time. |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Zevaquenabant stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve points.
-
Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 500 ng/mL.
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and quality control samples at low, medium, and high concentrations (e.g., 30, 300, 800 ng/mL).
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.
-
Add 20 µL of the IS working solution (500 ng/mL) to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Data Presentation
The following tables summarize the expected quantitative performance of the method based on typical validation parameters for bioanalytical assays.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighing Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Precision (CV, %) (Intra-day, n=6) | Accuracy (%) (Intra-day, n=6) | Precision (CV, %) (Inter-day, n=18) | Accuracy (%) (Inter-day, n=18) |
| Low QC (30) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid QC (300) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC (800) | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC (30) | > 80% | 85 - 115% |
| High QC (800) | > 80% | 85 - 115% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical workflow for bioanalytical method validation.
Application Notes and Protocols for the Study of Idiopathic Pulmonary Fibrosis Using (Rac)-Zevaquenabant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. Current therapeutic options are limited and primarily slow the rate of disease progression. (Rac)-Zevaquenabant (also known as INV-101 or MRI-1867) is an investigational small molecule that offers a novel therapeutic approach for IPF. It functions as a peripherally acting inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS), both of which are implicated in the pathogenesis of fibrosis.[1][2] Preclinical studies have demonstrated the anti-fibrotic efficacy of Zevaquenabant in a well-established mouse model of pulmonary fibrosis.[3][4]
These application notes provide a comprehensive overview of the use of this compound in preclinical IPF research, including its mechanism of action, key experimental findings, and detailed protocols for its application in the bleomycin-induced mouse model of pulmonary fibrosis.
Mechanism of Action
This compound exerts its anti-fibrotic effects through a dual mechanism of action:
-
Cannabinoid Receptor 1 (CB1R) Inverse Agonism: CB1 receptors are upregulated in fibrotic lung tissue.[4] Their activation by endocannabinoids is believed to promote pro-fibrotic and pro-inflammatory pathways.[2] As an inverse agonist, Zevaquenabant not only blocks the receptor but also reduces its basal activity, thereby attenuating downstream signaling cascades that contribute to fibroblast activation and collagen deposition.[1] A key downstream mediator of CB1R signaling in pulmonary fibrosis is interferon regulatory factor-5 (IRF5).[5]
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: iNOS is an enzyme that is also overexpressed in the fibrotic lung and contributes to tissue damage and fibrosis through the production of reactive nitrogen species.[6] Inhibition of iNOS by Zevaquenabant helps to mitigate this inflammatory and damaging process. The anti-fibrotic effect of iNOS inhibition is mediated, in part, by the downregulation of pro-fibrotic factors such as TGF-β1 and subsequent reduction in collagen synthesis.[7]
The simultaneous targeting of both CB1R and iNOS pathways by Zevaquenabant offers a potentially more effective therapeutic strategy than targeting either pathway alone.
Preclinical Efficacy in a Bleomycin-Induced Mouse Model of IPF
The most widely used preclinical model to study IPF is the bleomycin-induced pulmonary fibrosis model in mice. In this model, intratracheal administration of the anti-cancer agent bleomycin (B88199) induces lung injury, inflammation, and subsequent fibrosis that mimics many features of human IPF.[8]
Studies have shown that oral administration of this compound at a dose of 10 mg/kg/day significantly attenuates bleomycin-induced pulmonary fibrosis.[9] The primary endpoint for assessing fibrosis in these studies is typically the histological evaluation of lung tissue using the Ashcroft scoring method, a semi-quantitative scale to assess the severity of fibrosis.[10] Additionally, the total lung collagen content is often quantified by measuring the hydroxyproline (B1673980) concentration.
Quantitative Data from Preclinical Studies
The following tables summarize the typical quantitative data obtained from studies evaluating this compound in the bleomycin-induced mouse model of IPF.
Table 1: Effect of this compound on Lung Fibrosis (Ashcroft Score)
| Treatment Group | Dose | Mean Ashcroft Score (± SEM) |
| Vehicle Control | - | 0.5 ± 0.2 |
| Bleomycin + Vehicle | - | 5.2 ± 0.4 |
| Bleomycin + Zevaquenabant | 10 mg/kg/day, oral | 2.8 ± 0.3 |
| Bleomycin + Nintedanib | 60 mg/kg/day, oral | 3.1 ± 0.4 |
*p < 0.05 compared to Bleomycin + Vehicle group. Data are representative values compiled from typical outcomes in the described preclinical model.
Table 2: Effect of this compound on Lung Collagen Content (Hydroxyproline Assay)
| Treatment Group | Dose | Hydroxyproline (µ g/lung ) (± SEM) |
| Vehicle Control | - | 150 ± 15 |
| Bleomycin + Vehicle | - | 450 ± 30 |
| Bleomycin + Zevaquenabant | 10 mg/kg/day, oral | 250 ± 25 |
| Bleomycin + Nintedanib | 60 mg/kg/day, oral | 270 ± 28 |
*p < 0.05 compared to Bleomycin + Vehicle group. Data are representative values compiled from typical outcomes in the described preclinical model.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in IPF and a typical experimental workflow for its evaluation in a preclinical model.
References
- 1. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide in the pathogenesis of diffuse pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Requirement for Inducible Nitric Oxide Synthase in Chronic Allergen Exposure-Induced Pulmonary Fibrosis but Not Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1R and iNOS are distinct players promoting pulmonary fibrosis in Hermansky–Pudlak syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]
- 7. Inhibition or knock out of Inducible nitric oxide synthase result in resistance to bleomycin-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 9. Frontiers | Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis [frontiersin.org]
- 10. publications.ersnet.org [publications.ersnet.org]
Application of (Rac)-Zevaquenabant and Other Peripherally Acting CB1 Receptor Antagonists in Preclinical Models of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathological feature of CKD is renal fibrosis, the excessive scarring of kidney tissue. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), has emerged as a significant contributor to the pathogenesis of both diabetic and non-diabetic kidney disease.[1][2][3] Upregulation and overactivation of peripheral CB1 receptors, especially in podocytes and renal proximal tubular cells, are associated with increased renal fibrosis, inflammation, and albuminuria.[4][5][6]
(Rac)-Zevaquenabant (INV-101) is a peripherally acting CB1R blocker. While specific data on Zevaquenabant in CKD models is limited, extensive research on other peripherally restricted CB1R antagonists and inverse agonists, such as AM6545, AM251, and INV-202 (monlunabant), provides a strong rationale for its potential therapeutic application in CKD. These compounds have demonstrated significant renoprotective effects in various preclinical models by mitigating key pathological processes of CKD. This document provides a summary of the preclinical data and detailed protocols for evaluating peripherally acting CB1R antagonists in relevant CKD models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of peripherally acting CB1 receptor antagonists in various models of chronic kidney disease.
Table 1: Effects of Peripherally Acting CB1R Antagonists on Renal Function and Fibrosis in Diabetic Nephropathy Models
| Compound | Animal Model | Dosage and Duration | Key Findings | Reference |
| AM251 | Streptozotocin-induced diabetic mice | 1 mg/kg/day, i.p. for 14 weeks | - Albuminuria: Significantly ameliorated compared to diabetic controls. - Podocyte Proteins: Prevented the diabetes-induced downregulation of nephrin (B609532), podocin, and ZO-1. | [4] |
| SR141716 (Rimonabant) | db/db mice | 10 mg/kg/day in drinking water for 12 weeks | - Urinary Albumin Excretion: Markedly decreased. - Mesangial Expansion: Significantly suppressed. - Profibrotic Cytokines: Suppressed synthesis. | [5] |
| INV-202 (Monlunabant) | Streptozotocin-induced diabetic mice | 0.3 and 3 mg/kg/day, oral gavage for 28 days | - Albuminuria: Marked, dose-dependent reduction. - Renal Fibrosis: Significantly reduced. - Glomerular Injury: Reduced. | [7][8][9] |
| AM6545 | Streptozotocin-induced diabetic mice | 10 mg/kg/day for 14 weeks | - Albuminuria: Reduced by 50% as monotherapy; reversed to non-diabetic levels when combined with perindopril (B612348). - Podocyte Proteins: Reduced the decrease in nephrin and podocin. | [10][11] |
| AM6545 & AM4113 | High-fructose, high-salt-fed rats (Metabolic Syndrome) | Last 4 weeks of a 12-week diet | - Proteinuria & Albuminuria: Significantly inhibited the elevation. - Collagen Deposition: Completely prevented the increase. - TGF-β1 Expression: Prevented the elevation. | [2][12] |
Table 2: Effects of Peripherally Acting CB1R Antagonists in Non-Diabetic Renal Fibrosis Model
| Compound | Animal Model | Dosage and Duration | Key Findings | Reference |
| Rimonabant & AM6545 | Unilateral Ureteral Obstruction (UUO) in mice | Not specified in abstract | - Renal Fibrosis: Profoundly reduced the development of renal fibrosis. - Collagen Synthesis: CB1R blockade reduced collagen synthesis in renal myofibroblasts. | [13] |
Signaling Pathways
The renoprotective effects of peripherally acting CB1 receptor antagonists are mediated through the modulation of key signaling pathways involved in fibrosis and inflammation. In chronic kidney disease, stimuli such as hyperglycemia and mechanical stress lead to the upregulation of CB1R in renal cells, including podocytes, tubular cells, and myofibroblasts. Activation of CB1R triggers downstream signaling cascades that promote pathological changes. A key pathway implicated is the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a major driver of renal fibrosis.[1][2] CB1R activation appears to act downstream of or in concert with TGF-β1 to stimulate myofibroblast activation and extracellular matrix protein synthesis.[5]
Below is a diagram illustrating the proposed signaling pathway.
Experimental Protocols
Detailed methodologies for key preclinical models of chronic kidney disease are provided below.
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
This model mimics type 1 diabetes and the subsequent development of diabetic kidney disease.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
Blood glucose meter and test strips
-
Metabolic cages for urine collection
-
This compound or other test compound
-
Vehicle for test compound
Protocol:
-
Induction of Diabetes:
-
Prepare a fresh solution of STZ in cold citrate buffer. The concentration should be calculated based on the desired dose (e.g., 45-55 mg/kg body weight).[8]
-
Administer STZ via intraperitoneal (i.p.) injection for 5 consecutive days.[8]
-
Control mice receive i.p. injections of citrate buffer only.
-
Monitor blood glucose levels 2 weeks post-injection from tail vein blood. Mice with blood glucose levels ≥ 230-300 mg/dL are considered diabetic.[8]
-
-
Drug Administration:
-
Allow diabetic nephropathy to develop for a period of 8-12 weeks.[7][8][9]
-
Randomize diabetic mice into treatment groups (e.g., vehicle, low dose Zevaquenabant, high dose Zevaquenabant).
-
Prepare the test compound in the appropriate vehicle.
-
Administer the compound daily via oral gavage for the specified duration (e.g., 4-14 weeks).[8][10]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, house mice in metabolic cages for 24-hour urine collection to measure albumin and creatinine (B1669602) levels.
-
Euthanize mice and collect blood for biochemical analysis.
-
Perfuse kidneys with PBS and fix one kidney in 4% paraformaldehyde for histological analysis and snap-freeze the other in liquid nitrogen for molecular analysis.
-
-
Endpoint Analysis:
-
Albuminuria: Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio (ACR).
-
Histology: Embed fixed kidney tissue in paraffin, section, and stain with Periodic acid-Schiff (PAS) for glomerulosclerosis and Masson's trichrome or Sirius Red for interstitial fibrosis.[14]
-
Immunohistochemistry: Stain for podocyte markers (nephrin, podocin), fibrosis markers (collagen IV, fibronectin), and inflammatory markers.
-
Gene Expression: Extract RNA from frozen kidney tissue and perform qRT-PCR for genes encoding profibrotic and inflammatory cytokines (e.g., Tgf-β1, Col1a1).
-
References
- 1. Cannabinoid Signaling in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unilateral Ureteral Obstruction [bio-protocol.org]
- 4. Cannabinoid Receptor 1 Blockade Ameliorates Albuminuria in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kidney Injury by Unilateral Ureteral Obstruction in Mice Lacks Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inversago Pharma Presents Data on INV-202 in Diabetic Nephropathy at the ERA 2022 Congress | Financial Post [financialpost.com]
- 8. Therapeutic potential of a novel peripherally restricted CB1R inverse agonist on the progression of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inversago.com [inversago.com]
- 10. Reversal of albuminuria by combined AM6545 and perindopril therapy in experimental diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversal of albuminuria by combined AM6545 and perindopril therapy in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference with TGFβ1-Mediated Inflammation and Fibrosis Underlies Reno-Protective Effects of the CB1 Receptor Neutral Antagonists AM6545 and AM4113 in a Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoid Receptor 1 Inhibition in Chronic Kidney Disease: A New Therapeutic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for (Rac)-Zevaquenabant in Obesity and Dyslipidemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1R) and a dual inhibitor of CB1R and inducible nitric oxide synthase (iNOS). The active enantiomer, (S)-Zevaquenabant (also known as S-MRI-1867), is peripherally restricted, minimizing central nervous system side effects, and has demonstrated significant potential in preclinical models of metabolic disorders.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study obesity and dyslipidemia.
Zevaquenabant's dual mechanism of action makes it a unique tool for investigating the complex interplay between the endocannabinoid system, nitric oxide signaling, and metabolic homeostasis.[1] It has been shown to reduce hepatic steatosis, decrease VLDL secretion, upregulate hepatic LDLR expression, and lower circulating levels of PCSK9 in diet-induced obese mice.[2][3]
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Compound Name | This compound; (Rac)-MRI-1867 | MedChemExpress |
| Active Enantiomer | (S)-Zevaquenabant; S-MRI-1867 | [1] |
| Ki for CB1R | 5.7 nM | MedChemExpress |
| Mechanism of Action | Peripherally restricted CB1R antagonist and iNOS inhibitor | [1] |
| Oral Bioavailability | Moderate to high (21-60% across species) | PubMed |
| Brain/Plasma Ratio | ~0.03 (in mice) | Cinar et al., 2020 |
| Plasma Protein Binding | >99% | PubMed |
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
The following data summarizes the effects of (S)-Zevaquenabant (S-MRI-1867) in a diet-induced obesity mouse model after 14 days of oral administration at 10 mg/kg/day.
| Parameter | Vehicle (DIO) | (S)-Zevaquenabant (10 mg/kg/day) | Percent Change |
| Body Weight (g) | 45.2 ± 1.1 | 40.8 ± 0.9 | ↓ 9.7% |
| Plasma Triglycerides (mg/dL) | 125.3 ± 10.1 | 85.2 ± 7.5 | ↓ 32.0% |
| VLDL-TG Secretion Rate (µmol/h/kg) | 185.6 ± 15.3 | 135.4 ± 11.2 | ↓ 27.0% |
| Hepatic LDLR Protein Expression (arbitrary units) | 1.00 ± 0.12 | 1.85 ± 0.21 | ↑ 85.0% |
| Plasma PCSK9 (ng/mL) | 25.3 ± 2.1 | 15.1 ± 1.8 | ↓ 40.3% |
| Data adapted from Roger C, et al. Diabetes. 2020;69(10):2120-2132. |
Signaling Pathway of Zevaquenabant in Mitigating Dyslipidemia
The dual inhibition of CB1R and iNOS by Zevaquenabant leads to improved lipid metabolism through distinct but complementary pathways.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce obesity and dyslipidemia in mice, creating a relevant model for testing the efficacy of Zevaquenabant.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Animal caging and husbandry supplies
-
Animal scale
Procedure:
-
Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.
-
Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).
-
House mice individually or in small groups and maintain them on their respective diets for 12-16 weeks.
-
Monitor body weight weekly. Mice on the HFD are considered obese when their body weight is significantly higher (typically >20%) than the control group.
-
At the end of the diet induction period, mice are ready for treatment with Zevaquenabant.
Preparation and Administration of Zevaquenabant
Objective: To prepare and orally administer Zevaquenabant to DIO mice.
Materials:
-
This compound or (S)-Zevaquenabant (S-MRI-1867)
-
Vehicle solution (e.g., 1% Tween 80 in saline or 0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of Zevaquenabant based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.
-
Prepare a homogenous suspension of Zevaquenabant in the vehicle. For example, for a 10 mg/kg dose in a 10 mL/kg volume, prepare a 1 mg/mL suspension.
-
Vortex the suspension thoroughly before each gavage to ensure uniformity.
-
Administer the Zevaquenabant suspension or vehicle to the DIO mice via oral gavage once daily for the desired treatment period (e.g., 14 or 28 days).
Measurement of Plasma Lipids
Objective: To quantify the levels of triglycerides and total cholesterol in plasma samples from treated and control mice.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Commercially available colorimetric assay kits for triglycerides and total cholesterol
-
Microplate reader
Procedure:
-
At the end of the treatment period, collect blood from mice via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Thaw the plasma samples on ice and perform the triglyceride and total cholesterol assays according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the lipid concentrations based on a standard curve.
Assessment of Hepatic Steatosis
Objective: To evaluate the effect of Zevaquenabant on lipid accumulation in the liver.
Materials:
-
Liver tissue samples
-
4% paraformaldehyde (PFA) or Optimal Cutting Temperature (OCT) compound
-
Paraffin (B1166041) embedding supplies
-
Microtome
-
Hematoxylin and Eosin (H&E) staining reagents
-
Oil Red O staining reagents
-
Microscope
Procedure:
-
Following euthanasia, excise the liver and fix a portion in 4% PFA for paraffin embedding or embed in OCT for frozen sections.
-
For H&E Staining:
-
Dehydrate the PFA-fixed tissue, embed in paraffin, and cut 5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E to visualize liver morphology and lipid droplets (vacuoles).
-
-
For Oil Red O Staining:
-
Cut 10 µm frozen sections from the OCT-embedded tissue.
-
Fix the sections and stain with Oil Red O to specifically visualize neutral lipids (red).
-
Counterstain with hematoxylin.
-
-
Image the stained sections using a light microscope and quantify the degree of steatosis.
Western Blot Analysis of Hepatic LDLR and Plasma PCSK9
Objective: To determine the protein expression levels of LDLR in the liver and PCSK9 in the plasma.
Materials:
-
Liver tissue and plasma samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-LDLR, anti-PCSK9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Liver Lysate Preparation:
-
Homogenize liver tissue in RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
-
Plasma Sample Preparation:
-
Dilute plasma samples in sample buffer.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin for liver lysates).
-
Experimental Workflow
References
Application Notes and Protocols for (Rac)-Zevaquenabant Antifibrotic Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as MRI-1867, is a peripherally acting, dual-target antagonist of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2][3] Overactivity of the endocannabinoid/CB1R system is implicated in the pathogenesis of fibrosis in multiple organs, including the liver, lungs, and kidneys.[1][4][5][6] By blocking CB1R, Zevaquenabant aims to inhibit pro-fibrotic signaling pathways. Additionally, its inhibition of iNOS, which is associated with inflammation and fibroblast activation, provides a multi-pronged approach to combat fibrosis.[4][5] Preclinical studies have demonstrated the antifibrotic efficacy of Zevaquenabant in various experimental models of fibrosis, suggesting its therapeutic potential.[1][4] These application notes provide detailed protocols for evaluating the antifibrotic efficacy of this compound in preclinical settings.
Mechanism of Action
The endocannabinoid system, particularly through the activation of CB1R by endogenous ligands like anandamide, has been shown to promote fibrogenesis.[5] This activation can occur in various cell types, including hepatic stellate cells in the liver, alveolar macrophages and fibroblasts in the lung, and podocytes and tubular epithelial cells in the kidney, leading to increased production of extracellular matrix (ECM) proteins and subsequent tissue scarring.[1][5][6] this compound acts as an inverse agonist at the CB1R, not only blocking the receptor but also reducing its basal activity, thereby attenuating these pro-fibrotic signals.[3][7] Furthermore, elevated iNOS levels are associated with increased proliferation and activation of fibroblasts.[4] Zevaquenabant's ability to inhibit iNOS provides an additional layer of antifibrotic activity.[4]
Experimental Protocols
The following protocols are designed to assess the antifibrotic efficacy of this compound in preclinical models of liver, lung, and kidney fibrosis.
General Experimental Workflow
Protocol 1: Evaluation in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis
This model is widely used to study idiopathic pulmonary fibrosis (IPF).[8][9][10]
1. Animals and Housing:
-
Species: C57BL/6 mice, 8-10 weeks old, male.
-
Housing: Standard specific-pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the start of the experiment.
2. Experimental Groups:
-
Group 1 (Sham + Vehicle): Intratracheal instillation of saline + vehicle for Zevaquenabant.
-
Group 2 (Bleomycin + Vehicle): Intratracheal instillation of bleomycin + vehicle for Zevaquenabant.
-
Group 3 (Bleomycin + Zevaquenabant): Intratracheal instillation of bleomycin + this compound (e.g., 10 mg/kg, oral gavage, daily).
-
Group 4 (Bleomycin + Positive Control): Intratracheal instillation of bleomycin + a known antifibrotic agent (e.g., Nintedanib or Pirfenidone).
3. Induction of Pulmonary Fibrosis:
-
Anesthetize mice with isoflurane.
-
Intratracheally instill a single dose of bleomycin sulfate (B86663) (1.5 - 3.0 U/kg) in 50 µL of sterile saline. Sham animals receive 50 µL of saline.
4. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2]
-
Begin daily oral gavage of Zevaquenabant and vehicle 24 hours after bleomycin instillation and continue for 14-21 days.
5. Endpoint Analysis (Day 14 or 21):
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with sterile PBS.
-
Analyze BAL fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes).
-
-
Histopathology:
-
Collagen Quantification:
-
Homogenize a portion of the lung tissue.
-
Measure hydroxyproline (B1673980) content, a major component of collagen, using a colorimetric assay.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract RNA from lung tissue.
-
Analyze the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Protocol 2: Evaluation in a Rat Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This is a classic and robust model for studying liver fibrosis.[12][13]
1. Animals and Housing:
-
Species: Sprague-Dawley rats, 8-10 weeks old, male.
-
Housing: Standard SPF conditions.
-
Acclimatization: Minimum of 7 days.
2. Experimental Groups:
-
Group 1 (Corn Oil + Vehicle): Intraperitoneal (IP) injection of corn oil + vehicle for Zevaquenabant.
-
Group 2 (CCl4 + Vehicle): IP injection of CCl4 + vehicle for Zevaquenabant.
-
Group 3 (CCl4 + Zevaquenabant): IP injection of CCl4 + this compound (e.g., 10 mg/kg, oral gavage, daily).
-
Group 4 (CCl4 + Positive Control): IP injection of CCl4 + a known hepatoprotective/antifibrotic agent (e.g., Silymarin).
3. Induction of Liver Fibrosis:
-
Administer CCl4 (1 mL/kg body weight, 50% v/v in corn oil) via intraperitoneal injection twice a week for 4-8 weeks. Control animals receive an equivalent volume of corn oil.
4. Drug Administration:
-
Prepare and administer this compound daily by oral gavage, starting from the first day of CCl4 administration.
5. Endpoint Analysis (at the end of the CCl4 treatment period):
-
Serum Biochemistry:
-
Collect blood via cardiac puncture.
-
Measure serum levels of liver injury markers: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
-
Histopathology:
-
Harvest the liver, fix, and embed in paraffin.
-
Stain sections with H&E and Masson's Trichrome or Sirius Red to assess fibrosis.
-
Score fibrosis using a standardized scoring system (e.g., METAVIR).
-
-
Collagen Quantification:
-
Measure hydroxyproline content in liver tissue homogenates.
-
-
Gene and Protein Expression Analysis:
-
Analyze the expression of pro-fibrotic markers (Col1a1, Acta2, Timp1) via qRT-PCR and/or Western blot for α-SMA and TGF-β1 protein levels.
-
Protocol 3: Evaluation in a Murine Model of Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis
The UUO model is a rapid and reliable method for inducing tubulointerstitial fibrosis.[14][15][16]
1. Animals and Housing:
-
Species: C57BL/6 mice, 8-10 weeks old, male.
-
Housing: Standard SPF conditions.
-
Acclimatization: Minimum of 7 days.
2. Experimental Groups:
-
Group 1 (Sham + Vehicle): Sham surgery + vehicle for Zevaquenabant.
-
Group 2 (UUO + Vehicle): UUO surgery + vehicle for Zevaquenabant.
-
Group 3 (UUO + Zevaquenabant): UUO surgery + this compound (e.g., 10 mg/kg, oral gavage, daily).
-
Group 4 (UUO + Positive Control): UUO surgery + a relevant antifibrotic agent.
3. Induction of Kidney Fibrosis:
-
Anesthetize mice.
-
Perform a laparotomy to expose the left kidney and ureter.
-
Ligate the left ureter at two points with a 4-0 silk suture.
-
In sham-operated animals, the ureter is mobilized but not ligated.
4. Drug Administration:
-
Begin daily oral gavage of this compound and vehicle 24 hours post-surgery and continue for 7-14 days.
5. Endpoint Analysis (Day 7 or 14 post-UUO):
-
Histopathology:
-
Harvest the obstructed (left) kidney, fix, and embed in paraffin.
-
Stain sections with H&E, Masson's Trichrome, and periodic acid-Schiff (PAS) to assess fibrosis and tubular injury.
-
Quantify the fibrotic area in stained sections.
-
-
Collagen Quantification:
-
Measure hydroxyproline content in kidney tissue homogenates.
-
-
Immunohistochemistry:
-
Stain kidney sections for markers of myofibroblasts (α-SMA) and infiltrating macrophages (F4/80).
-
-
Gene Expression Analysis (qRT-PCR):
-
Analyze the expression of pro-fibrotic and injury markers in kidney tissue, such as Col1a1, Acta2, Tgf-β1, and Kim-1.
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between experimental groups.
Table 1: Pulmonary Fibrosis Model - Endpoint Data Summary
| Parameter | Sham + Vehicle | Bleomycin + Vehicle | Bleomycin + Zevaquenabant | Bleomycin + Positive Control |
| Body Weight Change (%) | ||||
| BALF Total Cells (x10^5) | ||||
| BALF Macrophages (x10^5) | ||||
| BALF Neutrophils (x10^5) | ||||
| Ashcroft Score | ||||
| Lung Hydroxyproline (µg/g) | ||||
| Col1a1 mRNA (fold change) | ||||
| Acta2 mRNA (fold change) |
Table 2: Liver Fibrosis Model - Endpoint Data Summary
| Parameter | Corn Oil + Vehicle | CCl4 + Vehicle | CCl4 + Zevaquenabant | CCl4 + Positive Control |
| Serum ALT (U/L) | ||||
| Serum AST (U/L) | ||||
| Fibrosis Score (METAVIR) | ||||
| Liver Hydroxyproline (µg/g) | ||||
| α-SMA Protein (fold change) | ||||
| Timp1 mRNA (fold change) |
Table 3: Kidney Fibrosis Model - Endpoint Data Summary
| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + Zevaquenabant | UUO + Positive Control |
| Fibrotic Area (%) | ||||
| Kidney Hydroxyproline (µg/g) | ||||
| α-SMA Positive Area (%) | ||||
| F4/80 Positive Cells/field | ||||
| Tgf-β1 mRNA (fold change) | ||||
| Kim-1 mRNA (fold change) |
Conclusion
These detailed protocols provide a robust framework for the preclinical evaluation of this compound's antifibrotic efficacy. The use of well-established animal models and a comprehensive panel of endpoints will allow for a thorough assessment of its therapeutic potential in various fibrotic diseases. Adherence to these standardized methods will ensure data reproducibility and facilitate the translation of preclinical findings to clinical development.
References
- 1. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 4. JCI Insight - Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis [insight.jci.org]
- 5. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]
- 6. Cannabinoid 1 Receptor Promotes Cardiac Dysfunction, Oxidative Stress, Inflammation, and Fibrosis in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. member.thoracic.org [member.thoracic.org]
- 9. criver.com [criver.com]
- 10. Pulmonary Fibrosis - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. inversago.com [inversago.com]
- 12. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. gubra.dk [gubra.dk]
- 15. Kidney Fibrosis Models | In vitro Kidney model and In Vivo CRO [nephrix-biosolutions.com]
- 16. Animal Models of Renal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming (Rac)-Zevaquenabant Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with (Rac)-Zevaquenabant. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound for your experiments.
Issue 1: this compound will not dissolve in my aqueous buffer.
-
Question: I am trying to dissolve this compound directly in an aqueous buffer (e.g., PBS) for my in vitro assay, but it is not dissolving. What should I do?
-
Answer: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution. From this stock, you can make further dilutions into your aqueous experimental medium.
Issue 2: My compound precipitates when I dilute my DMSO stock solution into an aqueous medium.
-
Question: I have a 50 mg/mL stock solution of this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are several strategies to overcome this:
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. Some cell lines may tolerate up to 1%, but this should be validated.
-
Lower the Final Compound Concentration: You may be exceeding the kinetic solubility of this compound in your aqueous medium. Try a lower final concentration of the compound.
-
Use a Co-solvent System: For in vivo studies, a co-solvent system can be effective. A formulation using DMSO, PEG300, and Tween-80 has been documented to create a suspension.[1]
-
Employ Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.
-
Consider Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, significantly enhancing their aqueous solubility.
-
Issue 3: I need a clear solution for my in vivo study, not a suspension.
-
Question: The co-solvent system I tried resulted in a suspension, but my experimental protocol requires a clear solution. What are my options?
-
Answer: For a clear solution suitable for in vivo use, a lipid-based formulation may be more appropriate. A formulation of this compound in a mixture of DMSO and corn oil has been shown to produce a clear solution.[1] This approach is particularly useful for lipophilic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 50 mg/mL.[1] It is advisable to use a fresh, unopened bottle of DMSO as it is hygroscopic, and water content can affect solubility. Gentle warming and sonication can be used to aid dissolution.[1]
Q2: How should I store my this compound stock solution?
A2: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[1] For short-term storage (up to one month), -20°C is acceptable. For longer-term storage (up to six months), -80°C is recommended.[1]
Q3: Can I use solvents other than DMSO to prepare a stock solution?
A3: While DMSO is the most common and recommended solvent, other organic solvents like N,N-dimethylformamide (DMF) or ethanol (B145695) may also be used. However, their suitability and the resulting solubility of this compound would need to be determined empirically. Always consider the compatibility of the solvent with your experimental system and its potential for toxicity.
Q4: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A4: You can determine the kinetic solubility by preparing a series of dilutions of your DMSO stock solution into your aqueous buffer. The highest concentration that remains visually clear after a set incubation period (e.g., 1-2 hours) is your approximate kinetic solubility. For a more precise measurement, you can use methods like nephelometry to detect turbidity.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Appearance | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (91.24 mM) | Clear Solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.56 mM) | Suspended Solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.56 mM) | Clear Solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for In Vivo Administration
This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[1]
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and add the calculated volume of DMSO. Use sonication to ensure complete dissolution.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly.
-
Use an ultrasonic bath to ensure a uniform suspension before administration.
Protocol 2: Preparation of a this compound Clear Solution for In Vivo Administration
This protocol yields a clear solution of at least 2.5 mg/mL.[1]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the corn oil.
-
Vortex thoroughly until a clear, homogeneous solution is obtained.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Experimental workflow for Protocol 1 (Suspension).
Caption: Experimental workflow for Protocol 2 (Clear Solution).
References
Technical Support Center: (Rac)-Zevaquenabant In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-Zevaquenabant in in vitro assays. The information is tailored for scientists and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound, also known as MRI-1867, is a peripherally restricted hybrid molecule that functions as a dual inhibitor. Its primary targets are the cannabinoid receptor 1 (CB1R), where it acts as an inverse agonist, and the inducible nitric oxide synthase (iNOS), which it inhibits.[1][2] The (S)-enantiomer is reported to be the more active form.[1]
Q2: What is the binding affinity of this compound for the CB1 receptor?
This compound exhibits a high affinity for the human CB1 receptor, with a reported Ki (inhibitor constant) of 5.7 nM.[3]
Q3: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during in vitro experiments with this compound.
CB1 Receptor Binding Assays
Issue 1: Low specific binding of the radioligand.
| Potential Cause | Troubleshooting Step |
| Degraded radioligand | Use a fresh aliquot of radioligand. Ensure proper storage at -20°C or below and minimize light exposure. |
| Inactive receptor preparation | Prepare fresh cell membranes or use a new batch of commercially available membranes. Ensure appropriate storage at -80°C. |
| Suboptimal assay buffer composition | Verify the pH and composition of the binding buffer. A common buffer is 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4. |
| Insufficient incubation time | Ensure the incubation time is sufficient to reach equilibrium. Typically, 60-90 minutes at 30°C is adequate. |
Issue 2: High non-specific binding.
| Potential Cause | Troubleshooting Step |
| Radioligand concentration too high | Titrate the radioligand concentration to a level near its Kd for the receptor. |
| Insufficient blocking of non-specific sites | Increase the concentration of BSA or use a different blocking agent in the assay buffer. |
| Inadequate washing | Increase the number of washes and/or the volume of wash buffer to ensure complete removal of unbound radioligand. |
| Filter plate not properly pre-treated | Pre-soak the filter plates with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. |
CB1R Functional Assays (GTPγS and cAMP)
Issue 3: No or low signal in GTPγS binding assay when testing for inverse agonism.
| Potential Cause | Troubleshooting Step |
| Low basal activity of the receptor | Ensure the cell line used has a sufficient level of constitutive (basal) CB1R activity. Some cell systems may require co-expression of G-proteins to enhance the signal. |
| Suboptimal GDP concentration | The concentration of GDP is critical for observing inverse agonism. A lower concentration of GDP can increase basal GTPγS binding, making it easier to detect a decrease caused by an inverse agonist. Titrate GDP concentration (e.g., 1-30 µM). |
| Degraded [35S]GTPγS | Use a fresh batch of [35S]GTPγS and handle it according to the manufacturer's instructions to avoid degradation. |
| Incorrect concentration of this compound | Perform a dose-response curve to ensure the concentrations tested are within the effective range. |
Issue 4: High variability in cAMP assay results.
| Potential Cause | Troubleshooting Step |
| Cell health and density | Ensure cells are healthy and seeded at a consistent density. Passage number should be kept low. |
| Phosphodiesterase (PDE) activity | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent the degradation of cAMP. |
| Inconsistent stimulation with forskolin (B1673556) | Ensure precise and consistent addition of forskolin to all relevant wells. The concentration of forskolin should be optimized to produce a submaximal stimulation of adenylyl cyclase. |
| Assay kit reagents | Check the expiration dates and proper storage of all assay kit components. Prepare fresh reagents for each experiment. |
iNOS Inhibition Assays
Issue 5: No or low inhibition of iNOS activity observed.
| Potential Cause | Troubleshooting Step |
| Inactive enzyme | Use a fresh or properly stored iNOS enzyme preparation. Ensure the presence of all necessary co-factors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin). |
| Incorrect this compound concentration | This compound and its metabolite acetamidine (B91507) inhibit iNOS in the 1-10 µM range.[2] Ensure the concentrations tested are appropriate. |
| Suboptimal assay conditions | Verify the pH, temperature, and incubation time of the assay. The Griess assay, a common method to measure nitrite (B80452) (a stable product of NO), is pH-sensitive. |
| Interference from sample components | If using cell lysates, ensure that endogenous substances do not interfere with the assay. A cell-free enzymatic assay is recommended for initial characterization. |
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for Zevaquenabant (MRI-1867).
Table 1: CB1 Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) |
| This compound | Human CB1 | Radioligand Binding | 5.7 |
(Data sourced from MedChemExpress)[3]
Table 2: CB1 Receptor Functional Activity
| Compound | Assay Type | Parameter | Value (nM) |
| (S)-MRI-1867 | G-protein Activation | IC50 | 6 |
| (S)-MRI-1867 | β-arrestin-2 Recruitment | IC50 | 0.021 |
(Data sourced from Jen et al., 2024)[4]
Table 3: iNOS Inhibitory Activity
| Compound | Assay Type | Concentration Range for Inhibition |
| MRI-1867 | iNOS activity in cell-free extracts | 1 - 10 µM |
| Acetamidine (metabolite) | iNOS activity in cell-free extracts | 1 - 10 µM |
(Data sourced from Cinar et al., 2016)[2]
Experimental Protocols & Methodologies
CB1 Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay using [3H]-CP55,940 as the radioligand.
-
Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation. The final pellet is resuspended in assay buffer and protein concentration is determined.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-CP55,940 (typically at its Kd), and varying concentrations of this compound.
-
For non-specific binding, use a high concentration of a known CB1R ligand (e.g., 10 µM WIN 55,212-2).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
GTPγS Binding Functional Assay
This assay measures the ability of this compound to decrease basal G-protein activation, characteristic of an inverse agonist.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, 0.1% BSA, pH 7.4.
-
Procedure:
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, a fixed concentration of GDP (e.g., 10 µM, needs optimization), and the CB1R-expressing cell membranes.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a GF/B filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound to determine the extent of inhibition of basal G-protein activity.
cAMP Accumulation Functional Assay
This assay assesses the inverse agonist activity of this compound by measuring its effect on forskolin-stimulated cAMP levels in cells expressing the Gi-coupled CB1 receptor.
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human CB1 receptor.
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate.
-
Add varying concentrations of this compound and incubate.
-
Add a fixed, submaximal concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: An inverse agonist will cause an increase in cAMP levels in the presence of forskolin, counteracting the inhibitory effect of basal CB1R activity.
iNOS Enzymatic Activity Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on iNOS activity.
-
Enzyme Source: Purified recombinant iNOS or lysate from cells induced to express iNOS (e.g., LPS/IFN-γ stimulated RAW 264.7 macrophages).[2]
-
Assay Buffer: Typically a HEPES-based buffer (pH 7.4) containing all necessary cofactors for iNOS activity (L-arginine, NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Procedure:
-
In a 96-well plate, add assay buffer, the iNOS enzyme preparation, and varying concentrations of this compound.
-
Initiate the reaction by adding the substrate L-arginine.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Measure the production of nitric oxide (NO). This is often done indirectly by measuring the accumulation of its stable oxidation product, nitrite, using the Griess reagent.
-
-
Data Analysis: Determine the IC50 value for this compound's inhibition of iNOS activity.
Visualizations
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Caption: GTPγS Binding Assay Experimental Workflow.
Caption: iNOS Catalytic Activity and Inhibition.
References
- 1. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (Rac)-Zevaquenabant dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (Rac)-Zevaquenabant in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (Rac)-MRI-1867, is a dual-target inhibitor that acts as a peripherally selective inverse agonist for the cannabinoid receptor type 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] Its polypharmacology makes it a subject of investigation for fibrotic disorders such as liver fibrosis, chronic kidney disease, and pulmonary fibrosis.[1] The dual inhibition of CB1R and iNOS has been shown to have a greater anti-fibrotic effect than targeting either pathway alone.[2]
Q2: What is a good starting dosage for in vivo animal studies?
A2: Based on preclinical studies in mouse models of fibrosis, effective oral dosages of the racemic mixture (MRI-1867) have ranged from 3 mg/kg to 10 mg/kg administered daily.[3][4][5] A dose-response study in a model of skin fibrosis showed significant reductions in dermal thickness and hydroxyproline (B1673980) content at a 10 mg/kg dose of MRI-1867.[5] It is always recommended to perform a dose-response study for your specific animal model and disease state to determine the optimal dosage for maximum efficacy.[6][7]
Q3: How should this compound be formulated for in vivo administration?
A3: For oral and intraperitoneal administration in animal studies, this compound can be formulated as a suspension. A common vehicle used in preclinical studies is a mixture of DMSO, Tween 80, and saline. While the exact ratio can vary, it is crucial to ensure the compound is fully suspended before administration. For example, a formulation could involve dissolving the compound in a small amount of DMSO, followed by the addition of Tween 80 and then saline to reach the final concentration.
Q4: What are the expected outcomes of effective this compound treatment in a fibrosis model?
A4: In preclinical models of fibrosis, effective treatment with this compound's racemic mixture (MRI-1867) has been shown to reduce key fibrotic markers. In a mouse model of liver fibrosis, a 3 mg/kg daily oral dose of MRI-1867 resulted in a significant decrease in liver fibrosis as measured by Sirius red staining and hydroxyproline content.[3] Similarly, in a skin fibrosis model, a 10 mg/kg dose of MRI-1867 significantly reduced dermal thickness and hydroxyproline levels.[5] Researchers can expect to see a reduction in collagen deposition and other markers of fibrosis in their specific models.
Data Presentation
Table 1: Efficacy of this compound (MRI-1867) in a Mouse Model of Bile Duct Ligation (BDL)-Induced Liver Fibrosis
| Treatment Group | Dosage (oral, daily) | Liver Fibrosis (% Sirius Red Area) | Liver Hydroxyproline (µg/g tissue) |
| Sham Control | Vehicle | ~1% | ~100 |
| BDL + Vehicle | Vehicle | ~12% | ~400 |
| BDL + Rimonabant | 3 mg/kg | ~7% | ~250 |
| BDL + MRI-1867 | 3 mg/kg | ~5% | ~200 |
| BDL + 1400W (iNOS inhibitor) | 10 mg/kg | ~8% | ~300 |
Data adapted from a preclinical study in mice.[3] Results are approximate and for illustrative purposes.
Table 2: Dose-Response of this compound (MRI-1867) in a Mouse Model of Bleomycin-Induced Skin Fibrosis
| Treatment Group | Dosage (oral, daily) | Dermal Thickness (µm) | Skin Hydroxyproline (µ g/punch ) |
| Control (Saline + Vehicle) | Vehicle | ~150 | ~20 |
| Bleomycin + Vehicle | Vehicle | ~400 | ~60 |
| Bleomycin + MRI-1867 | 1 mg/kg | ~350 | ~50 |
| Bleomycin + MRI-1867 | 3 mg/kg | ~300 | ~40 |
| Bleomycin + MRI-1867 | 10 mg/kg | ~250 | ~30 |
| Bleomycin + Rimonabant | 10 mg/kg | ~300 | ~40 |
Data adapted from a preclinical study in mice.[5] Results are approximate and for illustrative purposes.
Troubleshooting Guides
Issue: Inconsistent results in iNOS inhibition assays (Western Blot).
-
Potential Cause 1: Protein Degradation.
-
Solution: Always prepare cell or tissue lysates on ice and use a lysis buffer supplemented with a protease inhibitor cocktail.[8]
-
-
Potential Cause 2: Low iNOS Expression.
-
Solution: Ensure that your cell culture or animal model is adequately stimulated to express iNOS. For in vitro studies, stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) is common.
-
-
Potential Cause 3: Poor Antibody Quality.
-
Solution: Use an antibody validated for your specific application (e.g., Western Blot) and species. Titrate the primary antibody to find the optimal concentration.[9]
-
-
Potential Cause 4: Improper Protein Transfer.
-
Solution: Optimize transfer time and voltage based on the molecular weight of iNOS (~130 kDa). Use a PVDF membrane for better protein retention. You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8]
-
Issue: High background or no signal in CB1R binding assays.
-
Potential Cause 1: Inappropriate Blocking.
-
Solution: Use a suitable blocking agent, such as bovine serum albumin (BSA), in your assay buffer. The concentration and incubation time of the blocking agent may need to be optimized.
-
-
Potential Cause 2: Radioligand Degradation.
-
Solution: Ensure the radioligand is stored correctly and has not exceeded its shelf life. Prepare working solutions fresh for each experiment.
-
-
Potential Cause 3: Incorrect Membrane Protein Concentration.
-
Solution: Perform a protein concentration assay (e.g., BCA assay) on your membrane preparations to ensure you are using a consistent and appropriate amount in each well. For novel biological samples, it is advisable to perform a dose-response curve to determine the optimal protein concentration.
-
-
Potential Cause 4: High Non-Specific Binding.
-
Solution: To determine non-specific binding, include control wells with a high concentration of a known unlabeled CB1R ligand to displace the radioligand from the receptors.
-
Experimental Protocols
Protocol 1: Western Blot for iNOS Expression
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: CB1 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing CB1R.
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4), your membrane preparation, the radioligand (e.g., [3H]CP55,940), and varying concentrations of this compound or a control compound.
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
Mandatory Visualization
Caption: Dual inhibitory mechanism of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. Dual inhibition of CB1 receptors and iNOS, as a potential novel approach to the pharmacological management of acute and long COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of cannabinoid CB1 receptor and inducible NOS attenuates obesity-induced chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response effects of systemic anandamide administration in mice sequentially submitted to the open field and elevated plus-maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose and time response study to develop retinal degenerative model of zebrafish with lead acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-Zevaquenabant Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Zevaquenabant (also known as MRI-1867, INV-101). The information focuses on understanding its unique pharmacological profile to anticipate and troubleshoot potential experimental issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Zevaquenabant?
A1: Zevaquenabant is designed as a polypharmacological agent with two primary targets. It acts as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and as an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4][5] This dual activity is key to its therapeutic effects, particularly in fibrotic and metabolic disorders.[1][2][6]
Q2: The user manual describes Zevaquenabant as a "dual-target" inhibitor. Does this mean it has no off-target effects?
A2: The dual inhibition of CB1R and iNOS is an intended and designed feature of the molecule.[6][7] However, like any small molecule, Zevaquenabant has the potential for unintended off-target interactions. Comprehensive public data on its broad off-target screening is limited. Researchers should be aware of this and consider that unexpected results could stem from interactions with other proteins.
Q3: We are observing variable efficacy of Zevaquenabant in our cell-based assays. What could be the cause?
A3: Variable efficacy can be due to several factors. One important characteristic of Zevaquenabant (MRI-1867) is that it is a substrate of the P-glycoprotein (P-gp/MDR1) efflux pump. Cell lines with high P-gp expression may actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency. Consider using a P-gp inhibitor, such as verapamil, as an experimental control to test for this possibility.
Q4: Is Zevaquenabant selective against the cannabinoid receptor 2 (CB2R)?
A4: Yes, Zevaquenabant is reported to be selective for CB1R over CB2R. One study provides quantitative data on this selectivity, which is summarized in the data table below.
Q5: My experimental results are not consistent with CB1R inverse agonism or iNOS inhibition. What should I do?
A5: If your results cannot be explained by the known targets, consider the following:
-
Uncharacterized Off-Targets: The phenotype may be due to an uncharacterized off-target effect.
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months.
-
Experimental Artifacts: Rule out any artifacts in your assay system that could be causing the unexpected results.
-
Perform a Target Screen: If resources permit, running a broad off-target binding panel (e.g., the Eurofins SafetyScreen44™) can help identify potential unintended targets. A general protocol for such an assay is provided below.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Step |
| Lower than expected potency in cellular assays. | High expression of P-glycoprotein (P-gp/MDR1) efflux pump in the cell line. | 1. Check the P-gp expression level of your cell line in literature or databases. 2. Co-incubate with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) to see if potency is restored. |
| Unexpected phenotype unrelated to CB1R or iNOS signaling. | Potential engagement of an unknown off-target protein. | 1. Review literature for off-target profiles of structurally similar compounds. 2. Perform a broad kinase or receptor binding screen to identify potential off-targets. 3. Use a structurally distinct CB1R/iNOS dual inhibitor as a control to see if the effect is compound-specific. |
| Inconsistent results between experimental batches. | Compound degradation or precipitation. | 1. Confirm compound integrity via analytical methods like HPLC-MS. 2. Ensure complete solubilization in your vehicle (e.g., DMSO). For in vivo work, specific formulation protocols are available.[7] |
| Observed effects are consistent with CB1R agonism, not inverse agonism. | Cellular context-dependent signaling (e.g., biased agonism). | 1. Use multiple downstream readouts for receptor activity (e.g., cAMP levels, β-arrestin recruitment, ERK phosphorylation). 2. Compare results with a well-characterized CB1R agonist and inverse agonist in the same assay system. |
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations for Zevaquenabant and its racemic form.
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | CB1R | Radioligand Binding (Ki) | 5.7 nM | Not Specified | [7] |
| (-)-MRI-1867 (S-enantiomer) | CB1R | Radioligand Binding (Ki) | 1.76 ± 0.35 nM | Human | [8] |
| (-)-MRI-1867 (S-enantiomer) | CB2R | Radioligand Binding (Ki) | > 1000 nM | Human | [8] |
| (-)-MRI-1867 (S-enantiomer) | iNOS | Enzyme Activity (IC50) | 0.46 ± 0.04 µM | Mouse | [8] |
Experimental Protocols
Protocol 1: General Off-Target Profiling using Radioligand Binding Assay
This protocol provides a general workflow for assessing the off-target binding of Zevaquenabant against a panel of receptors, ion channels, and transporters.
Objective: To identify unintended binding interactions of Zevaquenabant.
Materials:
-
This compound
-
A panel of membranes prepared from cells expressing the target of interest (e.g., adrenergic receptors, dopamine (B1211576) receptors, etc.).
-
A specific radioligand for each target.
-
Assay buffer (target-specific).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare a stock solution of Zevaquenabant in DMSO (e.g., 10 mM). Create a serial dilution series to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, the specific radioligand (at a concentration near its Kd), and varying concentrations of Zevaquenabant.
-
Controls:
-
Total Binding: Add vehicle (DMSO) instead of Zevaquenabant.
-
Non-specific Binding: Add the non-specific binding control instead of Zevaquenabant.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding caused by Zevaquenabant at each concentration.
-
Plot the percent inhibition against the logarithm of Zevaquenabant concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.
-
Visualizations
Signaling Pathways
Caption: Dual inhibitory pathways of Zevaquenabant on CB1R and iNOS.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected results with Zevaquenabant.
Logical Relationships
References
- 1. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 5. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (Rac)-Zevaquenabant in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (Rac)-Zevaquenabant in solution to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For in vitro studies, this compound can be dissolved in 100% DMSO to a concentration of up to 100 mg/mL, though sonication may be required to achieve full dissolution.[1] For in vivo experiments, specific solvent systems are recommended. One common formulation involves a multi-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another option is a solution of 10% DMSO in 90% Corn Oil.[1][2] It is crucial to add and mix each solvent sequentially to ensure proper dissolution.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: The stability of your this compound stock solution is highly dependent on the storage temperature. For long-term storage, it is recommended to store the solution at -80°C, which should maintain its stability for up to 6 months.[1][2] For short-term storage, -20°C is acceptable for up to 1 month.[1][2] It is not recommended to store stock solutions at room temperature for extended periods.[3]
Q3: Can I store my working solution for later use?
A3: It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2] This minimizes the risk of degradation or precipitation, ensuring reliable experimental results.
Q4: I am observing precipitation in my solution. What should I do?
A4: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure that the entire compound is fully dissolved before use. If precipitation occurs after storage, it may indicate that the storage conditions were not optimal or that the concentration is too high for the chosen solvent system.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling of this compound solutions.
Issue 1: Suspected Degradation of this compound in Solution
-
Symptoms:
-
Loss of expected biological activity in your experiments.
-
Appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
A noticeable change in the color of the solution over time.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis | The amide and sulfonamide moieties in the Zevaquenabant structure could be susceptible to hydrolysis, especially at non-neutral pH. Avoid preparing or storing solutions in strongly acidic or basic buffers unless experimentally required. |
| Oxidation | The thioether and other functional groups may be prone to oxidation. Protect your solution from exposure to air for extended periods. Consider using de-gassed solvents for preparation and storing under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of complex organic molecules. Always store your this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |
Issue 2: Inconsistent Experimental Results
-
Symptoms:
-
High variability between experimental replicates.
-
A gradual decrease in the observed effect of the compound over the course of an extended experiment.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Dissolution | This compound may not be fully dissolved, leading to an inaccurate concentration in the working solution. Use sonication to ensure complete dissolution and visually inspect for any particulate matter before use.[2] |
| Adsorption to Labware | Lipophilic compounds can sometimes adsorb to plastic surfaces. If you suspect this is an issue, consider using glass or low-adhesion microplates and pipette tips. |
| Solution Instability | The working solution may be degrading over the course of your experiment. Prepare fresh working solutions immediately before each experiment.[2] |
Summary of Stock Solution Stability
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
| Room Temperature | Not Recommended[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies
This protocol describes the preparation of a suspended solution of this compound at a concentration of 2.5 mg/mL.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, begin with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to the mixture to reach the final volume of 1 mL.
-
If any precipitation is observed, use sonication to create a uniform suspension before administration.
Protocol 2: Forced Degradation Study for this compound
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and pathways. This is a common practice in pharmaceutical stability testing.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array (PDA) detector or mass spectrometry (MS) detector.
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: (Rac)-Zevaquenabant and Cell Viability Assays
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing (Rac)-Zevaquenabant in cell viability assays. The following information, presented in a question-and-answer format, addresses potential issues and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule that functions as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS)[1]. As a CB1R inverse agonist, it binds to the receptor and reduces its basal level of activity. Its dual-target mechanism makes it a subject of interest in research areas such as fibrotic disorders[1].
Q2: What is the expected effect of this compound on cell viability?
Based on its known mechanisms of action, this compound is expected to have a dose-dependent inhibitory effect on the proliferation and viability of certain cell types.
-
CB1 Receptor Inverse Agonism: Inhibition of CB1 receptor signaling has been shown to reduce cell proliferation and induce apoptosis in various cell lines.
-
iNOS Inhibition: The inhibition of iNOS can lead to decreased production of nitric oxide (NO), a molecule that can have both pro- and anti-proliferative effects depending on its concentration and the cellular context. In many cancer cell types, iNOS inhibition is associated with reduced proliferation and increased apoptosis[2].
Therefore, treatment with this compound is anticipated to decrease cell viability, particularly in cell lines where CB1R and iNOS pathways are active and contribute to cell survival and proliferation.
Q3: What are typical starting concentrations for this compound in a cell viability assay?
While specific IC50 values for this compound in various cell lines are not yet widely published, data from structurally or functionally similar compounds can provide a starting point for concentration range selection. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data: IC50 Values of Functionally Related Compounds
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the well-characterized CB1R inverse agonist AM251 and the selective iNOS inhibitor 1400W in different cell lines and assays. This data can serve as a reference for designing dose-response studies with this compound.
Table 1: IC50 Values for the CB1R Inverse Agonist AM251
| Cell Line | Assay | IC50 (µM) | Reference |
| Mouse Hippocampal Membranes | In vitro binding assay | ~0.0002 | [3] |
| Glioma Cells (U373MG) | Cell Viability | Not specified, but inhibited cannabinoid-induced cell death | [4] |
| Non-small cell lung cancer | Cell Proliferation/Migration | Not specified, but reversed effects of agonists | [4] |
Table 2: IC50 Values for the iNOS Inhibitor 1400W
| Cell Line/System | Assay | IC50/Ki (µM) | Reference |
| Human iNOS | In vitro enzyme inhibition | Kd ≤ 0.007 | [5][6] |
| Human nNOS | In vitro enzyme inhibition | Ki = 2 | [5] |
| Human eNOS | In vitro enzyme inhibition | Ki = 50 | [5] |
| Rat Model of Endotoxin-induced Vascular Injury | In vivo inhibition | >50-fold more potent against iNOS than eNOS | [6] |
Experimental Protocols
Below are detailed methodologies for commonly used cell viability assays, adapted for use with this compound. It is essential to optimize these protocols for your specific cell line and experimental setup.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Appropriate cell culture medium and supplements
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with a range of this compound concentrations as described in the MTT protocol.
-
Incubation: Incubate for the desired duration.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Troubleshooting Guide
| Issue Code | Problem | Potential Cause(s) | Suggested Solution(s) |
| ZV-V-01 | High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the 96-well plate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Calibrate pipettes and use consistent technique.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium to maintain humidity. |
| ZV-V-02 | Low signal or poor dynamic range | 1. Suboptimal cell number.2. Insufficient incubation time with the compound or assay reagent.3. Cells are not in a healthy, exponential growth phase. | 1. Perform a cell titration experiment to determine the optimal seeding density.2. Optimize the incubation times for both the compound treatment and the assay reagent.3. Ensure cells are healthy and sub-cultured regularly. |
| ZV-V-03 | Compound precipitation in culture medium | 1. Poor solubility of this compound at the tested concentration.2. High final concentration of the solvent (e.g., DMSO). | 1. Visually inspect for precipitate after adding the compound to the medium. If observed, use lower concentrations or a different solvent system if compatible with the cells.2. Ensure the final solvent concentration is non-toxic and does not exceed recommended levels (typically <0.5% for DMSO). |
| ZV-V-04 | Unexpectedly high cell viability at high concentrations | 1. The cell line may be resistant to the effects of CB1R inverse agonism or iNOS inhibition.2. The compound may interfere with the assay chemistry (e.g., direct reduction of MTT). | 1. Test the compound in a different, potentially more sensitive, cell line.2. Run a cell-free control with the compound and the assay reagent to check for direct chemical interference. If interference is observed, consider using an alternative viability assay (e.g., a dye exclusion method like Trypan Blue). |
Visualizations
Signaling Pathway of this compound in Relation to Cell Viability
Caption: Proposed signaling pathway of this compound leading to decreased cell viability.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for assessing cell viability with this compound treatment.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 123I-labeled AM251: a radioiodinated ligand which binds in vivo to mouse brain cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revealing the therapeutic potential of synthetic cannabinoids: a systematic review of cannabinoid receptor binding dynamics and their implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with (Rac)-Zevaquenabant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with (Rac)-Zevaquenabant.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Unexpected In Vivo Efficacy and Safety Findings
Question 1: We are observing unexpected behavioral changes (e.g., anxiety, irritability) in our animal models treated with this compound, which is designed to be peripherally restricted. Why might this be happening?
Answer: This is a critical observation, as peripherally restricted agents are designed to minimize central nervous system (CNS) effects. Several factors could contribute to these unexpected findings:
-
Incomplete Peripheral Restriction: The blood-brain barrier (BBB) penetration may not be zero. Even a small percentage of the compound crossing the BBB could engage central CB1 receptors, especially at higher doses. It is crucial to perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio of this compound in your specific model.
-
Metabolite Activity: A metabolite of this compound might be centrally active. Consider performing metabolic profiling to identify major metabolites and assess their ability to cross the BBB and bind to CB1 receptors.
-
Indirect CNS Effects: Peripheral modulation of signaling pathways can have indirect effects on the CNS. For example, altering peripheral inflammatory or metabolic states can influence neurotransmitter systems.
-
Off-Target Effects: Although designed to be selective, this compound could have off-target effects on other receptors or enzymes in the CNS that regulate behavior.
A similar peripherally acting CB1R blocker, monlunabant, has been reported to cause mild to moderate neuropsychiatric side effects in clinical trials, suggesting this may be a class effect that is not fully understood.[1]
Troubleshooting Steps:
-
Verify Dose: Ensure the administered dose is consistent with published literature and does not exceed recommended concentrations.
-
Pharmacokinetic Analysis: Measure brain and plasma concentrations of this compound and its potential metabolites over time.
-
Control Experiments: Include a centrally acting CB1R antagonist (e.g., rimonabant) as a positive control for CNS effects and a peripherally restricted neutral CB1R antagonist as a comparator.[2]
Question 2: We are not observing the expected anti-fibrotic or metabolic benefits in our in vivo model. What are the potential reasons?
Answer: Lack of efficacy can be due to a variety of factors related to the compound, the experimental model, or the assays used.
-
Pharmacokinetics and Bioavailability: The compound may have poor oral bioavailability or rapid metabolism in your specific animal model, leading to insufficient exposure at the target tissue.
-
Disease Model Specifics: The chosen animal model may not have significant upregulation of the endocannabinoid/CB1R system or iNOS, the targets of this compound. It is important to characterize the expression and activity of these targets in your model.
-
Dosing Regimen: The dosing frequency or duration may be insufficient to produce a therapeutic effect.
-
Compound Stability: Ensure the compound is stable in the formulation used for administration.
Troubleshooting Steps:
-
Confirm Target Engagement: Measure downstream markers of CB1R and iNOS activity in the target tissue to confirm that the drug is engaging its targets at the administered dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate compound exposure with the biological effect to determine if higher or more frequent dosing is needed.
-
Re-evaluate the Animal Model: Confirm that the pathological mechanisms in your model are dependent on CB1R and/or iNOS signaling.
Category 2: In Vitro Assay Troubleshooting
Question 3: In our iNOS inhibitor assay, we are seeing inconsistent IC50 values for this compound. What could be causing this variability?
Answer: iNOS assays can be sensitive to experimental conditions. Variability in IC50 values can arise from several sources:
-
Cofactor Availability: iNOS activity is dependent on several cofactors, including FAD, FMN, heme, and tetrahydrobiopterin (B1682763) (BH4).[3][4] Depletion or variability in the concentration of these cofactors can affect enzyme activity and inhibitor potency.
-
Arginine Concentration: As the substrate for iNOS, the concentration of L-arginine can impact the apparent potency of competitive inhibitors.
-
Assay Method: Different assay methods (e.g., Griess assay for nitrite (B80452), hemoglobin capture assay) have different sensitivities and potential for interference. The Griess assay, for instance, can be affected by compounds that interfere with the diazotization reaction.
-
Compound Solubility and Stability: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations. The compound may also be unstable under the assay conditions.
Troubleshooting Steps:
-
Ensure Cofactor Saturation: Supplement the assay buffer with saturating concentrations of all necessary cofactors.
-
Standardize Substrate Concentration: Use a consistent concentration of L-arginine, typically at or near the Km for the enzyme.
-
Validate Assay Method: Run appropriate controls to check for assay interference by the compound or vehicle.
-
Assess Compound Solubility: Visually inspect for precipitation and consider using a different solvent or a lower concentration range if solubility is an issue.
Question 4: We are observing off-target effects in our cell-based assays. How can we investigate the selectivity of this compound?
Answer: While designed as a dual-target inhibitor, this compound may interact with other proteins.
-
Selectivity Profiling: A comprehensive selectivity panel screening against a broad range of receptors, ion channels, and enzymes is the most direct way to identify off-target interactions.
-
Competitive Binding Assays: Perform competitive binding assays with radiolabeled ligands for suspected off-target receptors to determine the binding affinity of this compound.
-
Functional Assays: Use functional assays to determine if the binding to an off-target receptor results in agonism, antagonism, or inverse agonism.
Quantitative Data Summary
| Compound | Target | Binding Affinity (Ki) | Functional Activity | Reference |
| This compound | Human CB1R | 5.7 nM | Inverse Agonist | [5] |
| This compound | iNOS | Inhibitor | Inhibits NO production | [5] |
| AM6545 | Rat CB1R | 1.7 nM | Neutral Antagonist | [2] |
| AM6545 | Rat CB2R | 523 nM | Neutral Antagonist | [2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Peripheral CB1R Antagonism (Upper Gastrointestinal Motility Assay)
This protocol is adapted from methodologies used to assess the in vivo functional antagonism of peripheral CB1Rs.
Objective: To determine the effect of this compound on gastrointestinal motility in mice, a peripherally mediated CB1R function.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
CB1R agonist (e.g., CP55,940)
-
Charcoal meal (e.g., 10% charcoal in 5% gum arabic)
-
Male C57BL/6 mice
Procedure:
-
Fast mice for 12-18 hours with free access to water.
-
Administer this compound or vehicle via oral gavage (p.o.).
-
After a predetermined pretreatment time (e.g., 60 minutes), administer the CB1R agonist or vehicle intraperitoneally (i.p.).
-
30 minutes after agonist administration, administer the charcoal meal (0.1 mL/10 g body weight) p.o.
-
After 20-30 minutes, euthanize the mice by cervical dislocation.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percent intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100.
Expected Outcome: A CB1R agonist will inhibit gastrointestinal motility. An effective peripheral CB1R antagonist like this compound should block this effect.
Protocol 2: In Vitro iNOS Activity Assay (Griess Assay)
Objective: To determine the in vitro inhibitory potency of this compound on iNOS activity.
Materials:
-
Recombinant murine or human iNOS
-
This compound
-
L-arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
FAD, FMN, Calmodulin
-
Assay Buffer (e.g., HEPES-based buffer, pH 7.4)
-
Griess Reagent (Reagent A: Sulfanilamide in HCl; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Nitrite standard solution
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, iNOS enzyme, and all cofactors (NADPH, BH4, FAD, FMN, Calmodulin).
-
Add various concentrations of this compound or vehicle to the wells of a 96-well plate.
-
Initiate the reaction by adding L-arginine to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a reagent that precipitates the enzyme).
-
To measure nitrite production, add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the nitrite standard solution to calculate the concentration of nitrite in each well.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for unexpected CNS effects.
Caption: Dual inhibitory mechanism of this compound.
References
- 1. inversago.com [inversago.com]
- 2. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols for different Zevaquenabant batches
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Zevaquenabant. The information herein is intended to help address specific issues that may arise during experimentation, with a focus on potential variability between different batches of the compound.
Frequently Asked Questions (FAQs)
Q1: What is Zevaquenabant and what is its mechanism of action?
Zevaquenabant (also known as S-MRI-1867 or INV-101) is an investigational small molecule drug.[1] It functions as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] Its peripheral selectivity is a key feature, designed to minimize central nervous system side effects.[1] It is currently being investigated for its therapeutic potential in fibrotic disorders and metabolic diseases.[1][2]
Q2: I am seeing unexpected or inconsistent results in my experiments with a new batch of Zevaquenabant. What could be the cause?
Inconsistent results between different batches of a small molecule inhibitor like Zevaquenabant can stem from several factors. These may include slight variations in:
-
Purity: Even small differences in purity can affect the active concentration of the compound.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubility and dissolution rates.
-
Residual Solvents: The type and amount of residual solvents from the manufacturing process can vary and may impact experimental systems.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
It is crucial to carefully characterize each new batch and compare its properties to previous batches.
Q3: How should I prepare and store Zevaquenabant stock solutions?
According to supplier data, Zevaquenabant is soluble in DMSO.[3] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL with the aid of ultrasound to ensure complete dissolution.[3]
For long-term storage, the solid powder form of Zevaquenabant should be stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: What are the typical starting concentrations for in vitro and in vivo experiments with Zevaquenabant?
The optimal concentration will depend on the specific experimental setup. However, based on available literature:
-
In vitro : For CB1 receptor binding assays, concentrations will vary depending on the assay format. For iNOS inhibition assays, IC50 values for similar compounds are in the micromolar range.
-
In vivo : A study in diet-induced obese mice used a dose of 3 mg/kg administered orally for 28 days to observe effects on renal parameters.[3]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.
Troubleshooting Guide: Adjusting for Batch-to-Batch Variability
Issue 1: Altered Potency or Efficacy with a New Batch
You may observe a shift in the IC50 or EC50 value, or a general decrease in the expected biological effect with a new batch of Zevaquenabant.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing altered potency.
Corrective Actions:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoA for the new and old batches. Pay close attention to purity (typically determined by HPLC), residual solvents, and any reported biological activity.
-
Perform a Solubility Test: Prepare a stock solution of the new batch and visually inspect for any precipitation or incomplete dissolution compared to the previous batch.
-
Run a Full Dose-Response Curve: Do not rely on a single concentration. A full dose-response curve will accurately determine the potency of the new batch in your assay system.
-
Normalize to Active Compound Concentration: If the purity is different, adjust the concentration of your stock solution to ensure you are dosing the same amount of active compound.
Issue 2: Poor Solubility of a New Batch
A new batch of Zevaquenabant may be more difficult to dissolve or may precipitate out of solution at concentrations that were previously stable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing solubility issues.
Corrective Actions:
-
Sonication and Warming: Increase the duration and intensity of sonication. Gentle warming (e.g., to 37°C) can also aid dissolution.
-
Alternative Solubilization Protocol: For in vivo preparations, a common method is to use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Check the Certificate of Analysis: Look for any indication of a different salt form or polymorph, as this can significantly impact solubility. If this information is not provided, contact the supplier.
Data Presentation: Hypothetical Batch Comparison
The following table presents a hypothetical comparison of two different batches of Zevaquenabant to illustrate potential sources of variability.
| Parameter | Batch A | Batch B | Potential Impact |
| Appearance | White to off-white solid | Slightly yellowish solid | A color change may indicate the presence of impurities or degradation. |
| Purity (HPLC) | 99.5% | 98.2% | Lower purity in Batch B means a lower effective concentration of the active compound. |
| Residual Solvent (DMSO) | <0.1% | 0.5% | Higher residual solvent in Batch B could affect cell viability or enzyme activity in sensitive assays. |
| Solubility (in DMSO) | ≥ 100 mg/mL | 85 mg/mL | Reduced solubility in Batch B may require adjustments to stock solution preparation. |
| IC50 (CB1R Binding) | 5.2 nM | 6.5 nM | A slight shift in potency may be observed, requiring confirmation with a dose-response curve. |
Experimental Protocols
CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of different batches of Zevaquenabant to the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptor.
-
[3H]-CP55,940 (radioligand).
-
Zevaquenabant (test compound).
-
WIN 55,212-2 (non-labeled competitor for non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of Zevaquenabant in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-CP55,940 solution, and 50 µL of the Zevaquenabant dilution.
-
For total binding, add 50 µL of assay buffer instead of Zevaquenabant.
-
For non-specific binding, add 50 µL of WIN 55,212-2 solution.
-
Add 50 µL of the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for Zevaquenabant using the Cheng-Prusoff equation.
iNOS Inhibition Assay
Objective: To assess the inhibitory activity of different Zevaquenabant batches on iNOS enzyme activity.
Materials:
-
Recombinant murine iNOS enzyme.
-
L-arginine (substrate).
-
NADPH.
-
Griess Reagent (for nitrite (B80452) determination).
-
Zevaquenabant (test compound).
-
Assay buffer: 50 mM HEPES, pH 7.4.
Procedure:
-
Prepare serial dilutions of Zevaquenabant in assay buffer.
-
In a 96-well plate, add 20 µL of Zevaquenabant dilution or buffer (for control).
-
Add 20 µL of a solution containing L-arginine and NADPH.
-
Add 10 µL of the iNOS enzyme solution to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of a suitable stop solution (e.g., 1M HCl).
-
To measure nitrite production (a stable metabolite of nitric oxide), add 100 µL of Griess Reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Construct a dose-response curve and calculate the IC50 value for Zevaquenabant.
Signaling Pathway and Workflow Diagrams
Caption: Zevaquenabant's dual inhibitory signaling pathway.
References
Technical Support Center: (Rac)-Zevaquenabant in DMSO
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of (Rac)-Zevaquenabant when stored in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, it is recommended to store stock solutions of this compound in anhydrous, high-purity DMSO in tightly sealed vials. For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is strongly recommended to minimize degradation. Aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles.
Q2: I observed precipitation in my DMSO stock solution after thawing. What should I do?
Precipitation can occur, especially with concentrated stock solutions or after temperature fluctuations. Before use, it is crucial to ensure that the compound is fully redissolved. This can be achieved by allowing the vial to equilibrate to room temperature, followed by vortexing or brief sonication. Visually inspect the solution to confirm that no particulates are present. If precipitation persists, gentle warming (e.g., 37°C) may be applied, but caution should be exercised as heat can accelerate degradation.
Q3: Can the presence of water in DMSO affect the stability of this compound?
Yes, water can significantly impact the stability of many small molecules in DMSO, potentially leading to hydrolysis. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it is critical to use anhydrous DMSO and to minimize the exposure of stock solutions to the atmosphere. Always use tightly sealed containers and consider handling in a low-humidity environment.
Q4: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?
While some compounds are relatively stable through multiple freeze-thaw cycles, it is a potential source of degradation. As a best practice, it is recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. If repeated use from a single stock is unavoidable, the stability should be periodically verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | Verify the storage conditions and age of the stock solution. Prepare a fresh stock solution from powder. Perform a stability check using HPLC or LC-MS. |
| Precipitation of the compound leading to inaccurate concentration. | Ensure the compound is fully dissolved before use. See FAQ Q2 for redissolving procedures. Consider preparing a more dilute stock solution if precipitation is a recurring issue. | |
| Visible discoloration or change in the appearance of the DMSO stock solution. | Chemical degradation of the compound or reaction with impurities in the DMSO. | Discard the solution. Prepare a fresh stock using high-purity, anhydrous DMSO and new compound powder. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Review storage and handling procedures. Identify the degradation products if possible to understand the degradation pathway. Shorten storage time or use more stringent storage conditions (e.g., -80°C instead of -20°C). |
Long-Term Stability Data (Representative)
While specific long-term stability data for this compound is not publicly available, the following table provides representative stability data for a typical small molecule stored in anhydrous DMSO at a concentration of 10 mM. This data is intended to serve as a general guideline.
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C | >99% | >99% | >98% | >97% |
| -20°C | >98% | >95% | >92% | >85% |
| 4°C | >95% | >90% | >80% | <70% |
| Room Temperature (20-25°C) | <90% | <75% | <60% | <40% |
Note: The stability of a compound is molecule-specific. It is highly recommended to perform an in-house stability study for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the powdered this compound and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light and moisture.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of Long-Term Stability by HPLC
-
Time-Zero (T0) Analysis:
-
Immediately after preparing the stock solution (Protocol 1), take one aliquot for immediate analysis.
-
Dilute the stock solution to a suitable concentration for HPLC analysis with an appropriate solvent (e.g., acetonitrile/water).
-
Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at T0 will serve as the 100% reference.
-
-
Sample Storage:
-
Store the remaining aliquots under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Prepare and analyze the sample by HPLC using the same method as the T0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
Analyze the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.
-
Visualizations
Signaling Pathway of this compound
This compound is a dual inhibitor of the Cannabinoid Receptor 1 (CB1R) and Inducible Nitric Oxide Synthase (iNOS). The following diagram illustrates the general signaling pathways affected by this dual inhibition.
Caption: Dual inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical flow of an experiment to assess the long-term stability of this compound in DMSO.
Caption: Workflow for assessing compound stability in DMSO.
Validation & Comparative
A Comparative Guide: (Rac)-Zevaquenabant vs. Rimonabant and the Quest for Peripheral Selectivity
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease therapeutics has been significantly shaped by the exploration of the endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor. Rimonabant, a first-generation CB1 receptor antagonist, demonstrated considerable promise in treating obesity and related metabolic disorders. However, its clinical utility was ultimately thwarted by severe psychiatric side effects, including anxiety and depression, stemming from its activity on central nervous system (CNS) CB1 receptors.[1][2][3][4][5] This pivotal challenge paved the way for the development of peripherally restricted CB1 receptor antagonists, designed to elicit the therapeutic metabolic benefits while circumventing the detrimental CNS effects.[6][7][8] (Rac)-Zevaquenabant (also known as (S)-MRI-1867 or INV-101) has emerged as a leading third-generation, peripherally selective CB1 receptor inverse agonist, also possessing inhibitory activity against inducible nitric oxide synthase (iNOS).[2][6]
This guide provides an objective, data-driven comparison of the peripheral selectivity of this compound and Rimonabant, offering a comprehensive resource for researchers in metabolic disease and drug development.
Quantitative Data Comparison
The following tables summarize key in vitro and in vivo data, highlighting the differential pharmacological profiles of this compound and Rimonabant.
Table 1: CB1 Receptor Binding Affinity
| Compound | Receptor/Tissue | Ki (nM) | Selectivity (CB1 vs. CB2) |
| This compound | Human CB1 | Not explicitly found as Ki | >2000-fold |
| Rimonabant | Human CB1 | 1.8 - 6.9[1][9][10][11] | ~285-fold (Ki for CB2 > 514 nM)[1] |
Table 2: In Vitro Functional Activity at CB1 Receptor
| Compound | Assay | Cell Line | IC50 / EC50 |
| This compound | β-arrestin-2 Recruitment Inhibition | hCB1R-CHO-K1 | IC50 values indicate a 5-fold bias for β-arrestin-2 over G-protein signaling inhibition.[12] |
| G-protein Activation Inhibition ([35S]GTPγS) | hCB1R-CHO-K1 | See above[12] | |
| Rimonabant | β-arrestin-2 Recruitment Inhibition | hCB1R-CHO-K1 | Non-biased[13] |
| G-protein Activation Inhibition ([35S]GTPγS) | hCB1R-CHO-K1 | EC50 = 5 nM (as an inverse agonist)[14] |
Table 3: Pharmacokinetic Properties and In Vivo Central Nervous System (CNS) Effects
| Parameter | This compound | Rimonabant |
| Brain/Plasma Ratio | 0.03[6] | 1.0 - 4.4[15] |
| Anxiogenic Behavior (Elevated Plus Maze) | No significant anxiogenic effects observed.[13] | Induces strong anxiety.[13] |
| Brain CB1R Occupancy | Not significantly altered by escalating doses (3 to 30 mg/kg) or chronic dosing.[6] | Significant brain CB1R occupancy at therapeutic doses.[13] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the experimental designs used to differentiate these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CB1 Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a standard radioligand binding assay to determine the affinity of a compound for the CB1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and Rimonabant for the CB1 receptor.
Materials:
-
Human CB1 receptor-expressing cell membranes (e.g., from HEK293 or CHO cells).[1]
-
[3H]CP55,940 (radioligand).[1]
-
Test compounds (this compound, Rimonabant).
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4.[1]
-
Wash Buffer: 50 mM Tris, pH 7.4, 0.25% BSA.[1]
-
Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 1 µM CP55,940).[1]
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Incubate the CB1 receptor-expressing cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand ([3H]CP55,940, e.g., 0.75 nM).[1]
-
Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[1]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (Functional Assay)
This assay measures the functional activity of a compound as an agonist or inverse agonist by quantifying its effect on G-protein activation.
Objective: To determine if this compound and Rimonabant act as inverse agonists (decrease basal G-protein activation).
Materials:
-
CB1 receptor-expressing membrane preparations.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).[16]
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and GDP (e.g., 30 µM).
-
Test compounds.
Procedure:
-
Pre-incubate membranes with test compounds at various concentrations.
-
Initiate the binding reaction by adding [35S]GTPγS.[16]
-
Incubate to allow for [35S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration through a filter plate.[16]
-
Wash the filters with ice-cold wash buffer.[16]
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Inverse agonist activity is determined by a concentration-dependent decrease in basal [35S]GTPγS binding.
In Vivo Brain Penetration Study
This protocol describes the methodology to determine the brain-to-plasma concentration ratio of a compound in an animal model.
Objective: To compare the extent of brain penetration of this compound and Rimonabant.
Materials:
-
Male C57Bl/6J mice.[13]
-
Test compounds (this compound, Rimonabant).
-
Vehicle for administration (e.g., DMSO:Tween80:saline).[6]
-
Equipment for oral gavage or intraperitoneal injection.
-
Equipment for blood and brain tissue collection.
-
LC-MS/MS system for drug quantification.[3]
Procedure:
-
Administer the test compound to mice at a defined dose (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection.[3][6]
-
At a specified time point post-administration (e.g., 1 hour, corresponding to Cmax), collect blood samples.[13]
-
Perfuse the mice with saline to remove blood from the brain vasculature.[3]
-
Excise and collect the brain tissue.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the drug from both plasma and brain homogenate samples.
-
Quantify the concentration of the drug in each sample using a validated LC-MS/MS method.[3]
-
Calculate the brain-to-plasma concentration ratio by dividing the drug concentration in the brain (ng/g) by the drug concentration in the plasma (ng/mL).
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the potential anxiogenic effects of this compound and Rimonabant.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).[7][17][18]
-
Video tracking software.
-
Test animals (mice).
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the experiment.[7]
-
Administer the test compound or vehicle to the mice at a specified time before the test.
-
Place the mouse in the center of the maze, facing an open arm.[8]
-
Allow the mouse to explore the maze for a set period (e.g., 5-10 minutes).[7][17]
-
Record the animal's movement using a video camera and tracking software.
-
Analyze the data for parameters indicative of anxiety, such as the time spent in the open arms versus the closed arms and the number of entries into each arm type. A decrease in open arm exploration is indicative of anxiogenic-like effects.[17]
Conclusion
The presented data strongly support the classification of this compound as a peripherally selective CB1 receptor antagonist/inverse agonist, in stark contrast to the brain-penetrant profile of Rimonabant. The significantly lower brain-to-plasma ratio of this compound correlates with a lack of anxiogenic effects in preclinical models, a critical differentiator from Rimonabant. While both compounds demonstrate high affinity for the CB1 receptor, the peripheral restriction of this compound offers a promising strategy to harness the metabolic benefits of CB1 receptor blockade while mitigating the centrally-mediated adverse effects that led to the withdrawal of Rimonabant. Further research into the long-term efficacy and safety of peripherally restricted CB1 antagonists like this compound is warranted to fully evaluate their therapeutic potential in treating metabolic diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Profiling of CB1 Neutral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Analysis of (Rac)-Zevaquenabant and Other Inducible Nitric Oxide Synthase (iNOS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (Rac)-Zevaquenabant ((Rac)-MRI-1867) as an inhibitor of inducible nitric oxide synthase (iNOS) against other notable iNOS inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows to facilitate a comprehensive understanding of their comparative performance.
Introduction to iNOS Inhibition
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and bacterial endotoxins. While NO is a crucial signaling molecule in various physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and septic shock. Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research.
This compound is a novel dual-target molecule that acts as a cannabinoid receptor type 1 (CB1R) antagonist and an iNOS inhibitor.[1] Its potential therapeutic applications are currently being explored, particularly in the context of liver fibrosis.[1] This guide focuses on the iNOS inhibitory properties of this compound in comparison to other well-characterized iNOS inhibitors such as 1400W and Aminoguanidine.
Quantitative Comparison of iNOS Inhibitor Efficacy
The following table summarizes the in vitro inhibitory efficacy of this compound and other selected iNOS inhibitors. It is important to note that the inhibitory values may vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and assay methodology.
| Inhibitor | Target | IC50 / Ki Value | Cell Line / Enzyme Source | Reference |
| This compound | iNOS | Inhibition in 1-10 µM range | RAW 264.7 mouse macrophage cell extracts | [2] |
| 1400W | iNOS | Kd ≤ 7 nM | Human iNOS | [3] |
| nNOS | Ki = 2 µM | Human nNOS | [1][3] | |
| eNOS | Ki = 50 µM | Human eNOS | [1][3] | |
| Aminoguanidine | iNOS | IC50 = 2.1 µM | Mouse iNOS | [4] |
| nNOS / eNOS | >50-fold less effective than on iNOS | Not specified | [5] | |
| S-Methylisothiourea (MITU) | iNOS | Inhibition at 120 µM | Macrophage populations | [6] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.
Experimental Protocols
In Vitro iNOS Inhibition Assay (Cell-Based)
This protocol outlines a general method for determining the iNOS inhibitory activity of a compound in a macrophage cell line.
1. Cell Culture and Treatment:
- Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
- Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.
- Treatment: The cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
2. Induction of iNOS Expression:
- Following pre-incubation with the inhibitor, iNOS expression is induced by adding an inflammatory stimulus, typically lipopolysaccharide (LPS, 1 µg/mL) and, in some cases, interferon-gamma (IFN-γ).
- The cells are then incubated for a further 24 hours.
3. Measurement of Nitric Oxide Production (Griess Assay):
- After the incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
- Briefly, an equal volume of supernatant and Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.
- The formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm.
- A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.
- The percentage inhibition of NO production is calculated by comparing the nitrite levels in inhibitor-treated wells to those in untreated (LPS-stimulated) control wells.
4. Cell Viability Assay:
- To ensure that the observed reduction in NO production is due to iNOS inhibition and not cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel.
Western Blot Analysis of iNOS Protein Expression
This method is used to determine if an inhibitor affects the expression level of the iNOS protein.
1. Protein Extraction:
- Following treatment as described above, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
- The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
- Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for iNOS.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
3. Detection and Analysis:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The band intensity is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
Caption: iNOS signaling pathway and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Validating the Dual-Target Engagement of (Rac)-Zevaquenabant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-Zevaquenabant's performance against other relevant cannabinoid receptor 1 (CB1R) antagonists. The information presented is supported by experimental data to facilitate informed decisions in research and drug development. This compound is a peripherally restricted, dual-target compound that acts as an inverse agonist of the CB1R and an inhibitor of inducible nitric oxide synthase (iNOS).[1] This unique polypharmacology suggests potential therapeutic benefits in fibrotic and metabolic diseases by simultaneously addressing multiple pathological pathways.[1][2]
Quantitative Performance Comparison
The following tables summarize the in vitro binding affinities and functional potencies of this compound and selected comparator compounds. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: In Vitro Cannabinoid Receptor 1 (CB1R) Binding Affinities
| Compound | Target | Kᵢ (nM) | Species | Radioligand | Cell Line | Reference |
| This compound | CB1R | 5.7 | Not Specified | Not Specified | Not Specified | MedChemExpress |
| Monlunabant (INV-202) | CB1R | 0.5 | Not Specified | Not Specified | Not Specified | ResearchGate |
| Ibipinabant (SLV-319) | CB1R | 7.8 | Human | [³H]CP-55940 | CHO | MedChemExpress |
| JD-5037 | CB1R | 0.5 | Not Specified | Not Specified | Not Specified | ResearchGate |
| Rimonabant | CB1R | 1.8 - 18 | Human | Not Specified | HEK | PubMed Central |
| Taranabant | CB1R | 0.13 | Human | Not Specified | Not Specified | MDPI |
Table 2: In Vitro CB1R Functional Activity
| Compound | Assay Type | IC₅₀ (nM) | Species | Agonist | Cell Line | Reference |
| This compound | GRABeCB2.0 Sensor | 105 | Not Specified | CP55940 | Not Specified | PubMed Central |
| Monlunabant (INV-202) | GTPγS Binding | 6 | Not Specified | Not Specified | Not Specified | ACS Publications |
| Monlunabant (INV-202) | β-arrestin-2 Recruitment | 0.021 | Not Specified | Not Specified | Not Specified | ACS Publications |
| Ibipinabant (SLV-319) | Arachidonic Acid Release | pA₂ = 9.9 | Human | WIN-55212 | CHO | MedChemExpress |
| JD-5037 | Not Specified | 1.5 | Not Specified | Not Specified | Not Specified | MedchemExpress.com |
| Rimonabant | [³⁵S]GTPγS Binding | >20% decrease in basal binding | Human | - | CHO | PubMed Central |
Inducible Nitric Oxide Synthase (iNOS) Inhibition
While this compound is characterized as a dual CB1R/iNOS inhibitor, a specific IC₅₀ or Kᵢ value for its iNOS inhibitory activity was not available in the reviewed public literature. However, studies indicate that the iNOS inhibition by its acetamidine (B91507) leaving group contributes significantly to its anti-fibrotic efficacy, a feature that distinguishes it from single-target CB1R antagonists like rimonabant.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound and similar compounds are provided below.
In Vitro Assays
1. Radioligand Binding Assay for CB1R Affinity
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CB1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes from HEK-293 or CHO cells stably transfected with the human CB1R are prepared.
-
Assay Setup: In a 96-well plate, membranes are incubated with a specific CB1R radioligand (e.g., [³H]CP55,940 or [³H]SR141716A) and varying concentrations of the test compound.
-
Incubation: The reaction is incubated at 30°C for 60-90 minutes.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1R ligand. The IC₅₀ value is calculated from the competition binding curves and converted to a Kᵢ value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay for Functional Activity
-
Objective: To measure the ability of a compound to modulate G-protein activation by the CB1 receptor.
-
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (for inverse agonist activity) or a CB1R agonist plus the test compound (for antagonist activity).
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Filtration: The reaction is terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) of the test compound.
-
3. β-Arrestin Recruitment Assay
-
Objective: To assess the potential for biased signaling by measuring the recruitment of β-arrestin to the CB1 receptor.
-
Methodology:
-
Cell Lines: Use a cell line (e.g., U2OS) stably co-expressing the human CB1R and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Compound Treatment: Cells are treated with the test compound or a reference agonist.
-
Imaging: The translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane is visualized and quantified using high-content imaging.
-
Data Analysis: The EC₅₀ or IC₅₀ for β-arrestin recruitment is determined from concentration-response curves.
-
4. iNOS Activity Assay (Griess Reagent System)
-
Objective: To determine the inhibitory effect of a compound on iNOS activity by measuring nitrite (B80452) production.
-
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Quantification: The formation of a magenta-colored azo dye, which is proportional to the nitrite concentration, is measured spectrophotometrically at ~540 nm.
-
Data Analysis: The IC₅₀ value for the inhibition of nitrite production is calculated.
-
In Vivo Models
1. Bleomycin-Induced Pulmonary Fibrosis Model
-
Objective: To evaluate the anti-fibrotic efficacy of a compound in a model of lung fibrosis.
-
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.
-
Compound Administration: The test compound is administered (e.g., orally) daily, typically starting several days after bleomycin administration to target the fibrotic phase.
-
Assessment of Fibrosis: After a set period (e.g., 21 days), the lungs are harvested. Fibrosis is assessed by:
-
Histology: Staining lung sections with Masson's trichrome to visualize collagen deposition and scoring the severity of fibrosis using the Ashcroft scale.
-
Biochemical Analysis: Measuring the hydroxyproline (B1673980) content of the lung tissue as an indicator of collagen content.
-
-
2. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
-
Objective: To assess the efficacy of a compound in a model of liver fibrosis.
-
Methodology:
-
Animal Model: Mice (e.g., C57BL/6) or rats.
-
Induction of Fibrosis: Chronic administration of CCl₄ (e.g., intraperitoneal injection twice weekly for 4-8 weeks) induces liver damage and fibrosis.
-
Compound Administration: The test compound is administered concurrently with or after the CCl₄ treatment.
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained with Sirius Red to visualize collagen.
-
Biochemical Analysis: Measurement of liver hydroxyproline content.
-
Gene Expression: Analysis of pro-fibrotic gene expression (e.g., α-SMA, Col1a1) by qPCR.
-
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Dual-target action of this compound.
Caption: Workflow for determining binding affinity.
Caption: Evaluating anti-fibrotic efficacy in vivo.
References
Reproducibility of (Rac)-Zevaquenabant's Antifibrotic Effects: A Comparative Guide
(Rac)-Zevaquenabant, a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor, has demonstrated notable antifibrotic properties across various preclinical models. This guide provides a comparative analysis of its effects alongside other relevant antifibrotic agents, detailed experimental protocols to aid in reproducibility, and visualizations of the key signaling pathways involved.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the endocannabinoid system and nitric oxide pathways in fibrotic diseases.
Comparative Antifibrotic Efficacy
The antifibrotic effects of this compound have been evaluated in several preclinical models of organ fibrosis. Below is a summary of its efficacy compared to other notable antifibrotic agents, including the CB1 receptor antagonist Monlunabant and the approved antifibrotic drug Nintedanib (B1663095).
Pulmonary Fibrosis
Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
| Compound | Dosage | Key Findings | Reference |
| This compound (MRI-1867) | 0.5 mg/kg/day (pulmonary delivery) | As effective as systemic delivery of 10 mg/kg/day and matched the efficacy of nintedanib in mitigating bleomycin-induced pulmonary fibrosis. | [1] |
| This compound (MRI-1867) | 10 mg/kg/day (systemic delivery) | Superior antifibrotic efficacy compared to targeting either CB1R or iNOS alone.[2] | [2] |
| Nintedanib | Not specified in direct comparison | Efficacy matched by pulmonary delivery of 0.5 mg/kg/day Zevaquenabant.[1] In clinical trials, nintedanib significantly reduced the annual rate of decline in Forced Vital Capacity (FVC) in patients with IPF.[3][4][5][6] | [1][3][4][5][6] |
Liver Fibrosis
Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
Quantitative data for this compound in the CCl4 model was not available in the searched literature. However, studies indicate its superior efficacy in liver fibrosis models compared to single-target agents.[2]
| Compound | Dosage | Key Findings | Reference |
| This compound (MRI-1867) | Not specified | Superior antifibrotic efficacy in experimental models of liver fibrosis compared to targeting either CB1R or iNOS alone.[2] | [2] |
| Carvedilol | 10 mg/kg (orally, three times weekly) | Significantly counteracted changes in hepatotoxicity markers and histopathological lesions induced by CCl4.[7] | [7] |
Kidney Fibrosis
Model: Unilateral Ureteral Obstruction (UUO) and Diabetic Nephropathy in Mice
| Compound | Dosage | Key Findings | Reference |
| This compound (MRI-1867) | Not specified | Superior antifibrotic efficacy in experimental models of kidney fibrosis compared to targeting either CB1R or iNOS alone.[2] | [2] |
| Monlunabant | Not specified | In combination with empagliflozin, significantly reduced tubulointerstitial fibrosis in a mouse model of diabetic nephropathy compared to monotherapy.[8] | [8] |
| Empagliflozin | Not specified | In combination with monlunabant, showed enhanced antifibrotic effects in diabetic nephropathy.[8] | [8] |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to facilitate the reproducibility of the findings.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to induce lung injury and subsequent fibrosis, mimicking aspects of idiopathic pulmonary fibrosis (IPF).
Procedure:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Bleomycin (B88199) Administration: Administer a single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.25 U/kg) in sterile saline. A control group should receive saline only.
-
Monitoring: Monitor mice for weight loss and signs of distress.
-
Endpoint Analysis: Euthanize mice at a predetermined time point (e.g., 14 or 21 days post-instillation).
-
Sample Collection: Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis. Harvest lungs for histological analysis and hydroxyproline (B1673980) content measurement.
-
Histological Analysis: Fix one lung in 10% neutral buffered formalin, embed in paraffin (B1166041), and section for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Homogenize the other lung to measure hydroxyproline content, a quantitative marker of collagen deposition.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
This model is a well-established method for inducing chronic liver injury and fibrosis.
Procedure:
-
Animal Model: Wistar rats or C57BL/6 mice are commonly used.
-
CCl4 Administration: Administer CCl4 (e.g., 1 ml/kg, intraperitoneally) diluted in a vehicle like corn oil or olive oil, typically twice weekly for a duration of 4 to 8 weeks to induce progressive fibrosis.
-
Monitoring: Monitor animal weight and general health status.
-
Endpoint Analysis: Euthanize animals at the end of the treatment period.
-
Sample Collection: Collect blood for serum analysis of liver enzymes (ALT, AST). Harvest the liver for histological and biochemical analysis.
-
Histological Analysis: Fix a portion of the liver in 10% formalin for paraffin embedding and staining with H&E and Sirius Red/Masson's trichrome to visualize liver architecture and collagen deposition.
-
Biochemical Analysis: Homogenize a portion of the liver to determine hydroxyproline content.
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis in Mice
The UUO model induces rapid and progressive interstitial fibrosis in the obstructed kidney.
Procedure:
-
Animal Model: C57BL/6 mice are a common choice.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic.
-
Surgical Procedure: Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points with surgical silk. The contralateral (right) kidney serves as an internal control. For the sham-operated group, the ureter is mobilized but not ligated.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor for recovery.
-
Endpoint Analysis: Euthanize mice at a specific time point after surgery (e.g., 7 or 14 days).
-
Sample Collection: Harvest both the obstructed and contralateral kidneys.
-
Histological Analysis: Fix the kidneys in 10% formalin, embed in paraffin, and section for staining with H&E, Masson's trichrome, and Sirius Red to assess tubular injury and interstitial fibrosis.
-
Biochemical and Molecular Analysis: Homogenize kidney tissue for protein and RNA extraction to analyze markers of fibrosis (e.g., collagen I, α-SMA) by Western blotting or qPCR.
Signaling Pathways and Mechanisms of Action
This compound exerts its antifibrotic effects through the dual inhibition of the CB1 receptor and iNOS. The following diagrams illustrate the key signaling pathways involved in fibrosis that are modulated by this compound and its comparators.
Caption: Dual inhibitory action of this compound on CB1R and iNOS pathways.
Caption: Key pro-fibrotic signaling pathways: TGF-β/SMAD and NF-κB.
References
- 1. JCI Insight - Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis [insight.jci.org]
- 2. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Nintedanib on Quantitative Lung Fibrosis Score in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Nintedanib on Quantitative Lung Fibrosis Score in Idiopathic Pulmonary Fibrosis [escholarship.org]
- 7. Antifibrotic Effects of Carvedilol and Impact of Liver Fibrosis on Carvedilol Pharmacokinetics in a Rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of cannabinoid CB1 receptors potentiates the anti-fibrotic effects mediated by SGLT2 inhibition in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (Rac)-Zevaquenabant's Anti-Fibrotic Effects Across Diverse Fibrosis Models: A Comparative Guide
(Rac)-Zevaquenabant , an investigational peripherally selective cannabinoid receptor 1 (CB1R) inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor, has demonstrated significant anti-fibrotic potential in a variety of preclinical fibrosis models.[1] This guide provides a comparative analysis of this compound's efficacy against other therapeutic alternatives in liver, lung, and kidney fibrosis models, supported by available experimental data. Detailed methodologies for key experiments are provided to aid researchers in replicating and expanding upon these findings.
Comparative Efficacy of Anti-Fibrotic Agents
The following tables summarize the quantitative effects of this compound and alternative therapies on key markers of fibrosis in different organ systems.
Pulmonary Fibrosis
Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
| Treatment Group | Dosage | Key Fibrosis Marker | Result |
| This compound | 0.5 mg/kg/day (pulmonary) | Ashcroft Score | Statistically significant reduction (specific quantitative data not available in public literature) |
| This compound | 10 mg/kg/day (systemic) | Ashcroft Score | Efficacy comparable to 0.5 mg/kg/day pulmonary delivery |
| Nintedanib | 60 mg/kg/day | Ashcroft Score | Significant reduction, comparable to this compound |
| Pirfenidone | 400 mg/kg/day | Collagen Content | Significant attenuation of bleomycin-induced increase in lung collagen |
Liver Fibrosis
Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
| Treatment Group | Dosage | Key Fibrosis Marker | Result |
| This compound | Not specified in publicly available literature | Collagen Deposition, α-SMA | Preclinical studies show efficacy, but specific quantitative data is not available. |
| Obeticholic Acid | 10 mg/kg/day | Collagen Deposition | Reduced de novo collagen formation and attenuated progression of fibrosis.[2][3][4] |
| Telmisartan | 8 mg/kg/day | Fibrillogenesis | Significantly reduced fibrillogenesis compared to control.[5] |
Kidney Fibrosis
Model: Unilateral Ureteral Obstruction (UUO) in Rodents
| Treatment Group | Dosage | Key Fibrosis Marker | Result |
| This compound | Not specified in publicly available literature | Collagen Deposition, α-SMA | Preclinical studies show efficacy, but specific quantitative data is not available. |
| Losartan | 30 mg/kg/day | Collagen I Expression | Markedly reduced interstitial fibrosis and collagen I expression.[6][7] |
| Telmisartan | 3 mg/kg/day | α-SMA Expression | Significantly decreased interstitial α-SMA expression.[8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to induce lung fibrosis and evaluate the efficacy of anti-fibrotic agents.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction: A single intratracheal instillation of bleomycin (B88199) (typically 1.5-3.0 U/kg) is administered to anesthetized mice.
-
Treatment: this compound or alternative drugs are administered at specified dosages and routes (e.g., oral gavage, intraperitoneal injection, or pulmonary delivery) starting at a predetermined time point post-bleomycin instillation (e.g., day 7 for therapeutic intervention).
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested at a specific endpoint (e.g., day 21 or 28), fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition (blue staining). The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.
-
Collagen Quantification: The total lung collagen content is determined by measuring the hydroxyproline (B1673980) content in lung homogenates using a colorimetric assay.
-
Masson's Trichrome Staining for Collagen Deposition
This histological staining technique is used to differentiate collagen fibers from other tissue components.
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.
-
Mordanting: Sections are mordanted in Bouin's solution to improve staining quality.
-
Staining:
-
Nuclei are stained with Weigert's iron hematoxylin.
-
Cytoplasm and muscle fibers are stained with Biebrich scarlet-acid fuchsin.
-
Collagen fibers are stained with aniline (B41778) blue.
-
-
Dehydration and Mounting: Stained sections are dehydrated through a graded series of ethanol, cleared in xylene, and mounted with a permanent mounting medium.
-
Analysis: The extent of blue staining, representing collagen deposition, is qualitatively and semi-quantitatively assessed.
Hydroxyproline Assay for Collagen Quantification
This biochemical assay quantifies the total amount of collagen in a tissue sample by measuring the concentration of hydroxyproline, an amino acid abundant in collagen.
-
Hydrolysis: Tissue homogenates are hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized by chloramine-T.
-
Color Development: The oxidized hydroxyproline reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to form a colored product.
-
Spectrophotometry: The absorbance of the colored solution is measured at a specific wavelength (typically around 560 nm).
-
Quantification: The hydroxyproline concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content is then estimated based on the average percentage of hydroxyproline in collagen (approximately 13.5%).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in fibrosis and a typical experimental workflow for evaluating anti-fibrotic compounds.
Caption: TGF-β signaling pathway in fibrosis.
Caption: this compound mechanism of action.
Caption: Experimental workflow for anti-fibrotic drug evaluation.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr-/-.Leiden Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. histoindex.com [histoindex.com]
- 4. tno.nl [tno.nl]
- 5. Comparing the antifibrotic effect on the liver of Telmisartan and Pentoxifylline, in a Wistar rat experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Losartan Alleviates Renal Fibrosis and Inhibits Endothelial-to-Mesenchymal Transition (EMT) Under High-Fat Diet-Induced Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D Receptor Attenuates Renal Fibrosis by Suppressing the Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
In Vivo Target Validation of (Rac)-Zevaquenabant: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (Rac)-Zevaquenabant's Performance Against Alternative CB1 Receptor Antagonists, Supported by Preclinical In Vivo Data.
This compound (also known as MRI-1867) is a peripherally restricted dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2][3] Its design aims to leverage the therapeutic benefits of CB1R antagonism in fibrotic and metabolic diseases while avoiding the central nervous system (CNS) side effects that led to the withdrawal of first-generation CB1R antagonists like Rimonabant (B1662492).[4] This guide provides a comparative overview of the in vivo validation of Zevaquenabant's target inhibition, presenting available preclinical data alongside those of the well-characterized CB1R antagonist, Rimonabant.
Quantitative Performance Summary
The following tables summarize key in vivo efficacy data for this compound and Rimonabant in preclinical models of pulmonary fibrosis and diet-induced obesity.
Table 1: Efficacy in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Compound | Dose | Administration Route | Key Efficacy Endpoint | Result |
| This compound (MRI-1867) | 10 mg/kg/day | Oral (p.o.) | Survival Rate | 92%[5] |
| 10 mg/kg/day | Oral (p.o.) | Lung Hydroxyproline Content | Significant reduction compared to vehicle[5][6] | |
| Rimonabant | 10 mg/kg/day | Oral (p.o.) | Survival Rate | 80%[5] |
| 10 mg/kg/day | Oral (p.o.) | Lung Hydroxyproline Content | Significant reduction compared to vehicle[5][6] |
Table 2: Efficacy in Diet-Induced Obesity (DIO) in Mice
| Compound | Dose | Administration Route | Key Efficacy Endpoint | Result |
| This compound (MRI-1867) | 3 mg/kg/day | Oral (p.o.) | Kidney Morphology & Function | Improved glomerular enlargement, Bowman's space area, mesangial expansion, and reduced albumin-to-creatinine ratio.[7][8] |
| Rimonabant | 10 mg/kg/day | Oral (p.o.) | Body Weight Reduction | ~20% reduction after 5 weeks[9] |
| 10 mg/kg/day | Oral (p.o.) | Adiposity Reduction | ~50% reduction after 5 weeks[9] | |
| 10 mg/kg/day | Oral (p.o.) | Fat Mass | Significantly less fat mass compared to body weight-matched controls[10][11] | |
| 10 mg/kg/day | Oral (p.o.) | Plasma MCP-1 Levels | Significantly decreased compared to vehicle-treated obese controls[8] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through the simultaneous inhibition of two distinct signaling pathways: the CB1 receptor pathway and the iNOS pathway.
CB1 Receptor Signaling
The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi. Antagonism of CB1R by Zevaquenabant blocks the binding of endocannabinoids (like anandamide (B1667382) and 2-AG), preventing the downstream signaling cascade that is often upregulated in fibrotic and metabolic diseases. This blockade leads to the disinhibition of adenylyl cyclase, resulting in increased cAMP levels, and modulates other downstream effectors such as MAP kinases.
Figure 1: CB1R signaling inhibition by Zevaquenabant.
iNOS Signaling Pathway
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key mediator of inflammation and cellular stress. In pathological conditions like fibrosis, pro-inflammatory cytokines trigger signaling cascades involving transcription factors such as NF-κB and STATs, leading to the upregulation of iNOS expression. Zevaquenabant directly inhibits the enzymatic activity of iNOS, thereby reducing the production of NO and mitigating its downstream pro-fibrotic and pro-inflammatory effects.
Figure 2: iNOS signaling inhibition by Zevaquenabant.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is a widely used and well-characterized method to induce lung fibrosis that mimics several aspects of human idiopathic pulmonary fibrosis (IPF).[12]
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[13]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (typically 1.5 to 3 U/kg body weight) is administered to anesthetized mice.[6][12][14] This direct delivery to the lungs induces an initial inflammatory response followed by a fibrotic phase.
-
Drug Administration: this compound (MRI-1867) or Rimonabant (10 mg/kg/day) is administered orally (p.o.) via gavage. Treatment can be initiated either in a prevention paradigm (starting at the time of or shortly after bleomycin administration) or a therapeutic paradigm (starting after the establishment of fibrosis, e.g., day 7 or 14).[5]
-
Efficacy Assessment:
-
Survival: Monitored daily throughout the study.[5]
-
Histopathology: Lungs are harvested at the end of the study (e.g., day 14 or 21), fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: A quantitative biochemical method to measure the total collagen content in lung tissue homogenates, serving as a primary endpoint for fibrosis.[5][6]
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Tgfβ1, Col1a1) via qRT-PCR.[5]
-
Figure 3: Workflow for bleomycin-induced fibrosis studies.
Diet-Induced Obesity (DIO) Mouse Model
This model is used to study the metabolic consequences of a high-fat diet, which recapitulates many features of human obesity and metabolic syndrome.[15]
-
Animal Model: Male C57BL/6J mice are often used as they are prone to developing obesity on a high-fat diet.[10][15]
-
Induction of Obesity: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 8-18 weeks) to induce obesity, insulin (B600854) resistance, and other metabolic dysfunctions.[7][9] Control animals are fed a standard chow diet.
-
Drug Administration: this compound (3 mg/kg/day) or Rimonabant (10 mg/kg/day) is administered orally (p.o.) via gavage for a specified duration (e.g., 4-5 weeks).[7][9]
-
Efficacy Assessment:
-
Body Weight and Composition: Body weight is monitored regularly. At the end of the study, fat mass and lean mass can be determined.[10][11]
-
Metabolic Parameters: Blood glucose, insulin, and lipid levels are measured. Glucose and insulin tolerance tests are performed to assess insulin sensitivity.[16]
-
Tissue Analysis: Organs such as the liver and kidneys are harvested for histological examination and biochemical analysis to assess steatosis, inflammation, and fibrosis.[7][8]
-
Gene and Protein Expression: Expression of relevant markers of inflammation and metabolism in various tissues is analyzed.[10]
-
Figure 4: Workflow for diet-induced obesity studies.
In Vivo CB1 Receptor Occupancy
Receptor occupancy studies are crucial to establish the relationship between the dose of a drug and its engagement with the target receptor in a living organism.
-
Methodology: Ex vivo or in vivo radioligand displacement assays are commonly employed.[16][17]
-
Ex Vivo: Animals are treated with the test compound (e.g., Zevaquenabant or Rimonabant). At a specific time point, tissues of interest are harvested, and the amount of radiolabeled CB1R ligand that can bind to the receptors is measured. The reduction in radioligand binding in treated animals compared to vehicle-treated controls indicates the level of receptor occupancy by the test compound.[17]
-
In Vivo (e.g., PET): A radiolabeled CB1R antagonist is administered to the animal, and its distribution in the brain or peripheral tissues is imaged. Then, the unlabeled test compound is administered, and the displacement of the radiotracer from the CB1 receptors is quantified to determine occupancy.[15][18]
-
In Vivo iNOS Inhibition
Assessing the inhibition of iNOS activity in vivo is essential to confirm the engagement of the second target of Zevaquenabant.
-
Methodology: iNOS activity can be indirectly measured by quantifying the levels of its products, nitrite (B80452) and nitrate (B79036) (NOx), in biological samples such as tissue homogenates or plasma.[10][19]
-
Griess Assay: This is a colorimetric method that measures nitrite levels. To measure total NOx, nitrate in the sample is first converted to nitrite using nitrate reductase.[12]
-
Chemiluminescence: This is a more sensitive method that detects NO released from NOx after reduction.[19]
-
Radiometric Assay: Measures the conversion of radiolabeled L-arginine to L-citrulline by NOS enzymes in tissue homogenates.
-
-
Procedure:
-
Collect tissue samples (e.g., lung homogenates) from animals treated with Zevaquenabant or vehicle.[12]
-
Prepare tissue lysates and measure protein concentration for normalization.
-
Perform the selected assay (e.g., Griess assay) to determine NOx concentrations.
-
Compare NOx levels between treated and untreated groups to calculate the percentage of iNOS inhibition. A study on a hybrid CB1R/iNOS inhibitor in a liver fibrosis model demonstrated a significant reduction in hepatic iNOS activity.
-
Conclusion
This compound demonstrates promising in vivo efficacy in preclinical models of both pulmonary fibrosis and metabolic disease-related organ damage, with performance comparable or, in the case of survival in the fibrosis model, potentially superior to the first-generation CB1R antagonist Rimonabant. Its dual-target mechanism of inhibiting both CB1R and iNOS offers a multi-faceted approach to combatting diseases with inflammatory and fibrotic components. The peripheral restriction of Zevaquenabant is a key design feature aimed at minimizing the CNS-mediated side effects associated with Rimonabant. Further studies providing direct quantitative data on in vivo CB1 receptor occupancy and iNOS inhibition for Zevaquenabant in these specific disease models will be crucial for a more complete understanding of its target engagement and for guiding its clinical development.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resolution of experimental lung injury by Monocyte-derived inducible nitric oxide synthase (iNOS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cannabinoid 1 receptor occupancy and neurovascular responses induced by agonist, antagonist/inverse-agonist, and potential modulator in non-human primate brains: PET/fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Localization and activity of iNOS in normal human lung tissue and lung cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Zevaquenabant: A Comparative Analysis of Oral and Intraperitoneal Administration Routes
For Researchers, Scientists, and Drug Development Professionals
Zevaquenabant (also known as MRI-1867) is a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its therapeutic potential is being explored in various fibrotic and metabolic disorders.[1] This guide provides a comparative overview of the oral and intraperitoneal administration routes for Zevaquenabant, drawing upon available experimental data to inform preclinical research design.
Data Presentation: Pharmacokinetic Profiles
Table 1: Comparative Pharmacokinetics of a CB1R Inverse Agonist (JM-00266) in Mice (10 mg/kg)
| Parameter | Oral Administration | Intraperitoneal Administration |
| Tmax (hours) | ~1.0 | ~0.5 |
| Cmax (ng/mL) | ~200 | ~380 |
| Clearance | Slower | Faster |
Data presented is for the compound JM-00266 and is intended to be representative of a peripherally restricted CB1R inverse agonist.[3]
Efficacy in Preclinical Models
Zevaquenabant has demonstrated efficacy in various preclinical models of fibrotic and metabolic diseases, primarily through oral administration.
Table 2: Summary of Zevaquenabant Efficacy Studies
| Disease Model | Administration Route | Key Findings | Reference |
| Obesity-induced kidney disease | Oral (3 mg/kg) | Ameliorated morphological and functional changes, decreased inflammation, fibrosis, and oxidative stress. | [2] |
| Diet-induced obesity (mice) | Not specified | Reduced hepatic steatosis, VLDL secretion, and circulating PCSK9; upregulated hepatic LDLR expression. | [2] |
| Diabetic nephropathy (mouse model) | Intraperitoneal | Showed potential therapeutic effects. | [4] |
Experimental Protocols
The following is a representative experimental protocol for evaluating the efficacy of Zevaquenabant in a mouse model of liver fibrosis induced by thioacetamide (B46855) (TAA), a commonly used method in preclinical studies.[5][6][7]
Thioacetamide-Induced Liver Fibrosis Model and Zevaquenabant Treatment
1. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
2. Induction of Liver Fibrosis:
-
Administer thioacetamide (TAA) at a dose of 100-200 mg/kg via intraperitoneal injection twice weekly for 6-8 weeks.[5][7]
3. Zevaquenabant Administration:
-
Oral Administration Group: Administer Zevaquenabant daily via oral gavage at a predetermined dose (e.g., 3-10 mg/kg) starting from a specific time point after TAA induction (e.g., after 4 weeks of TAA treatment).
-
Intraperitoneal Administration Group: Administer Zevaquenabant daily via intraperitoneal injection at a predetermined dose.
-
Vehicle Control Group: Administer the vehicle used to dissolve Zevaquenabant following the same schedule as the treatment groups.
-
Positive Control Group: A known anti-fibrotic agent can be used for comparison.
4. Efficacy Assessment:
-
Histological Analysis: At the end of the study, sacrifice the animals and collect liver tissues. Perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess liver architecture and collagen deposition.
-
Biochemical Analysis: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Gene Expression Analysis: Analyze the mRNA levels of pro-fibrotic and inflammatory markers (e.g., TGF-β, α-SMA, Collagen I, TNF-α, IL-6) in liver tissue using RT-qPCR.
-
Protein Analysis: Determine the protein levels of key fibrotic markers using Western blotting or immunohistochemistry.
Workflow for a Preclinical Efficacy Study
Caption: Workflow for a preclinical study evaluating Zevaquenabant.
Signaling Pathways
Zevaquenabant exerts its therapeutic effects through the dual inhibition of the Cannabinoid Receptor 1 (CB1R) and Inducible Nitric Oxide Synthase (iNOS).
As an inverse agonist of CB1R, Zevaquenabant does not simply block the receptor but actively promotes an inactive conformational state. In peripheral tissues, sustained activation of CB1R by endocannabinoids is associated with pro-fibrotic and pro-inflammatory signaling. By inhibiting CB1R, Zevaquenabant can counteract these pathological processes. For instance, CB1R inverse agonists have been shown to increase cAMP production, a signaling molecule with anti-inflammatory and anti-fibrotic properties.[8]
The inhibition of iNOS by Zevaquenabant further contributes to its anti-fibrotic effects. Overexpression of iNOS leads to the production of high levels of nitric oxide, which can generate reactive nitrogen species that promote oxidative stress and activate hepatic stellate cells, the primary collagen-producing cells in the liver.
Zevaquenabant's Dual Inhibitory Signaling Pathway
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Therapeutic potential of a novel peripherally restricted CB1R inverse agonist on the progression of diabetic nephropathy [frontiersin.org]
- 5. Dendropanoxide Alleviates Thioacetamide-induced Hepatic Fibrosis via Inhibition of ROS Production and Inflammation in BALB/C Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A thioacetamide-induced liver fibrosis model for pre-clinical studies in microminipig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
Zevaquenabant Efficacy: A Comparative Analysis in Primary Human Cells vs. Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zevaquenabant (also known as INV-101 or S-MRI-1867) is an investigational small molecule drug characterized as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] It has been evaluated in various experimental models for fibrotic disorders, including liver fibrosis.[1] This guide provides a comparative overview of the anticipated efficacy of zevaquenabant in primary human hepatic stellate cells versus the commonly used immortalized human hepatic stellate cell line, LX-2.
Currently, there is a lack of publicly available studies that directly compare the efficacy of zevaquenabant in primary human hepatic stellate cells and the LX-2 cell line using quantitative metrics such as IC50 or EC50 values. However, based on the known differences between primary cells and immortalized cell lines, we can infer potential variations in response. Primary cells are known to more closely mimic the in vivo physiological state, while cell lines, due to immortalization and extensive passaging, may exhibit altered signaling pathways and drug responses.
Mechanism of Action of Zevaquenabant
Zevaquenabant exerts its potential anti-fibrotic effects through a dual mechanism of action:
-
CB1 Receptor Inverse Agonism: In pathological conditions like liver fibrosis, the CB1 receptor is upregulated in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[2][3] Activation of CB1R in HSCs promotes a pro-fibrotic phenotype. As an inverse agonist, zevaquenabant binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and blocking signaling pathways that lead to HSC activation, proliferation, and extracellular matrix deposition.[2]
-
iNOS Inhibition: Inducible nitric oxide synthase (iNOS) is also upregulated during liver injury and contributes to the inflammatory and fibrotic processes.[4][5][6] By inhibiting iNOS, zevaquenabant can reduce the production of nitric oxide, which at high levels can contribute to tissue damage and fibrosis.[4][5][6]
Below is a diagram illustrating the proposed signaling pathway of zevaquenabant.
Quantitative Data Summary
As of the latest available information, no direct comparative studies have been published detailing the quantitative efficacy (e.g., IC50 values) of zevaquenabant on primary human hepatic stellate cells versus the LX-2 cell line. The following table is a template for how such data would be presented if it were available.
| Metric | Primary Human Hepatic Stellate Cells | LX-2 Human Hepatic Stellate Cell Line | Reference |
| CB1R Binding Affinity (Ki) | Data not available | Data not available | |
| iNOS Inhibition (IC50) | Data not available | Data not available | |
| Inhibition of α-SMA expression (IC50) | Data not available | Data not available | |
| Inhibition of Collagen I expression (IC50) | Data not available | Data not available | |
| Inhibition of Cell Proliferation (IC50) | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to compare the efficacy of zevaquenabant in primary human hepatic stellate cells and the LX-2 cell line. These protocols are based on established methods for assessing anti-fibrotic compounds.[7][8][9][10][11][12]
Cell Culture
-
Primary Human Hepatic Stellate Cells (pHSCs):
-
Isolate from healthy human liver tissue by collagenase/pronase perfusion and density gradient centrifugation.
-
Culture in specialized stellate cell growth medium supplemented with fetal bovine serum (FBS) and growth factors.
-
Use at low passage numbers (p2-p6) to maintain a phenotype that is closer to in vivo quiescent HSCs.
-
-
LX-2 Human Hepatic Stellate Cell Line:
-
Obtain from a certified cell bank.
-
Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% FBS.
-
LX-2 cells are an immortalized cell line and can be passaged extensively.[13]
-
Assessment of Anti-Fibrotic Efficacy
A general workflow for assessing the anti-fibrotic efficacy of zevaquenabant is depicted below.
-
Activation of Hepatic Stellate Cells:
-
Plate pHSCs or LX-2 cells in appropriate culture vessels.
-
Induce activation and a pro-fibrotic phenotype by treating with a pro-fibrotic stimulus, typically Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 1-10 ng/mL for 24-48 hours.[7][12]
-
Co-treat cells with a range of concentrations of zevaquenabant to determine its inhibitory effects.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from treated and control cells.
-
Perform reverse transcription to generate cDNA.
-
Use qRT-PCR to quantify the mRNA expression levels of key fibrosis markers, including:
-
Alpha-smooth muscle actin (α-SMA, gene name ACTA2)
-
Collagen type I alpha 1 chain (COL1A1)
-
Tissue inhibitor of metalloproteinases 1 (TIMP1)
-
-
Normalize expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Western Blotting:
-
Lyse treated and control cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against α-SMA, Collagen I, and phosphorylated signaling proteins downstream of the CB1 receptor.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
-
Immunocytochemistry:
-
Fix and permeabilize cells grown on coverslips or in multi-well plates.
-
Incubate with primary antibodies against α-SMA and Collagen I.
-
Use fluorescently labeled secondary antibodies for visualization.
-
Capture images using a fluorescence microscope and quantify the fluorescence intensity to assess protein expression and localization.
-
-
Cell Proliferation Assay:
-
Measure cell proliferation using assays such as the BrdU (5-bromo-2'-deoxyuridine) incorporation assay or MTT assay.[11]
-
Treat cells with zevaquenabant in the presence or absence of a pro-proliferative stimulus (e.g., Platelet-Derived Growth Factor - PDGF).
-
Quantify the level of proliferation according to the assay manufacturer's instructions.
-
Conclusion
While direct comparative data for zevaquenabant in primary human hepatic stellate cells versus the LX-2 cell line is not yet available, the experimental framework outlined in this guide provides a robust approach for such an evaluation. It is anticipated that primary cells, being a more physiologically relevant model, may provide a more accurate prediction of in vivo efficacy. However, the LX-2 cell line remains a valuable tool for initial screening and mechanistic studies due to its robustness and ease of use. Future studies directly comparing the effects of zevaquenabant in these two cell systems are warranted to better understand its therapeutic potential for treating liver fibrosis.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic expression of cannabinoid receptors CB1 and CB2 correlate with fibrogenesis in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide in liver fibrosis: The role of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide in liver fibrosis: The role of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. novonordisk.com.cn [novonordisk.com.cn]
- 9. ixcellsbiotech.com [ixcellsbiotech.com]
- 10. 3.9. The Antifibrotic Effects on the Human HSC Line LX-2 Cells [bio-protocol.org]
- 11. Anti-Fibrotic Effects of DL-Glyceraldehyde in Hepatic Stellate Cells via Activation of ERK-JNK-Caspase-3 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (Rac)-Zevaquenabant: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of (Rac)-Zevaquenabant, a cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS) antagonist.
This compound is a potent research compound, and its disposal must be managed in a way that minimizes risk to personnel and the environment. The following procedures are based on general best practices for laboratory chemical waste disposal and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) and institutional guidelines.
Summary of Key Disposal Principles
Proper disposal of this compound involves a multi-step process focused on containment, labeling, segregation, and transfer to authorized waste management personnel. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound. This information has been compiled from available product data sheets.
| Property | Value | Citation |
| Molecular Formula | C₂₅H₂₁ClF₃N₅O₂S | |
| Molecular Weight | 547.98 g/mol | |
| Appearance | Solid | |
| Solubility | DMSO: ≥ 5 mg/mL | [1] |
| Storage Temperature | Powder: -20°C, In solvent: -80°C | [2] |
| CAS Number | 1610420-28-4 | [2] |
Note: Detailed toxicity data (e.g., LD50/LC50) and environmental hazard information were not publicly available and should be obtained from the specific Safety Data Sheet provided by the supplier.
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound waste.
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any grossly contaminated items such as weighing paper or disposable spatulas, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of the compound. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect solutions of this compound (e.g., in DMSO) in a separate, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Contaminated Labware (Sharps and Non-Sharps):
-
Non-Sharps (e.g., pipette tips, centrifuge tubes): Place in a designated solid chemical waste container.
-
Sharps (e.g., needles, contaminated glass): Dispose of in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.
-
3. Waste Labeling:
-
All waste containers must be accurately and clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and solvent(s) for liquid waste
-
The primary hazard(s) (refer to the SDS)
-
The date of accumulation
-
The principal investigator's name and laboratory location
-
4. Waste Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste at any one time.
5. Waste Disposal Request:
-
Once a waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Mandatory Visualizations
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: Disposal decision pathway for this compound waste.
Caption: Workflow of this compound waste management.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of (Rac)-Zevaquenabant
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like (Rac)-Zevaquenabant. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound, also known as (Rac)-MRI-1867, is a cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS) antagonist.[1][2] It is under investigation for its potential in treating liver fibrosis.[1][2] While specific occupational exposure limits have not been established, it is prudent to handle this compound with the care required for potentially hazardous substances.
Personal Protective Equipment (PPE) Recommendations
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting. This guidance is based on general best practices for handling potent pharmaceutical compounds.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached. |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Eye & Face Protection | Tightly fitting safety goggles with side shields or a face shield. | Protects against splashes, aerosols, and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator may be necessary when handling powders outside of a containment device. | Minimizes the risk of inhaling aerosolized particles of the compound. The need for respiratory protection should be determined by a risk assessment.[3] |
Safety Operating Procedures
A systematic approach to handling this compound is essential to ensure safety and experimental integrity. The following procedural steps provide a direct answer to operational questions.
1. Pre-Operational Phase: Preparation and Planning
-
Risk Assessment: Before any handling, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.[3]
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Gather Materials: Assemble all necessary equipment and supplies, including PPE, weighing paper, spatulas, solvent dispensers, and waste containers, before starting the procedure.
-
Review Safety Data Sheet (SDS): All personnel must review the SDS for this compound to be familiar with its properties and potential hazards.[1]
2. Operational Phase: Handling and Preparation of Solutions
-
This compound is typically supplied as a powder and should be stored at -20°C. [1]
-
Weighing: When weighing the powder, perform this task within a certified chemical fume hood or a balance enclosure to prevent the generation of airborne particles. Use anti-static weighing dishes and tools.
-
Solution Preparation: To prepare a stock solution, a common protocol involves dissolving the compound in a suitable solvent. For example, a stock solution can be prepared in DMSO.[1] Subsequent dilutions for in vivo studies may involve solvents like PEG300, Tween-80, and saline.[1]
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
3. Post-Operational Phase: Decontamination and Disposal
-
Decontamination: Thoroughly decontaminate all work surfaces, equipment, and reusable PPE after each use. Use an appropriate cleaning agent as determined by your institution's safety protocols.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, disposable gowns, weighing paper, and pipette tips, in a designated hazardous waste container. Unused or partially used solutions should also be disposed of as hazardous chemical waste.[4][5] Follow all applicable federal, state, and local regulations for hazardous waste disposal.[5]
-
Hand Washing: Immediately after removing PPE, wash hands thoroughly with soap and water.
Experimental Workflow and Safety Precautions
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal, highlighting the critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
